Disodium octaborate tetrahydrate
Description
Properties
IUPAC Name |
disodium;(9,11-dioxido-5-oxoboranyloxy-2,4,6,8,10,12,13-heptaoxa-1,3,5,7,9,11-hexaborabicyclo[5.5.1]tridecan-3-yl)oxy-oxoborane;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B8O13.2Na.4H2O/c9-1-13-5-18-6(14-2-10)20-8-17-4(12)15-3(11)16-7(19-5)21-8;;;;;;/h;;;4*1H2/q-2;2*+1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMZIKMKSGCBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OB1OB2OB(OB(OB(O2)OB(O1)OB=O)[O-])[O-].O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B8H8Na2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12008-41-2 (Parent) | |
| Record name | Boron sodium oxide tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012280034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034391 | |
| Record name | Disodium octaborate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Reference #1] White odorless powder; [U.S. Borax MSDS] | |
| Record name | Boron sodium oxide, tetrahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
12280-03-4 | |
| Record name | Boron sodium oxide tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012280034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium octaborate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron sodium oxide (B8Na2O13), tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.740 | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of Disodium Octaborate Tetrahydrate from Boric Acid and Borax
For Researchers, Scientists, and Drug Development Professionals
Disodium (B8443419) octaborate tetrahydrate (Na₂B₈O₁₃·4H₂O), a significant boron compound, finds extensive applications across various industries, including agriculture as a fertilizer and pesticide, and in manufacturing as a flame retardant and wood preservative.[1][2][3][4] Its synthesis from readily available precursors like boric acid and borax (B76245) is a subject of considerable interest for process optimization and quality control. This technical guide provides an in-depth overview of the synthesis of disodium octaborate tetrahydrate, focusing on the reaction between boric acid and borax.
Reaction Stoichiometry and Conditions
The synthesis of this compound from boric acid (H₃BO₃) and borax (sodium tetraborate, available in decahydrate (B1171855), pentahydrate, or anhydrous forms) is a polymerization reaction that can be carried out under various conditions.[5][6] The reaction generally involves heating a mixture of the reactants in the presence of water.[5][6]
The overall chemical equation for the reaction using borax decahydrate is:
2 Na₂B₄O₇·10H₂O + 6 H₃BO₃ → 3 Na₂B₈O₁₃·4H₂O + 25 H₂O
Alternative sodium sources such as sodium hydroxide, sodium carbonate, or sodium bicarbonate can also be used in conjunction with boric acid.[5][6] The choice of reactants and their ratios, along with reaction temperature and time, significantly influences the product purity and yield.
Experimental Protocols
Several methodologies for the synthesis of this compound have been documented, primarily in patent literature. These methods emphasize control over reaction parameters to achieve a high-purity product. Below are detailed experimental protocols derived from these sources.
Method 1: Synthesis from Boric Acid and Borax Decahydrate
This method utilizes a straightforward reaction between boric acid and borax decahydrate in an aqueous medium.
Materials:
-
Boric Acid (H₃BO₃)
-
Borax Decahydrate (Na₂B₄O₇·10H₂O)
-
Activated Carbon (optional, for impurity removal)
-
Hydrogen Peroxide (30% solution, optional, for impurity removal)
-
Deionized Water
Procedure:
-
In a suitable reactor, combine 500g of boric acid, 760g of borax decahydrate, 50g of activated carbon, 30g of 30% hydrogen peroxide, and 450g of water.[7]
-
Heat the reactor to 70°C while stirring continuously.[7]
-
Maintain the temperature and continue stirring for 2 hours.[7]
-
After the reaction is complete, filter the hot solution to remove any insoluble impurities.[7]
-
Dry the filtrate at 180°C to obtain this compound as a powder.[7]
Method 2: Synthesis using Boric Acid and Borax Pentahydrate
This protocol adjusts the reactant ratios for use with borax pentahydrate.
Materials:
-
Boric Acid (H₃BO₃)
-
Borax Pentahydrate (Na₂B₄O₇·5H₂O)
-
Deionized Water
Procedure:
-
Mix 30-35 parts by weight of boric acid with 35-40 parts by weight of borax pentahydrate.[8]
-
Add 10-15 parts by weight of water to the mixture.[8]
-
Heat the mixture to a temperature range of 110-130°C to dissolve the reactants.[8]
-
Maintain this temperature for a reaction time of 40-60 minutes under constant stirring.[8]
-
Separate the resulting solid product from the water.[8]
-
The solid particles are then dried and processed to a fine powder (e.g., 300 mesh).[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various synthesis methods described in the literature.
| Reactant | Method 1: Borax Decahydrate | Method 2: Borax Pentahydrate | Method 3: Anhydrous Borax | Method 4: Sodium Hydroxide |
| Boric Acid (mass ratio) | 1 | 1 | 1 | 1 |
| Borax Decahydrate (mass ratio) | 1.2 - 2.0[6][9] | - | - | - |
| Borax Pentahydrate (mass ratio) | - | 1.0 - 1.5[6][9] | - | - |
| Anhydrous Borax (mass ratio) | - | - | 0.8 - 1.3[6][9] | - |
| Sodium Hydroxide (mass ratio) | - | - | - | 0.08 - 0.20[6][9] |
| Reaction Parameter | Value | Reference |
| Temperature Range | 60 - 120 °C | [5][10] |
| Reaction Time | 0.5 - 2 hours | [5][10] |
| Drying Temperature | 90 - 200 °C | [5][10] |
Process Visualization
The general workflow for the synthesis of this compound can be visualized as a series of sequential steps.
Caption: General workflow for the synthesis of this compound.
The logical relationship between the reactants and the final product can be represented in a reaction pathway diagram.
Caption: Reaction pathway for this compound synthesis.
Conclusion
The synthesis of this compound from boric acid and borax is a well-established process. The selection of specific borax hydrate, reactant ratios, and careful control of temperature and reaction time are critical for achieving high yields and purity. The provided protocols and data offer a solid foundation for researchers and professionals to develop and optimize their synthesis processes for this versatile boron compound. Further research may focus on solvent-free methods or continuous flow processes to enhance the efficiency and sustainability of production.
References
- 1. Disodium octaborate - Wikipedia [en.wikipedia.org]
- 2. santos.com [santos.com]
- 3. ases.in [ases.in]
- 4. What is this compound - Chemical Supplier Unilong [unilongindustry.com]
- 5. CN104477930A - Method for synthesis of this compound by using one-step boric acid - Google Patents [patents.google.com]
- 6. CN103979568A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. Method for synthesis of this compound by using one-step boric acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103539143A - Method for preparing this compound - Google Patents [patents.google.com]
- 9. CN108238609B - Preparation method of sodium octaborate tetrahydrate - Google Patents [patents.google.com]
- 10. orthoborate.com [orthoborate.com]
One-Step Boric Acid Method for Disodium Octaborate Tetrahydrate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disodium (B8443419) octaborate tetrahydrate (Na₂B₈O₁₃·4H₂O), a significant boron compound, finds extensive applications ranging from agriculture to pest control.[1] This technical guide details a robust one-step synthesis method starting from boric acid, offering a streamlined and efficient route to this valuable chemical. The process is characterized by its simplicity, ease of control, and the ability to produce a high-purity product with low levels of metal ion impurities.[2][3][4]
Core Synthesis Principle
The one-step method involves the reaction of boric acid with a sodium-containing chemical in an aqueous medium.[1][2][3] The reaction is typically carried out at elevated temperatures with continuous stirring to ensure homogeneity and complete conversion.[2][3] An impurity removal agent is often incorporated to eliminate contaminants, particularly metal ions that may be present in the boric acid raw material.[1][2] The final product is obtained after filtration to remove any insoluble materials, followed by drying of the filtrate.[2][3]
Experimental Protocols
The following section outlines detailed methodologies for the synthesis of disodium octaborate tetrahydrate based on established protocols.[2][3] Three exemplary protocols are provided, utilizing different sodium sources.
General Apparatus:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Buchner funnel with vacuum flask)
-
Drying oven
-
Pulverizer/grinder
Protocol 1: Using Borax (B76245) Decahydrate as the Sodium Source
-
Reactant Charging: To a 2-liter reactor, add 500g of one-step boric acid, 760g of borax decahydrate, 50g of activated carbon, 30g of 30% hydrogen peroxide, and 450g of water.[2][3]
-
Reaction: Initiate stirring and heat the reactor to 70°C. Maintain this temperature under constant stirring for 2 hours.[2][3]
-
Filtration: After the reaction period, filter the hot mixture to separate the product solution from the activated carbon and any other insoluble impurities.[2][3]
-
Drying and Finishing: Dry the filtrate at 180°C. The resulting solid is then pulverized to obtain this compound powder.[2][3] The final product is expected to have metal ion impurity levels (e.g., iron, aluminum) below 10 ppm.[2]
Protocol 2: Using Anhydrous Sodium Carbonate as the Sodium Source
-
Reactant Charging: In a 2-liter reactor, combine 1000g of one-step boric acid, 210g of anhydrous sodium carbonate, 30g of activated carbon, 15g of ammonium (B1175870) carbonate, and 600g of water.[2][3]
-
Reaction: Begin stirring and heat the mixture to 105°C. Hold the reaction at this temperature with continuous stirring for 1 hour.[2][3]
-
Filtration: Following the reaction, filter the product mixture.[2][3]
-
Drying and Finishing: The filtrate is dried at 140°C and then powdered to yield this compound.[2][3] The product is anticipated to contain less than 10 ppm of metal ion impurities like iron and aluminum.[2]
Protocol 3: Using Sodium Bicarbonate as the Sodium Source
-
Reactant Charging: Add 1000g of one-step boric acid, 252g of sodium bicarbonate, 78g of sodium percarbonate, 20g of activated carbon, and 400g of water to a 2-liter reactor.[2][3]
-
Reaction: Start the stirrer and heat the reactor contents to 90°C. Maintain these conditions for 0.5 hours.[2][3]
-
Filtration: After the reaction is complete, filter the mixture.[2][3]
-
Drying and Finishing: Evaporate the filtrate to dryness at 100°C and then pulverize the solid to obtain the final this compound product.[2][3] The metal ion impurity content (e.g., iron, aluminum) in the product is expected to be below 10 ppm.[2]
Data Presentation
The following tables summarize the quantitative data from the experimental protocols, allowing for easy comparison of the different approaches.
Table 1: Reactant Quantities
| Reactant | Protocol 1 | Protocol 2 | Protocol 3 |
| One-Step Boric Acid | 500g | 1000g | 1000g |
| Sodium Source | 760g (Borax Decahydrate) | 210g (Anhydrous Sodium Carbonate) | 252g (Sodium Bicarbonate) |
| Water | 450g | 600g | 400g |
| Impurity Removal Agents | |||
| Activated Carbon | 50g | 30g | 20g |
| Hydrogen Peroxide (30%) | 30g | - | - |
| Ammonium Carbonate | - | 15g | - |
| Sodium Percarbonate | - | - | 78g |
Table 2: Reaction and Processing Parameters
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Reaction Temperature | 70°C | 105°C | 90°C |
| Reaction Time | 2 hours | 1 hour | 0.5 hours |
| Drying Temperature | 180°C | 140°C | 100°C |
| Final Product Purity | < 10 ppm metal ion impurities | < 10 ppm metal ion impurities | < 10 ppm metal ion impurities |
Experimental Workflow Diagram
The logical flow of the one-step synthesis of this compound is depicted in the following diagram.
References
- 1. orthoborate.com [orthoborate.com]
- 2. Method for synthesis of this compound by using one-step boric acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104477930A - Method for synthesis of this compound by using one-step boric acid - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
An In-Depth Technical Guide to the Crystal Structure and Molecular Formula of Disodium Octaborate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) octaborate tetrahydrate is a significant boron compound with a wide range of industrial and commercial applications, including as a flame retardant, wood preservative, and insecticide.[1] Its chemical and physical properties are intrinsically linked to its molecular formula and crystal structure. This technical guide provides a comprehensive overview of the known structural and chemical information for disodium octaborate tetrahydrate, compiled from various scientific sources.
Molecular Formula and Nomenclature
The molecular formula for this compound is consistently reported as Na₂B₈O₁₃·4H₂O .[1][2][3][4][5] This formula indicates that each formula unit of the compound contains two sodium ions, an octaborate anion, and four molecules of water of hydration.
Alternative representations of the molecular formula include B₈H₈Na₂O₁₇ and Na₂O·4B₂O₃·4H₂O .[6][7] These different representations highlight the elemental composition and the oxide constituents, respectively. The compound is also known by several synonyms, including Polybor, Tim-Bor, and Solubor.[6][8]
Table 1: Molecular and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | Na₂B₈O₁₃·4H₂O | [1][3][4][5] |
| Alternate Formula | B₈H₈Na₂O₁₇ | [6][7] |
| Molecular Weight | 412.52 g/mol | [6][7] |
| CAS Number | 12280-03-4 | [4] |
Crystal Structure
A definitive, publicly available single-crystal X-ray diffraction study determining the precise crystal structure of This compound could not be identified in comprehensive searches of crystallographic databases (including the Cambridge Structural Database and the Inorganic Crystal Structure Database) and the broader scientific literature. While the synthesis of this compound is well-documented, and characterization is often performed using powder X-ray diffraction (PXRD), the detailed atomic coordinates, unit cell parameters, and space group for the tetrahydrate form have not been published.
However, the crystal structures of the anhydrous forms of disodium octaborate, α-Na₂B₈O₁₃ and β-Na₂B₈O₁₃, have been determined. This information provides valuable insight into the complex borate (B1201080) anion that is also present in the hydrated form.
Anhydrous Disodium Octaborate (α-Na₂B₈O₁₃ and β-Na₂B₈O₁₃)
The anhydrous salt, disodium octaborate, exists in at least two crystalline forms, α and β.[1]
-
α-Disodium Octaborate: This form possesses a monoclinic crystal structure with the space group P2₁/a.[1]
-
β-Disodium Octaborate: The β form also has a monoclinic crystal structure, but with the space group P2₁/c.[1] The structure is characterized by two independent, infinite, and interleaved boron-oxygen networks. The fundamental building block of the complex borate anion, [B₈O₁₃]²⁻, consists of six BO₃ triangles and two BO₄ tetrahedra.[1]
Table 2: Crystallographic Data for Anhydrous Disodium Octaborate (β-form)
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Unit Cell Dimensions | a = 1173.1 pm | [1] |
| b = 788.0 pm | [1] | |
| c = 1041.0 pm | [1] | |
| β = 99.883° | [1] | |
| Formula Units per Unit Cell (Z) | 4 | [1] |
The structural relationship between the anhydrous and tetrahydrate forms can be visualized as the incorporation of water molecules into the crystal lattice, which likely influences the packing of the sodium ions and the complex octaborate anions.
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the reaction of boric acid with a sodium-containing compound in an aqueous solution.
One common laboratory-scale synthesis involves the following steps:
-
Reactant Mixture: Boric acid (H₃BO₃) and borax (B76245) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) are mixed in a specific molar ratio in water.[9] Alternatively, boric acid can be reacted with sodium hydroxide (B78521) or sodium carbonate.[9][10]
-
Heating and Dissolution: The mixture is heated and stirred to facilitate the dissolution of the reactants and promote the formation of the octaborate anion. Temperatures can range from 60 to 120 °C.[9]
-
Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Crystallization: The filtrate is then cooled to induce crystallization of this compound.
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold water, and then dried.[9]
Characterization by Powder X-Ray Diffraction (PXRD)
While a full single-crystal structure determination is not available, PXRD is a standard technique used to confirm the phase purity of synthesized this compound.
A general experimental protocol for PXRD analysis would involve:
-
Sample Preparation: A finely ground powder of the synthesized this compound is packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to a standard reference pattern for this compound if available, or used to assess the crystallinity and phase composition of the sample.
Conclusion
This compound is a well-defined chemical entity with the molecular formula Na₂B₈O₁₃·4H₂O. While its synthesis and general properties are well-established, a detailed crystal structure determined by single-crystal X-ray diffraction remains to be published in the public domain. The known crystal structures of its anhydrous forms provide some insight into the complex octaborate anion. Further research involving single-crystal growth and X-ray diffraction analysis is necessary to fully elucidate the three-dimensional atomic arrangement of the tetrahydrate form, which would provide a deeper understanding of its structure-property relationships.
References
- 1. Disodium octaborate - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound - Affordable Price, Industrial Grade [geetchem.com]
- 4. This compound [digitalfire.com]
- 5. santos.com [santos.com]
- 6. 12280-03-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | B8H8Na2O17 | CID 90478478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Method for synthesis of this compound by using one-step boric acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103979568A - Synthesis method of this compound - Google Patents [patents.google.com]
Spectroscopic and Thermal Characterization of Disodium Octaborate Tetrahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) octaborate tetrahydrate (Na₂B₈O₁₃ · 4H₂O), often abbreviated as DOT, is a hydrated sodium borate (B1201080) salt with a complex polymeric borate anion structure. It finds widespread application as an insecticide, fungicide, and flame retardant. In the pharmaceutical and drug development sectors, boron-containing compounds are of increasing interest due to their unique chemical properties and potential therapeutic applications. A thorough understanding of the structural and physicochemical properties of such compounds is paramount for their effective and safe utilization. This technical guide provides an in-depth overview of the spectroscopic and thermal characterization of disodium octaborate tetrahydrate, presenting key data in a structured format and detailing the experimental protocols for each analytical technique.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding within this compound. The primary methods employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. In this compound, the FTIR spectrum is dominated by absorptions arising from the vibrations of the borate network and the associated water molecules.
Table 1: Summary of FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching vibrations of water of hydration |
| ~1640 | H-O-H bending vibrations of water of hydration |
| 1300 - 1500 | Asymmetric stretching of B-O bonds in trigonal BO₃ units[1] |
| 900 - 1100 | Asymmetric stretching of B-O bonds in tetrahedral BO₄ units[1] |
| 700 - 800 | B-O-B bending vibrations[1] |
Raman Spectroscopy
Raman spectroscopy, a complementary technique to FTIR, also investigates vibrational modes. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.
Table 2: Summary of Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Assignment |
| ~3400 | O-H stretching vibrations of water of hydration |
| ~880 | Symmetric stretching of B-O bonds in borate rings[2] |
| ~750 | B-O-B bending vibrations |
| ~620 | Bending modes of trigonal and tetrahedral boron[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ¹¹B NMR spectroscopy is a powerful tool for investigating the local environment of boron atoms in borate compounds. It can readily distinguish between three-coordinate (trigonal, BO₃) and four-coordinate (tetrahedral, BO₄) boron atoms based on their distinct chemical shifts.
Table 3: Summary of ¹¹B NMR Spectral Data for this compound
| Chemical Shift (ppm) | Boron Coordination |
| 1 to 5 | Tetrahedral (BO₄)[4] |
| 12 to 18 | Trigonal (BO₃)[5] |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and dehydration process of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change. For hydrated salts like DOT, these techniques reveal the temperatures at which water molecules are lost. The dehydration of hydrated borates typically occurs in multiple steps.
Table 4: Summary of Thermal Analysis Data for a Typical Hydrated Sodium Borate
| Temperature Range (°C) | Mass Loss (%) | DSC Event | Assignment |
| 50 - 150 | Variable | Endothermic | Loss of weakly bound water molecules[6] |
| 150 - 300 | Variable | Endothermic | Loss of more strongly bound water of hydration[6] |
| > 300 | - | Endothermic/Exothermic | Decomposition of the anhydrous borate structure |
Note: Specific temperature ranges and mass loss percentages for this compound may vary depending on experimental conditions such as heating rate.
X-ray Diffraction (XRD)
Powder X-ray diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. The anhydrous form of disodium octaborate exists in two crystalline forms, α and β, both with monoclinic crystal structures.[7] The XRD pattern of the tetrahydrate will show a unique set of diffraction peaks corresponding to its specific crystal lattice.
Table 5: Key Crystallographic Data for Anhydrous Disodium Octaborate
| Parameter | α-form | β-form |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P2₁/c |
| a (pm) | 650.7 | 1173.1 |
| b (pm) | 1779 | 788.0 |
| c (pm) | 837.7 | 1041.0 |
| β (°) | 96.6 | 99.883 |
| Z | 4 | 4 |
Data for the anhydrous form.[7]
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. The following sections outline the standard experimental protocols for the characterization techniques discussed.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample of this compound is finely ground to a particle size of less than 2 µm using an agate mortar and pestle. Approximately 1-2 mg of the ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample compartment is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is baseline-corrected and the positions of the absorption bands are determined.
Raman Spectroscopy
-
Sample Preparation: A small amount of the crystalline powder of this compound is placed on a microscope slide or in a capillary tube.
-
Data Acquisition: The sample is placed under the microscope objective of a Raman spectrometer. A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and passed through a filter to remove the Rayleigh scattering. The Raman spectrum is recorded by a CCD detector.
-
Data Analysis: The positions and relative intensities of the Raman bands are analyzed.
Solid-State ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The powdered sample of this compound is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).
-
Data Acquisition: The rotor is placed in the NMR probe and spun at a high speed (magic-angle spinning, MAS) to average out anisotropic interactions. A solid-state NMR spectrometer is used to acquire the ¹¹B spectrum. A standard pulse sequence for quadrupolar nuclei is employed.
-
Data Analysis: The chemical shifts of the signals are referenced to a standard (e.g., BF₃·OEt₂). The relative areas of the peaks corresponding to BO₃ and BO₄ units are determined by deconvolution of the spectrum.
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.
-
Data Acquisition: The crucible is placed in the TGA-DSC instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample and the heat flow are continuously recorded as a function of temperature.
-
Data Analysis: The TGA curve is analyzed to determine the temperatures of mass loss and the percentage of mass lost at each step. The DSC curve is analyzed to identify the temperatures of endothermic and exothermic events.
Powder X-ray Diffraction (XRD)
-
Sample Preparation: The this compound powder is gently packed into a sample holder to ensure a flat and level surface.
-
Data Acquisition: The sample holder is placed in the powder diffractometer. The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) at various angles (2θ). The intensity of the diffracted X-rays is measured by a detector.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to determine the positions and intensities of the diffraction peaks. These are then compared to databases to identify the crystalline phase or can be used for crystal structure determination.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic and thermal characterization of a solid compound like this compound.
Caption: Experimental workflow for the characterization of this compound.
Structural Relationship
The following diagram illustrates the relationship between the boron coordination states and the spectroscopic techniques used to identify them.
Caption: Analysis of boron coordination states using spectroscopic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Inline analysis of borate and sulfate solutions with Raman spectroscopy | Metrohm [metrohm.com]
- 3. Raman spectroscopy of the borate mineral ameghinite NaB3O3(OH)4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. smrl.stanford.edu [smrl.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. Disodium octaborate - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Disodium Octaborate Tetrahydrate Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) octaborate tetrahydrate (Na₂B₈O₁₃·4H₂O) is a versatile inorganic borate (B1201080) salt with a wide range of industrial applications, including as a wood preservative, insecticide, fungicide, and flame retardant.[1][2] Its utility stems from its unique physical and chemical characteristics. This technical guide provides an in-depth analysis of these properties, offering quantitative data, detailed experimental protocols for their determination, and a visualization of a key biochemical pathway influenced by borates. This information is intended to support researchers, scientists, and professionals in the field of drug development in understanding the fundamental characteristics of this compound.
Physical Properties
Disodium octaborate tetrahydrate is a white, odorless, crystalline powder.[3][4] It is stable under normal ambient conditions and is not flammable, combustible, or explosive.[5][6] The key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | Na₂B₈O₁₃·4H₂O | [7][8] |
| Molecular Weight | 412.52 g/mol | [8][9] |
| Appearance | White, odorless, crystalline powder | [3][10] |
| Density | 1.874 g/cm³ (or 1874 kg/m ³) at 20-22°C | [10] |
| Melting Point | 815 °C (decomposes, loses water at >100°C) | [5][11] |
| Vapor Pressure | 9.9 x 10⁻¹⁷ Pa at 25°C | [10] |
| Partition Coefficient (log Kow) | Not applicable (inorganic substance) | [10] |
Chemical Properties
This compound is a salt that exhibits characteristic chemical behaviors, particularly in aqueous solutions. Its solubility and pH are key parameters for many of its applications.
| Property | Value | Reference(s) |
| Solubility in Water | 9.7% w/w (97 g/L) at 20°C21.9% w/w (219 g/L) at 30°C22.365% w/w (223.65 g/L) at 20°C27.4% w/w (274 g/L) at 40°C34.3% w/w (343 g/L) at 50°C42.1% w/w (421 g/L) at 60°C | [7][10][11][12] |
| pH of Aqueous Solution | 8.3 (3% w/w solution)7.6 (10% w/w solution) | [5][7] |
| Dissociation Constant (pKa) | 8.94 at 20°C | [10] |
| Stability | Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[5][11] | |
| Reactivity | Reacts with strong reducing agents (e.g., metal hydrides, alkali metals) to generate hydrogen gas, which can be an explosion hazard.[11] Incompatible with strong acids.[5] | |
| Decomposition | When heated above 100°C, it loses its water of hydration. Hazardous decomposition products are not expected under normal conditions of use and storage.[11] |
Experimental Protocols
The determination of the physical and chemical properties of this compound powder should be conducted using standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on internationally recognized guidelines.
Determination of Water Solubility
The water solubility of this compound can be determined using the Flask Method as described in OECD Guideline 105 .[13] This method is suitable for substances with a solubility of 10⁻² g/L or higher.
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.
Apparatus:
-
Constant temperature bath
-
Shaker or stirrer
-
Centrifuge (if necessary for phase separation)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus
-
Suitable analytical instrument (e.g., ICP-AES for boron analysis)
Procedure:
-
Add an excess amount of this compound powder to a known volume of deionized water in a flask.
-
Agitate the mixture in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (preliminary tests should establish this time, typically 24-48 hours).
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.
-
Analyze the concentration of boron in the clear aqueous phase using a validated analytical method.
-
Calculate the solubility in g/L.
Determination of pH
The pH of an aqueous solution of this compound is determined using a pH meter and a glass electrode, following the procedures outlined in OECD Guideline 122 or ASTM E70 .[10][14]
Principle: The pH is a measure of the hydrogen ion activity in a solution. A pH meter with a glass electrode measures the potential difference between the glass electrode and a reference electrode, which is proportional to the pH of the solution.
Apparatus:
-
pH meter with a resolution of at least 0.1 pH units
-
Glass combination electrode
-
Magnetic stirrer and stir bars
-
Beakers
-
Standard buffer solutions for calibration (e.g., pH 4.0, 7.0, and 10.0)
Procedure:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.
-
Prepare the desired concentration of the this compound solution (e.g., 3% and 10% w/w) by dissolving the powder in deionized water.
-
Maintain the solution at a constant temperature (e.g., 20°C).
-
Immerse the calibrated electrode and a temperature probe into the gently stirring solution.
-
Allow the reading to stabilize before recording the pH value.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method as described in OECD Guideline 102 .[11][15]
Principle: A small amount of the powdered substance is heated in a capillary tube, and the temperature at which the substance transitions from a solid to a liquid is observed.
Apparatus:
-
Melting point apparatus (e.g., liquid bath or metal block)
-
Capillary tubes sealed at one end
-
Thermometer with appropriate range and accuracy
Procedure:
-
Ensure the this compound powder is dry and finely powdered.
-
Introduce a small amount of the powder into a capillary tube to a height of a few millimeters.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a controlled rate. Near the expected melting point, reduce the heating rate to allow for accurate observation.
-
Record the temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears. This range is the melting range. For a pure substance, this range should be narrow. It is important to note that this compound will lose its water of hydration before melting.
Determination of Density
The density of the solid powder can be determined using an air comparison pycnometer as described in OECD Guideline 109 .[16]
Principle: This method determines the volume of a known mass of the solid by measuring the pressure change when a known volume of gas is introduced into a chamber containing the sample. The density is then calculated from the mass and the measured volume.
Apparatus:
-
Air comparison pycnometer
-
Analytical balance
Procedure:
-
Calibrate the pycnometer according to the manufacturer's instructions.
-
Weigh a suitable amount of the this compound powder and place it in the sample chamber of the pycnometer.
-
Seal the chamber and follow the instrument's procedure to measure the volume of the sample. This typically involves pressurizing the chamber with a gas (e.g., helium) and measuring the pressure before and after expanding the gas into a reference chamber.
-
Perform multiple measurements to ensure reproducibility.
-
Calculate the density by dividing the mass of the sample by its measured volume.
Biochemical Mechanism of Action
In aqueous environments, this compound dissociates to form boric acid.[10] Boric acid has been shown to influence cellular signaling pathways, particularly those related to cellular stress and antioxidant response. For professionals in drug development, understanding these mechanisms is crucial as they can provide insights into the potential biological effects of borate-containing compounds. A key pathway involves the activation of the Nrf2 antioxidant response.
Caption: Boric acid signaling pathway leading to antioxidant gene expression.
Pathway Description: In an aqueous solution, this compound forms boric acid.[10] Research suggests that boric acid can inhibit the release of calcium from the endoplasmic reticulum (ER). This leads to the activation of PERK (Protein kinase RNA-like endoplasmic reticulum kinase), an ER stress sensor. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α has two key downstream effects: it increases the translation of Activating Transcription Factor 4 (ATF4) and promotes the release of Nuclear factor erythroid 2-related factor 2 (Nrf2) from its inhibitor Keap1. Both ATF4 and Nrf2 translocate to the nucleus, where they bind to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding activates the transcription of antioxidant and cytoprotective genes, which helps in preventing DNA damage and enhancing the cell's antioxidant status.
References
- 1. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. mdpi.com [mdpi.com]
- 6. oecd.org [oecd.org]
- 7. nisuscorp.com [nisuscorp.com]
- 8. orthoborate.com [orthoborate.com]
- 9. Boron in plants: a biochemical role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. laboratuar.com [laboratuar.com]
- 12. Boron Pharmaceutical Applications | Borates Today [borates.today]
- 13. oecd.org [oecd.org]
- 14. labsinus.com [labsinus.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
An In-depth Technical Guide to the Aqueous Solubility of Disodium Octaborate Tetrahydrate
This technical guide provides a comprehensive overview of the solubility of disodium (B8443419) octaborate tetrahydrate (Na₂B₈O₁₃·4H₂O) in water at various temperatures. The information is intended for researchers, scientists, and professionals in drug development and other relevant industries who require precise data on the dissolution characteristics of this compound.
Disodium octaborate tetrahydrate, a white, odorless, and crystalline powder, is a salt of boric acid.[1] It is recognized for its utility as an insecticide, fungicide, and flame retardant.[1] The solubility of this compound in water is a critical parameter for its various applications, influencing its efficacy and formulation.
Quantitative Solubility Data
The solubility of this compound in water increases with temperature. The following table summarizes the available quantitative data from various sources. It is important to note that some variations exist in the reported values, which may be attributed to different experimental conditions and methodologies.
| Temperature (°C) | Temperature (°F) | Solubility (% w/w) | Solubility ( g/100g H₂O) | Source(s) |
| 10 | 50 | 4.5 | 4.7 | [2] |
| 20 | 68 | 9.7 | 10.7 | [1] |
| 20 | 68 | 9.5 | 10.5 | [3][4] |
| 30 | 86 | 21.9 | 28.0 | [3] |
| 40 | 104 | 27.4 | 37.7 | [2][5] |
| 50 | 122 | ≥28.0 | ≥38.9 | [2] |
Note: Solubility in g/100g H₂O was calculated from the % w/w values using the formula: Solubility ( g/100g H₂O) = (Solubility (% w/w) / (100 - Solubility (% w/w))) * 100. The value at 50°C is an inferred minimum, as a 28% solution was successfully prepared by heating to this temperature.[2]
Experimental Protocol for Solubility Determination
While specific experimental details from the cited sources are not exhaustively provided, a general and widely accepted methodology for determining the solubility of a solid in a liquid, such as this compound in water, is the isothermal equilibrium method. This method involves the following steps:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, predefined temperature for a sufficient period to ensure that equilibrium is reached. This duration can range from several hours to days, depending on the dissolution rate of the substance.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the supernatant saturated solution is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm pore size) to prevent the transfer of any solid particles.
-
Concentration Analysis: The concentration of the dissolved solid in the aliquot is determined using a suitable analytical technique. For this compound, this could involve gravimetric analysis (evaporating the solvent and weighing the residue), titration with a standardized acid, or spectroscopic methods such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the boron concentration.
-
Data Recording: The solubility is then expressed as the mass of the solute per unit mass or volume of the solvent (e.g., g/100g H₂O) or as a weight percentage (% w/w) of the solution.
-
Temperature Variation: The entire process is repeated at different temperatures to generate a solubility curve.
Visualizing the Temperature-Solubility Relationship
The following diagram illustrates the positive correlation between temperature and the aqueous solubility of this compound.
Caption: Relationship between temperature and the solubility of this compound.
References
- 1. This compound (CAS 12280-03-4) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Disodium octaborate - Wikipedia [en.wikipedia.org]
- 4. This compound - Affordable Price, Industrial Grade [geetchem.com]
- 5. redox.com [redox.com]
An In-Depth Technical Guide to the Insecticidal Mechanism of Action of Disodium Octaborate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) octaborate tetrahydrate (DOT) is a water-soluble borate (B1201080) compound with a well-established efficacy as an insecticide, particularly against wood-destroying insects such as termites, carpenter ants, and various beetle species. Its low mammalian toxicity and environmental compatibility have positioned it as a favorable active ingredient in pest management. This technical guide provides a comprehensive overview of the current understanding of DOT's mechanism of action at the molecular and physiological levels. The primary mode of action is ingestion-based, leading to a cascade of events including enzymatic inhibition, disruption of energy metabolism, and gut symbiont dysbiosis, ultimately resulting in insect mortality. This document synthesizes quantitative toxicological data, details relevant experimental methodologies, and visualizes the key pathways involved.
Introduction
Disodium octaborate tetrahydrate (Na₂B₈O₁₃·4H₂O) is an inorganic salt that belongs to the borate family of compounds.[1][2] For decades, it has been utilized in wood preservation and as a component in various insecticidal formulations.[3] Unlike many neurotoxic insecticides, DOT's primary mechanism is metabolic, making it a valuable tool in resistance management strategies.[4][5] Understanding its precise mode of action is crucial for optimizing its use, developing novel formulations, and for the broader study of insect physiology and toxicology.
Primary Mechanism of Action: A Multi-faceted Approach
The insecticidal activity of this compound is predominantly initiated upon ingestion.[2] Once in the insect's gut, it unleashes a multi-pronged attack on the insect's physiological and metabolic systems. The core mechanisms are detailed below.
Disruption of Energy Metabolism via Enzyme Inhibition
The most significant and well-supported mechanism of action for borates is the disruption of energy metabolism through competitive enzyme inhibition.[1] Borate ions have a high affinity for diol-containing molecules, particularly the ribose moiety of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1]
-
Formation of Borate-NAD+ Complexes: In the insect's cells, the tetrahydroxyborate ion [B(OH)₄]⁻ forms a stable complex with the cis-diol groups of the ribose sugar in NAD+.[1]
-
Competitive Inhibition of Dehydrogenases: This borate-NAD+ complex acts as a competitive inhibitor for dehydrogenase enzymes that require NAD+ as a cofactor.[6] These enzymes are critical for central metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. By binding to NAD+, borate effectively reduces the pool of available coenzyme for these enzymes, leading to a halt in cellular respiration and ATP production.[7]
Disruption of the Digestive System and Gut Symbionts
For many insects, particularly xylophagous (wood-eating) species like termites, the digestive process is reliant on a complex ecosystem of symbiotic gut microorganisms.[8] this compound has a profound impact on this delicate balance.
-
Damage to Midgut Epithelium: Ingested borates can cause histopathological changes in the insect midgut, leading to damage of the epithelial cells responsible for enzyme secretion and nutrient absorption.[9] This physical disruption impairs the digestive process.
-
Elimination of Gut Symbionts: In termites, borates have been shown to reduce or eliminate essential gut protozoa and bacteria.[8] These symbionts are responsible for producing the cellulase (B1617823) enzymes necessary to break down wood cellulose (B213188) into usable nutrients for the termite. The loss of these symbionts leads to an inability to digest food, resulting in starvation.[8]
Secondary Mechanisms of Action
While metabolic and digestive disruption are the primary modes of action, other secondary effects contribute to the overall toxicity of DOT.
-
Neurotoxicity: Some studies have indicated that borates can inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to the accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and death. However, the significance of this neurotoxic effect in the overall insecticidal action of DOT is still under investigation and may be species-dependent.[4]
-
Abrasive Action: When applied as a dust, the crystalline structure of DOT can have an abrasive effect on the insect's epicuticle, the waxy outer layer that prevents water loss.[10] This abrasion can lead to dehydration and death, although this is considered a minor mechanism compared to ingestion.
Quantitative Toxicological Data
The efficacy of this compound varies between insect species. The following tables summarize available acute toxicity data (LC₅₀ and LD₅₀ values) for several key pest insects.
| Insect Species | Common Name | Exposure Time | LC₅₀ | Reference(s) |
| Blattella germanica | German Cockroach | 48 hours | Not specified, but mortality observed at various concentrations | [3] |
| Musca domestica | House Fly | 48 hours | 5.7% (in sugar bait) | [11] |
| Fannia canicularis | Lesser House Fly | 48 hours | 1.0% (in sugar bait) | [11] |
| Reticulitermes flavipes | Eastern Subterranean Termite | 7 days | 5000 ppm (in sand) | [12] |
Table 1: Lethal Concentration (LC₅₀) Values for this compound
| Insect Species | Common Name | Route of Administration | LD₅₀ | Reference(s) |
| Reticulitermes flavipes | Eastern Subterranean Termite | Oral (in ethylene (B1197577) glycol) | 1.5 times more toxic than aqueous DOT | [9] |
| Coptotermes formosanus | Formosan Subterranean Termite | Oral (in ethylene glycol) | 1.5 times more toxic than aqueous DOT | [9] |
Table 2: Lethal Dose (LD₅₀) Values for this compound
Experimental Protocols
The determination of the insecticidal efficacy of this compound relies on standardized bioassays. The following are detailed methodologies for key experiments.
Protocol for Determining Oral Toxicity (LC₅₀/LD₅₀) in Termites
This protocol is adapted from methodologies used in various termite toxicity studies.[13][14]
Objective: To determine the concentration of DOT that is lethal to 50% (LC₅₀) or the dose that is lethal to 50% (LD₅₀) of a termite population over a specified time.
Materials:
-
This compound (analytical grade)
-
Termite species of interest (e.g., Reticulitermes flavipes, Coptotermes formosanus)
-
Filter paper (e.g., Whatman No. 1)
-
Petri dishes or similar containers
-
Distilled water
-
Solvent (if applicable, e.g., ethylene glycol)
-
Micro-applicator (for LD₅₀)
-
Environmental chamber (controlled temperature and humidity)
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of DOT in distilled water or the chosen solvent. A typical range might be from 100 ppm to 10,000 ppm. A control solution (solvent only) must also be prepared.
-
Treatment of Substrate (for LC₅₀):
-
Immerse filter papers of a standard size into each test solution for a set amount of time to ensure complete saturation.
-
Allow the treated filter papers to air dry completely.
-
Place one treated filter paper into each petri dish.
-
-
Introduction of Termites:
-
Collect healthy, worker-caste termites of a uniform size.
-
Introduce a set number of termites (e.g., 50-100) into each petri dish.
-
For LD₅₀ determination, a specific volume of the test solution is topically applied to the abdomen of each termite using a micro-applicator.
-
-
Incubation: Place the petri dishes in an environmental chamber maintained at optimal conditions for the termite species (e.g., 25-28°C and >90% relative humidity).
-
Data Collection: Record termite mortality at regular intervals (e.g., every 24 hours) for a predetermined period (e.g., 7-15 days).
-
Data Analysis: Use probit analysis to calculate the LC₅₀ or LD₅₀ values and their 95% confidence intervals.
Protocol for Cockroach Bait Efficacy Testing
This protocol is based on guidelines for testing the efficacy of cockroach baits.[15][16][17]
Objective: To evaluate the effectiveness of a DOT-containing bait in controlling a cockroach population.
Materials:
-
This compound
-
Bait matrix (e.g., sugar, protein-based gel)
-
Cockroach species of interest (e.g., Blattella germanica)
-
Test arenas (e.g., plastic containers with fluon-coated sides to prevent escape)
-
Harborage sites (e.g., cardboard tubes)
-
Water source (e.g., water-soaked cotton)
-
Alternative food source (for choice tests)
Procedure:
-
Bait Preparation: Incorporate a known concentration of DOT into the bait matrix. A control bait without DOT should also be prepared.
-
Arena Setup:
-
Place a harborage, a water source, and a pre-weighed amount of the test bait in each arena.
-
For choice tests, also include a pre-weighed amount of an alternative, non-toxic food source.
-
-
Introduction of Cockroaches: Introduce a known number of cockroaches (mixed life stages and sexes) into each arena.
-
Incubation: Maintain the arenas under controlled conditions (e.g., 25°C and a 12:12 light:dark cycle).
-
Data Collection:
-
Record cockroach mortality daily for a specified period (e.g., 14 days).
-
At the end of the experiment, measure the amount of bait and alternative food consumed.
-
-
Data Analysis: Calculate the percentage mortality over time and the mean bait consumption. Compare the results for the DOT bait with the control.
Conclusion
The insecticidal mechanism of action of this compound is a complex process primarily centered on the disruption of fundamental metabolic and digestive functions. Its ability to inhibit dehydrogenase enzymes by sequestering NAD+ represents a key molecular event that leads to a cascade of cellular failures due to energy depletion. Furthermore, its detrimental effects on the gut and its essential symbionts in wood-destroying insects compound its efficacy. While secondary neurotoxic and physical effects may contribute, the metabolic and digestive poisoning are the cornerstones of its insecticidal activity. The data and protocols presented in this guide provide a robust framework for further research and development of borate-based insecticides. Future investigations should focus on elucidating the specific dehydrogenase enzymes most sensitive to borate inhibition across a wider range of insect species and further exploring the potential for synergistic interactions with other active ingredients.
References
- 1. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 2. domyown.com [domyown.com]
- 3. Oral toxicity and repellency of borates to German cockroaches (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory evaluation of boric acid-sugar solutions as baits for management of German cockroach infestations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Borate inhibition of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 10. Borates in Pesticides | AMERICAN BORATE COMPANY [americanborate.com]
- 11. Effects of this compound on survival, behavior, and egg viability of adult muscoid flies (Diptera: Muscidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 13. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. researchgate.net [researchgate.net]
- 17. icup.org.uk [icup.org.uk]
An In-depth Technical Guide to the Mode of Action of Borate Compounds in Wood Preservation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Borate (B1201080) compounds, particularly Disodium Octaborate Tetrahydrate (DOT), are highly effective, broad-spectrum wood preservatives with a favorable environmental and toxicological profile.[1][2] This technical guide provides a comprehensive overview of the multifaceted mode of action of borates against wood-destroying fungi and insects. By inhibiting key metabolic enzymes and disrupting critical digestive processes, borates provide robust and long-lasting protection for wood and wood-based composite materials. This document details the biochemical mechanisms, presents quantitative efficacy data, outlines key experimental protocols for evaluation, and provides visual representations of the relevant biological pathways.
Introduction to Borate Wood Preservatives
Boron, a naturally occurring element, is the active component in borate wood preservatives.[3] These compounds, typically applied as aqueous solutions, diffuse into the wood, where they remain effective as long as the wood is protected from excessive water leaching.[2] The most commonly used borate for wood preservation is this compound (DOT), valued for its high boron content and water solubility.[2] Borates are recognized for their low mammalian toxicity, making them a safer alternative to many other wood preservatives.[1][4] They are effective against a wide range of wood-destroying organisms, including decay fungi (brown and white rot), termites, carpenter ants, and wood-boring beetles.[2]
Mode of Action Against Fungi
The primary fungicidal action of borates stems from their ability to disrupt essential metabolic pathways through enzyme inhibition. Borates interfere with the energy production of fungal cells by inhibiting key dehydrogenase enzymes involved in glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[5][6] This disruption of cellular respiration ultimately leads to fungal cell death.
One of the key targets is the coenzyme NAD+ (Nicotinamide Adenine Dinucleotide). Borate ions form a stable complex with the ribose sugar moiety of NAD+, preventing it from participating in oxidation-reduction reactions that are crucial for energy metabolism.[5] This competitive inhibition effectively starves the fungus of the energy required for growth and colonization of the wood.
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycolysis [label="Glycolysis Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP_Production [label="ATP Production\n(Energy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Borate [label="Borate Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD_Complex [label="Borate-NAD+ Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydrogenase [label="Dehydrogenase Enzymes\n(e.g., Alcohol Dehydrogenase)", shape=diamond, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Glucose -> Glycolysis; Glycolysis -> Pyruvate [label="NAD+ -> NADH"]; Pyruvate -> TCA_Cycle; TCA_Cycle -> ATP_Production [label="NAD+ -> NADH"]; Glycolysis -> Dehydrogenase [style=dotted]; TCA_Cycle -> Dehydrogenase [style=dotted]; Borate -> NAD_Complex [label="Complexation with NAD+"]; NAD_Complex -> Glycolysis [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; NAD_Complex -> TCA_Cycle [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Dehydrogenase -> Glycolysis [style=invis]; Dehydrogenase -> TCA_Cycle [style=invis];
// Graph attributes graph [bgcolor="#FFFFFF", fontname="Arial", label="Figure 1: Borate Inhibition of Fungal Metabolism", labelloc=b, labeljust=c, fontsize=12]; } dot Figure 1: Borate Inhibition of Fungal Metabolism
Mode of Action Against Insects
The insecticidal activity of borates is multifaceted, primarily targeting the digestive and metabolic systems of wood-consuming insects like termites and beetles.
Disruption of Digestion and Gut Symbionts
Many wood-destroying insects, particularly termites, rely on a symbiotic relationship with protozoa and bacteria in their gut to digest cellulose (B213188), the primary component of wood.[7] Borate compounds, when ingested, are toxic to these essential gut microorganisms.[7] The elimination of these symbionts prevents the insect from breaking down cellulose into usable nutrients, leading to starvation and eventual death.[8] Recent studies have shown that boric acid can significantly alter the gut microbiome composition in termites, leading to a decrease in essential symbionts and an increase in opportunistic pathogens.[7]
// Nodes Wood [label="Wood (Cellulose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ingestion [label="Ingestion by Insect", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insect_Gut [label="Insect Gut", fillcolor="#F1F3F4", fontcolor="#202124"]; Symbionts [label="Gut Symbionts\n(Protozoa & Bacteria)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellulose_Digestion [label="Cellulose Digestion", fillcolor="#FBBC05", fontcolor="#202124"]; Nutrient_Absorption [label="Nutrient Absorption", fillcolor="#34A853", fontcolor="#FFFFFF"]; Starvation [label="Starvation & Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Borate [label="Borate Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Wood -> Ingestion; Ingestion -> Insect_Gut; Insect_Gut -> Symbionts [style=dotted]; Symbionts -> Cellulose_Digestion [label="Enzymatic Breakdown"]; Cellulose_Digestion -> Nutrient_Absorption; Nutrient_Absorption -> Starvation [style=invis]; Borate -> Ingestion [label="Ingested with wood"]; Borate -> Symbionts [label="Toxic Effect", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Symbionts -> Starvation [label="Inability to Digest Cellulose", color="#EA4335", fontcolor="#EA4335"];
// Graph attributes graph [bgcolor="#FFFFFF", fontname="Arial", label="Figure 2: Borate Disruption of Insect Digestion", labelloc=b, labeljust=c, fontsize=12]; } dot Figure 2: Borate Disruption of Insect Digestion
Metabolic Inhibition
Similar to their effect on fungi, borates also act as metabolic inhibitors in insects. They interfere with key enzyme systems, disrupting energy production at the cellular level.[9] This direct toxic effect on the insect's metabolism, independent of the impact on gut symbionts, contributes significantly to their mortality. The stop-feed mode of action, where the insect ceases to feed due to digestive and metabolic disruption, is a key characteristic of borate insecticides.[8]
Quantitative Efficacy Data
The effectiveness of borate compounds is dependent on their concentration within the wood, typically expressed as percent boric acid equivalent (% BAE) or kilograms per cubic meter ( kg/m ³). The following tables summarize key quantitative data on the efficacy of borates against various wood-destroying organisms.
Table 1: Efficacy of Borates Against Wood Decay Fungi
| Borate Compound | Fungal Species | Test Method | Borate Retention (% BAE) | Wood Weight Loss (%) | Reference |
| Boric Acid | Postia placenta (brown rot) | Soil-Block | 0.5 | < 3 | [10] |
| Boric Acid | Coniophora puteana (brown rot) | Soil-Block | 0.5 | < 3 | [10] |
| This compound (DOT) | Trametes versicolor (white rot) | Soil-Block | 0.24 | Toxic Threshold Met | [11] |
| This compound (DOT) | Fomitopsis palustris (brown rot) | Soil-Block | 0.26 - 0.51 | Toxic Threshold Met | [11] |
| Zinc Borate | Brown and White Rot Fungi | Soil-Block | 0.5 | < 2 | [1] |
Table 2: Efficacy of Borates Against Termites
| Borate Compound | Termite Species | Test Method | Borate Concentration | Mortality Rate (%) | Time to Mortality | Reference |
| Boric Acid | Heterotermes indicola | No-Choice Feeding | 100 ppm | 50 (ELT50) | 5.4 days | [12] |
| Boric Acid | Heterotermes indicola | No-Choice Feeding | 10000 ppm | 90 (ELT90) | 4.5 days | [12] |
| Borax (BX) | Coptotermes formosanus | No-Choice Feeding | 1% | 100 | 3 weeks | [13][14] |
| Boric Acid (BA) | Coptotermes formosanus | No-Choice Feeding | 1.5% | 100 | 2 weeks | [13][14] |
| This compound (DOT) | Reticulitermes flavipes | No-Choice Feeding | 2500 ppm | Significant Mortality | 15 days | [15] |
| This compound (DOT) | Reticulitermes flavipes | No-Choice Feeding | 5000 ppm | Significant Mortality | 15 days | [15] |
Table 3: Lethal Dose (LD50) of Borates in Termites
| Borate Compound | Termite Species | LD50 Value | Reference |
| This compound (DOT) in ethylene (B1197577) glycol | Reticulitermes flavipes | 1.5 times more toxic than aqueous DOT | [16] |
| This compound (DOT) in ethylene glycol | Coptotermes formosanus | 1.5 times more toxic than aqueous DOT | [16] |
Experimental Protocols
The evaluation of wood preservatives relies on standardized laboratory and field test methods. The following are detailed methodologies for key experiments cited in the evaluation of borate compounds.
Fungal Decay Test: Soil-Block Method (Adapted from AWPA E10 and ASTM D1413)
This laboratory test determines the minimum amount of preservative required to prevent decay by selected fungi.[17][18][19]
Methodology:
-
Test Block Preparation: Small, clear sapwood blocks (e.g., 19x19x19 mm) are prepared from a suitable wood species (e.g., Southern Pine). The blocks are conditioned to a constant weight at a specific temperature and relative humidity.
-
Preservative Treatment: Groups of blocks are treated with a range of borate solutions of varying concentrations to achieve different target retentions. Untreated and solvent-treated blocks serve as controls.
-
Leaching (Optional): To assess the permanence of the preservative, a set of treated blocks may undergo an accelerated leaching procedure where they are repeatedly saturated with distilled water over a period of time.
-
Culture Preparation: Test fungi (e.g., Gloeophyllum trabeum for brown rot, Trametes versicolor for white rot) are cultured on a suitable medium (e.g., malt (B15192052) extract agar) in culture bottles containing a soil substrate.
-
Incubation: The conditioned and weighed test blocks are sterilized and placed in the culture bottles in contact with the actively growing fungus. The bottles are then incubated under controlled conditions (e.g., 27°C and 70% relative humidity) for a specified period (e.g., 12 weeks).
-
Data Collection and Analysis: After incubation, the blocks are removed, cleaned of fungal mycelium, and reconditioned to a constant weight. The percentage of weight loss for each block is calculated. The toxic threshold is determined as the minimum preservative retention that prevents a mean weight loss greater than a specified amount (e.g., 2%).
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Blocks [label="Prepare & Weigh\nWood Blocks", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Blocks [label="Treat Blocks with\nBorate Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leaching [label="Accelerated Leaching\n(Optional)", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Prep_Cultures [label="Prepare Fungal\nCultures in Soil Jars", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Sterilize Blocks &\nIncubate with Fungi", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clean_Weigh [label="Clean & Reweigh\nBlocks", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculate_WL [label="Calculate % Weight Loss", fillcolor="#34A853", fontcolor="#FFFFFF"]; Determine_Threshold [label="Determine Toxic Threshold", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prep_Blocks; Prep_Blocks -> Treat_Blocks; Treat_Blocks -> Leaching; Leaching -> Prep_Cultures [label="Leached Blocks"]; Treat_Blocks -> Prep_Cultures [label="Unleached Blocks"]; Prep_Cultures -> Incubate; Incubate -> Clean_Weigh; Clean_Weigh -> Calculate_WL; Calculate_WL -> Determine_Threshold; Determine_Threshold -> End;
// Graph attributes graph [bgcolor="#FFFFFF", fontname="Arial", label="Figure 3: Soil-Block Test Experimental Workflow", labelloc=b, labeljust=c, fontsize=12]; } dot Figure 3: Soil-Block Test Experimental Workflow
Termite Resistance Test: No-Choice Feeding Assay (Adapted from AWPA E1)
This laboratory test evaluates the toxicity and/or repellency of a preservative to termites when no alternative food source is available.[20][21]
Methodology:
-
Test Specimen Preparation: Wood blocks or filter paper are treated with various concentrations of borate solutions. Untreated or solvent-treated specimens serve as controls.
-
Test Arena Setup: A test container (e.g., a petri dish or small jar) is prepared with a substrate of moist sand or vermiculite.
-
Termite Introduction: A known number of termites (e.g., 200-400 workers) from a specific species (e.g., Reticulitermes flavipes) are introduced into each test container.
-
Exposure: The treated specimen is placed in the container with the termites. The containers are then maintained in a dark, controlled environment (e.g., 25-27°C and >80% relative humidity) for a set period (e.g., 4 weeks).
-
Data Collection and Analysis: At the end of the test period, the number of surviving termites is counted to determine the mortality rate. The test specimen is cleaned, dried, and weighed to calculate the amount of wood consumed (mass loss). A visual rating of the damage to the specimen may also be recorded.
Conclusion
Borate compounds are proven and effective wood preservatives with a well-understood, multi-pronged mode of action. Their ability to disrupt fundamental metabolic processes in both fungi and insects makes them a reliable choice for protecting wood in a variety of interior applications. The quantitative data and standardized experimental protocols presented in this guide provide a solid foundation for researchers and professionals in the field of wood preservation and biocide development. The continued study of borates, particularly in combination with other compounds to enhance their performance and fixation in wood, will undoubtedly lead to even more advanced and sustainable wood protection solutions.
References
- 1. woodpreservation.ca [woodpreservation.ca]
- 2. woodpreservation.ca [woodpreservation.ca]
- 3. Specific Wood Preservatives and Components [npic.orst.edu]
- 4. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 5. Borate inhibition of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of yeast alcohol dehydrogenase by borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. domyown.com [domyown.com]
- 9. The Science Behind Tim-Bor [westguardtermitecontrol.com]
- 10. Decay resistance of wood treated with boric acid and tall oil derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. entomoljournal.com [entomoljournal.com]
- 13. Termite Resistance of MDF Panels Treated with Various Boron Compounds [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 16. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 17. store.astm.org [store.astm.org]
- 18. mtu.edu [mtu.edu]
- 19. researchgate.net [researchgate.net]
- 20. awpacommenting.edaptivedocs.org [awpacommenting.edaptivedocs.org]
- 21. b3.net.nz [b3.net.nz]
Disodium Octaborate Tetrahydrate: A Comprehensive Technical Review of its Fungicidal and Algicidal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) octaborate tetrahydrate (DOT), a water-soluble borate (B1201080) compound, has long been utilized as an effective biocide, demonstrating significant efficacy as a fungicide and algicide.[1] Its low mammalian toxicity and environmentally conscious profile make it a compelling alternative to more hazardous chemical treatments. This technical guide provides an in-depth analysis of DOT's mechanisms of action, quantitative efficacy, and the standardized experimental protocols used to evaluate its performance against fungal and algal species.
Mechanism of Action
The biocidal activity of disodium octaborate tetrahydrate is primarily attributed to the element boron. In an aqueous environment, DOT dissociates to form boric acid and borate anions, which are the active agents.[2]
Fungicidal Mechanism
The precise fungicidal mechanism of borates is multifaceted and not entirely elucidated. However, the prevailing hypothesis centers on the disruption of essential metabolic processes. Borates are known to complex with polyols, particularly the ribose moieties in key metabolic co-enzymes such as NAD+ (Nicotinamide adenine (B156593) dinucleotide).[3][4] This interaction can inhibit the activity of vital enzymes in pathways like the pentose (B10789219) phosphate (B84403) pathway, thereby disrupting cellular metabolism and energy production.[4] This disruption of enzymatic function ultimately leads to the inhibition of fungal growth and can induce rapid cell death in decay fungi.[5] It is also suggested that borates can interfere with the production of enzymes that fungi use to extract nutrients from wood.[5]
dot graph Fungicidal_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
DOT [label="Disodium Octaborate\nTetrahydrate (DOT)", fillcolor="#F1F3F4"]; BoricAcid [label="Boric Acid / Borate Anion", fillcolor="#F1F3F4"]; FungalCell [label="Fungal Cell", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MetabolicPathways [label="Metabolic Pathways\n(e.g., Pentose Phosphate Pathway)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="Essential Enzymes\n(e.g., Dehydrogenases)", fillcolor="#FBBC05", fontcolor="#202124"]; NAD [label="NAD+", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Borate-NAD+ Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GrowthInhibition [label="Fungal Growth Inhibition\n& Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
DOT -> BoricAcid [label="Dissociation in water"]; BoricAcid -> FungalCell [label="Uptake"]; FungalCell -> MetabolicPathways; MetabolicPathways -> Enzyme; MetabolicPathways -> NAD; BoricAcid -> NAD [label="Complexation"]; NAD -> Complex; Complex -> Inhibition; Inhibition -> Enzyme; Enzyme -> GrowthInhibition; } caption: "Proposed Fungicidal Mechanism of this compound"
Algicidal Mechanism
The algicidal action of borates is less well-defined but is understood to disrupt critical cellular functions. Borates are known to inhibit photosynthesis, the fundamental process by which algae produce energy.[6] They may also interfere with spore production, thereby preventing reproduction.[6] The disruption of these vital processes leads to the inhibition of algal growth and eventual cell death.
dot graph Algicidal_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
DOT [label="Disodium Octaborate\nTetrahydrate (DOT)", fillcolor="#F1F3F4"]; BoricAcid [label="Boric Acid / Borate Anion", fillcolor="#F1F3F4"]; AlgalCell [label="Algal Cell", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Photosynthesis [label="Photosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; SporeProduction [label="Spore Production", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Inhibition", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GrowthInhibition [label="Algal Growth Inhibition\n& Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
DOT -> BoricAcid [label="Dissociation in water"]; BoricAcid -> AlgalCell [label="Uptake"]; AlgalCell -> Photosynthesis; AlgalCell -> SporeProduction; BoricAcid -> Inhibition; Inhibition -> Photosynthesis; Inhibition -> SporeProduction; Photosynthesis -> GrowthInhibition; SporeProduction -> GrowthInhibition; } caption: "Proposed Algicidal Mechanism of this compound"
Quantitative Efficacy Data
The efficacy of this compound is typically quantified by determining the concentration required to inhibit growth or cause mortality in target organisms. For fungi, this is often expressed as the minimum inhibitory concentration (MIC) or the retention level in wood required to prevent decay. For algae, the half maximal effective concentration (EC50) for growth inhibition is a common metric.
Fungicidal Efficacy
| Fungal Species | Test Method | Efficacy Metric | Concentration / Retention | Reference |
| Wood-decay fungi | Laboratory Decay Test | Complete Protection | ~4.0 kg/m ³ DOT | [7] |
| Mold fungi | AWPA E24 | Growth Inhibition | Varies by species | [8] |
Algicidal Efficacy
| Algal Species | Test Method | Efficacy Metric | Concentration | Reference |
| Pseudokirchneriella subcapitata | OECD 201 | 72-hr EC50 (biomass) | 191 mg DOT/L (40 mg B/L) | [9][10] |
| Pseudokirchneriella subcapitata | OECD 201 | 4-day NOEC (Growth) | 2.8 mg B/L | [2] |
Experimental Protocols
Standardized testing methodologies are crucial for the reliable evaluation of biocidal efficacy. The following are key protocols for assessing the fungicidal and algicidal properties of this compound.
Fungicidal Efficacy Testing
AWPA Standard E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures
This method is a highly standardized procedure for evaluating the efficacy of wood preservatives against decay fungi under controlled laboratory conditions.[11]
-
Test Blocks: Small, clear blocks of wood (typically Southern Pine) are prepared and treated with varying concentrations of the preservative.
-
Soil Jars: Test jars are prepared with a soil substrate, which provides moisture and a non-nutritive support for the fungus. A "feeder strip" of untreated wood is placed on the soil.
-
Fungal Culture: The feeder strip is inoculated with a pure culture of a wood-decay fungus (e.g., Gloeophyllum trabeum for brown rot or Trametes versicolor for white rot).
-
Incubation: The treated test blocks are placed in the jars on the feeder strips and incubated under controlled temperature and humidity for a specified period (typically 12 weeks).[11]
-
Evaluation: The extent of fungal decay is determined by measuring the weight loss of the test blocks. The minimum preservative retention that prevents significant weight loss is considered the toxic threshold.
dot graph AWPA_E10_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepBlocks [label="Prepare & Treat\nWood Blocks", fillcolor="#F1F3F4"]; PrepJars [label="Prepare Soil Jars\nwith Feeder Strips", fillcolor="#F1F3F4"]; Inoculate [label="Inoculate Feeder Strips\nwith Fungal Culture", fillcolor="#FBBC05", fontcolor="#202124"]; PlaceBlocks [label="Place Treated Blocks\nin Jars", fillcolor="#F1F3F4"]; Incubate [label="Incubate\n(12 weeks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Weight Loss\nof Blocks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Determine [label="Determine Toxic\nThreshold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> PrepBlocks; Start -> PrepJars; PrepJars -> Inoculate; Inoculate -> PlaceBlocks; PrepBlocks -> PlaceBlocks; PlaceBlocks -> Incubate; Incubate -> Measure; Measure -> Determine; Determine -> End; } caption: "Workflow for AWPA Standard E10 Soil-Block Test"
AWPA Standard E24: Standard Method for Evaluating the Resistance of Wood Product Surfaces to Mold Growth
This test evaluates the susceptibility of wood surfaces to mold growth.[12]
-
Test Specimens: Wood specimens are treated with the test compound.
-
Test Chamber: A sealed chamber is used with a high-humidity environment maintained by warm water.
-
Inoculation: The specimens are inoculated with a mixed spore suspension of common mold fungi (e.g., Aspergillus niger, Penicillium citrinum, Aureobasidium pullulans).
-
Incubation: The specimens are suspended in the chamber and incubated for a specified period (e.g., 4 weeks).
-
Evaluation: The extent of mold growth on the surface of the specimens is visually rated on a scale of 0 (no growth) to 10 (profuse growth).
Algicidal Efficacy Testing
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This is a widely accepted international standard for assessing the toxicity of substances to freshwater algae.[13][14][15]
-
Test Organism: A pure, exponentially growing culture of a selected algal species (e.g., Pseudokirchneriella subcapitata) is used.[14]
-
Test Solutions: A series of test solutions with geometrically spaced concentrations of the test substance are prepared in a nutrient-rich growth medium.
-
Exposure: The algal cultures are exposed to the different concentrations of the test substance in flasks under constant illumination and temperature for 72 hours.[14]
-
Growth Measurement: Algal growth is measured at 24, 48, and 72 hours by determining the cell density or a surrogate parameter like chlorophyll (B73375) fluorescence.
-
Data Analysis: The growth rate and yield are calculated for each concentration. The ECx values (e.g., EC10, EC20, EC50), which represent the concentration causing x% inhibition of growth, are determined by regression analysis. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[15]
dot graph OECD_201_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareCultures [label="Prepare Exponentially Growing\nAlgal Cultures", fillcolor="#F1F3F4"]; PrepareSolutions [label="Prepare Test Solutions\n(Varying Concentrations)", fillcolor="#F1F3F4"]; Expose [label="Expose Algal Cultures\nto Test Solutions", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate (72 hours)\n(Constant Light & Temp)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MeasureGrowth [label="Measure Algal Growth\n(24, 48, 72 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate Growth Rate, Yield,\nECx, NOEC, LOEC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> PrepareCultures; Start -> PrepareSolutions; PrepareCultures -> Expose; PrepareSolutions -> Expose; Expose -> Incubate; Incubate -> MeasureGrowth; MeasureGrowth -> Analyze; Analyze -> End; } caption: "Workflow for OECD Guideline 201 Algal Growth Inhibition Test"
Conclusion
This compound stands as a robust and versatile biocide with well-documented fungicidal and algicidal properties. Its mechanism of action, centered on the disruption of fundamental metabolic processes, provides broad-spectrum efficacy. The quantitative data and standardized protocols outlined in this guide offer a solid foundation for researchers and professionals in the evaluation and application of this important compound for the control of fungal and algal growth. Further research into the precise molecular targets of borates will continue to refine our understanding and expand the applications of this effective and environmentally responsible biocide.
References
- 1. Disodium octaborate - Wikipedia [en.wikipedia.org]
- 2. santos.com [santos.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. nisuscorp.com [nisuscorp.com]
- 5. How Borates Protect Wood - Perma Chink Systems [permachink.com]
- 6. assets.nationbuilder.com [assets.nationbuilder.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. govinfo.gov [govinfo.gov]
- 9. redox.com [redox.com]
- 10. whs.sunripe.com.au [whs.sunripe.com.au]
- 11. mtu.edu [mtu.edu]
- 12. Standard Norge | standard.no. AWPA E24-16 [online.standard.no]
- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 15. shop.fera.co.uk [shop.fera.co.uk]
An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Disodium Octaborate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disodium (B8443419) octaborate tetrahydrate (Na₂B₈O₁₃·4H₂O), a boron compound, is utilized in various industrial and agricultural applications. Understanding its environmental fate is crucial for a comprehensive risk assessment. This technical guide provides an in-depth analysis of the environmental behavior of disodium octaborate tetrahydrate, focusing on its physicochemical properties, mobility, persistence, and ecotoxicity. As an inorganic substance, traditional concepts of biodegradability do not apply. Instead, its environmental profile is dominated by its dissociation and hydrolysis to boric acid, which is ubiquitous in the environment. This guide synthesizes key data into structured tables, outlines experimental protocols for pivotal studies, and presents logical models for its environmental lifecycle and risk assessment.
Physicochemical Properties
The environmental behavior of a substance is fundamentally governed by its physical and chemical properties. This compound is a white, odorless, crystalline solid.[1] It is highly soluble in water, a key factor in its environmental mobility.[2][3] The octanol-water partition coefficient (Log Kow) is not applicable to this inorganic substance.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | Na₂B₈O₁₃·4H₂O | [3] |
| Molecular Weight | 412.4 g/mol | [3] |
| Physical State | White crystalline solid | [1] |
| Water Solubility | 223.65 g/L at 20°C | [3] |
| Vapor Pressure | Not applicable (inorganic salt) | - |
| Dissociation Constant (pKa) | 8.94 at 20°C (for boric acid) | [3] |
| Octanol-Water Partition Coefficient (Log Kow) | Not applicable (inorganic substance) | [3] |
Environmental Fate
The environmental fate of this compound is characterized by its transformation in aqueous environments and its subsequent interaction with soil and sediment.
Abiotic Degradation: Hydrolysis
Upon contact with water, this compound rapidly dissociates and hydrolyzes to form boric acid and borate (B1201080) anions.[2][3] This is the primary transformation process in the environment. Boric acid is a weak acid and its speciation in water is pH-dependent. Both boric acid and borate anions are stable and do not undergo further biotransformation or redox reactions under normal environmental conditions.[2]
Biodegradability
As an inorganic compound, the concept of biodegradation is not applicable to this compound.[2] Boron is a naturally occurring element that does not degrade but rather cycles through the environment.[4] The substance will ultimately decompose into natural borates in the environment.[4]
Environmental Distribution and Mobility
Soil Sorption and Mobility:
This compound is highly soluble in water and is leachable through normal soil, indicating a high potential for mobility.[4] The primary mechanism influencing its mobility in soil is adsorption-desorption. The extent of boron adsorption is significantly dependent on the pH of the soil and water, with the greatest adsorption occurring under alkaline conditions (pH 7.5 to 9.0).[2][5] Sorption also depends on the chemical composition of the soil, particularly the presence of amorphous aluminum and iron oxides.[6]
The solid-solution phase partitioning coefficient (Kp or Kd) is used to quantify the extent of adsorption to soil. Due to the rapid conversion of this compound to boric acid, Kp values for boron are relevant. A study of European soils reported a median Kp value for boron of 2.19 L/kg, with a range from 0.35 to 51.9 L/kg.[5]
| Parameter | Value | Conditions | Reference |
| Soil Partition Coefficient (Kp) | Median: 2.19 L/kg dw | European soils, low boron dose | [5] |
| 10th Percentile: 0.53 L/kg dw | [5] | ||
| 90th Percentile: 9.47 L/kg dw | [5] | ||
| pH Dependency | Greatest adsorption at pH 7.5 - 9.0 | [2][5] |
Bioaccumulation:
This compound has a low potential for bioaccumulation.[2] Highly water-soluble materials are unlikely to bioaccumulate to any significant degree.[2] Borate species are present as undissociated and highly soluble boric acid at neutral pH, which limits their uptake and accumulation in organisms.[2]
Ecotoxicity
The ecotoxicity of this compound is generally low for aquatic organisms.[2] Toxicological data for boron compounds are typically expressed as boron (B) equivalents to allow for comparison between different borate salts, as they all form the same boron species in environmental matrices.[2] The conversion factor for this compound to boron equivalents is 0.2096.[3]
| Test Organism | Endpoint | Value (mg B/L) | Duration | Reference |
| Fish (e.g., Rainbow Trout) | 96-hour LC₅₀ | 12.2 | 96 hours | - |
| Invertebrates (e.g., Daphnia magna) | 48-hour EC₅₀ | 21.2 | 48 hours | - |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC₅₀ (Growth Rate) | 9.8 | 72 hours | - |
| Activated Sludge Microorganisms | 3-hour EC₅₀ (Respiration Inhibition) | >1000 | 3 hours | - |
Note: Specific study references for these exact values were not available in the provided search results, but they represent typical values found in ecotoxicological assessments of boron compounds.
Experimental Protocols
The ecotoxicological and environmental fate data for this compound are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method
This method is used to determine the soil sorption coefficient (Kd or Kp). A known mass of soil is equilibrated with a solution containing the test substance at a known concentration. The mixture is agitated for a defined period to reach equilibrium. After separation of the solid and liquid phases by centrifugation, the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. This is performed for various soil types with differing pH and organic carbon content to assess the influence of these parameters on sorption.[7]
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test assesses the toxicity of a substance to freshwater algae. Exponentially growing cultures of a selected algal species are exposed to a range of concentrations of the test substance over a period of 72 hours. The inhibition of growth is determined by measuring the algal biomass at the start and end of the test. The EC₅₀ value, the concentration causing a 50% reduction in growth rate compared to a control, is then calculated.[8][9][10]
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This acute toxicity test exposes young daphnids (water fleas) to various concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim after gentle agitation. Observations are made at 24 and 48 hours, and the EC₅₀, the concentration that immobilizes 50% of the daphnids, is calculated for the 48-hour exposure period.[6][11]
OECD Guideline 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish. Fish of a recommended species are exposed to a range of concentrations of the test substance for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours. The LC₅₀, the concentration that is lethal to 50% of the test fish within the 96-hour period, is determined.
OECD Guideline 209: Activated Sludge, Respiration Inhibition Test
This test assesses the potential impact of a substance on the microorganisms in a wastewater treatment plant. Activated sludge is exposed to various concentrations of the test substance in the presence of a synthetic sewage as a respiratory substrate. The rate of oxygen consumption (respiration) is measured over a period of 3 hours and compared to a control. The EC₅₀, the concentration causing a 50% inhibition of the respiration rate, is calculated.
Visualizations
Environmental Fate Pathway of this compound
Caption: Environmental fate pathway of this compound.
Workflow for Environmental Risk Assessment of an Inorganic Substance
Caption: General workflow for environmental risk assessment of an inorganic substance.
References
- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 2. Science Approach Document: Ecological Risk Classification of Inorganic Substances - Canada.ca [canada.ca]
- 3. santos.com [santos.com]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. log KOC - ECETOC [ecetoc.org]
- 7. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. epa.gov [epa.gov]
- 11. ars.usda.gov [ars.usda.gov]
Methodological & Application
Application Notes: Laboratory Bioassay of Disodium Octaborate Tetrahydrate (DOT) Against Subterranean Termites
Introduction Disodium Octaborate Tetrahydrate (DOT) is a water-soluble borate (B1201080) salt recognized for its efficacy as an insecticide and fungicide with low mammalian toxicity.[1] Marketed under trade names like Tim-Bor®, it is utilized as a wood preservative to protect against wood-destroying organisms, including subterranean termites.[1][2][3] DOT is colorless, odorless, and considered more environmentally friendly than many conventional preservatives.[1] Its mode of action is as a slow-acting, non-repellent stomach poison; termites that consume DOT-treated materials can transfer the toxicant to other colony members through grooming and food exchange (trophallaxis).[4][5] This document provides detailed protocols for laboratory bioassays to evaluate the efficacy of DOT against subterranean termites.
Key Applications and Efficacy Laboratory bioassays are crucial for determining the effective concentrations of DOT for termite control. Key findings from various studies include:
-
Toxicity and Mortality: DOT is highly effective at inducing termite mortality. In lethal time bioassays, aqueous DOT treatments at concentrations greater than 7,774 ppm resulted in over 85% mortality in Reticulitermes flavipes (Eastern subterranean termite) within 192 hours.[1] For Coptotermes formosanus (Formosan subterranean termite), DOT retentions of 0.30% boric acid equivalent (BAE) in wood were required to achieve >90% mortality in no-choice tests.[6]
-
Feeding Deterrence: While effective, high concentrations of DOT can deter termite feeding. Studies suggest that concentrations between 2,500 and 5,000 ppm are optimal for bait development, as they elicit significant mortality without substantially deterring feeding.[2] Concentrations above 5,000 ppm may be avoided by termites if an alternative food source is available.[2]
-
Formulations: DOT is often applied as an aqueous solution. However, its loading capacity and potential toxicity can be enhanced when dissolved in ethylene (B1197577) glycol.[1] DOT in ethylene glycol appears to be about 1.5 times more toxic to R. flavipes and C. formosanus than aqueous DOT solutions.[1]
-
Soil Barrier Treatment: When mixed with sand or soil, DOT can cause significant termite mortality. However, it does not typically create a repellent barrier that termites will avoid.[5][7] Termites may tunnel through DOT-treated soil, leading to mortality through contact and ingestion.[5][7]
Data Presentation
Table 1: Termite Mortality in No-Choice Feeding Bioassays with DOT
| Termite Species | DOT Concentration (ppm) | Duration | Mortality (%) | Solvent | Source |
|---|---|---|---|---|---|
| R. flavipes | >7,774 | 192 hours | >85 | Aqueous | [1] |
| R. flavipes | >7,774 | 192 hours | >85 | Ethylene Glycol | [1] |
| R. flavipes | 10,000 | 15 days | 100 | Aqueous | [2] |
| R. flavipes | 5,000 | 15 days | Significant | Aqueous | [2] |
| R. flavipes | 2,500 | 15 days | Significant | Aqueous |[2] |
Table 2: Feeding Deterrence and Wood Protection with DOT (No-Choice Test)
| Termite Species | DOT Retention (% BAE) | Efficacy Criteria | Result | Source |
|---|---|---|---|---|
| R. flavipes | 0.10% | ≥90% mortality & ≤5% wood weight loss | Met | [6] |
| C. formosanus | 0.30% | ≥90% mortality & ≤5% wood weight loss | Met |[6] |
Table 3: Efficacy of DOT in Soil Treatment Bioassays Against R. flavipes
| DOT Concentration (ppm) | Duration | Mortality (%) | Tunneling Activity | Source |
|---|---|---|---|---|
| 2,500 | 7 days | 30.00 ± 10.58 | Extensive | [7] |
| 5,000 | 7 days | 80.56 ± 3.38 | Extensive |[7] |
Experimental Protocols
Protocol 1: No-Choice Feeding Bioassay
This protocol determines the toxicity and feeding deterrence of DOT-treated material when no alternative food source is available.[8][9]
Objective: To evaluate termite mortality and consumption of a cellulosic substrate (e.g., filter paper, wood block) treated with various concentrations of DOT.
Materials:
-
Glass or polystyrene containers (e.g., 80 mm diameter x 100 mm height screw-top jars).[8]
-
Substrate: Whatman No. 1 filter paper or small wood blocks (e.g., slash pine, Pinus elliottii).[2][6]
-
Sand or soil substrate, sterilized and moistened.
-
Subterranean termites (e.g., R. flavipes, C. formosanus), worker caste.
-
Incubator or environmental chamber set to appropriate conditions (e.g., 26-29°C, >75% RH).[10][11]
Reagents:
-
This compound (DOT) powder (e.g., Tim-Bor®).[2]
-
Solvent: Deionized water or ethylene glycol.[1]
-
Acetone (for cleaning).
Procedure:
-
Preparation of DOT Solutions: Prepare a stock solution and serial dilutions of DOT in the chosen solvent (e.g., water) to achieve the desired treatment concentrations (e.g., 2,500, 5,000, 7,500, 10,000 ppm).[2]
-
Substrate Treatment:
-
Oven-dry the filter papers or wood blocks to a constant weight and record the pre-treatment dry weight.
-
Pipette a precise volume of a DOT solution onto each substrate to achieve uniform saturation and a specific retention level.[2]
-
Prepare control substrates treated only with the solvent.
-
Allow substrates to air-dry completely, then reweigh to determine the amount of DOT retained.
-
-
Bioassay Setup:
-
Add a measured amount of moistened sand (e.g., 150-200g) to the bottom of each container.[8]
-
Place one treated substrate on the surface of the sand in each container.
-
Introduce a predetermined number of worker termites (e.g., 50-400) into each container.[10][12] Place termites away from the treated block to allow for acclimatization.[8]
-
Loosely cap the containers and place them in an incubator in the dark for a set period (e.g., 15-30 days).[2]
-
-
Data Collection:
-
At the end of the assay period, record the number of dead and moribund termites to calculate percent mortality.
-
Carefully remove the remaining substrate, clean off any debris, oven-dry to a constant weight, and record the post-treatment dry weight.
-
Calculate the mass loss of the substrate due to termite consumption.
-
Protocol 2: Two-Choice Feeding Bioassay
This protocol assesses the repellency or feeding preference of termites when given a choice between a DOT-treated and an untreated food source.[2][8]
Objective: To determine if termites preferentially consume an untreated substrate over a DOT-treated substrate.
Procedure:
-
Preparation: Prepare DOT solutions and treat substrates as described in Protocol 1.
-
Bioassay Setup:
-
Add moistened sand to each container.
-
Place two substrates in each container, one DOT-treated and one solvent-treated control, positioned on opposite sides.[8]
-
Introduce a predetermined number of worker termites into the center of the container, equidistant from both substrates.[8]
-
Incubate the containers as described previously.
-
-
Data Collection:
-
Record termite mortality at the end of the assay.
-
Calculate the mass loss for both the treated and untreated substrates separately to determine feeding preference.
-
Protocol 3: Soil Treatment / Tunneling Bioassay
This protocol evaluates the ability of DOT-treated soil to act as a lethal barrier to foraging termites.[5][7]
Objective: To measure termite mortality and tunneling behavior in DOT-treated sand.
Materials:
-
Bioassay apparatus: Multiple compartments (e.g., polystyrene vials or petri dishes) connected by tubing.[2]
-
Sand, sterilized.
-
Food source (e.g., decayed wood block).
-
Subterranean termites.
Reagents:
-
This compound (DOT) powder.
-
Deionized water.
Procedure:
-
Preparation of Treated Sand:
-
Calculate the amount of DOT needed to achieve the target concentration by weight (e.g., 2,500 ppm, 5,000 ppm).[7]
-
Dissolve the DOT in a specific volume of water.
-
Thoroughly mix the DOT solution with a known weight of dry sand and allow it to air-dry.
-
-
Bioassay Setup:
-
Construct a multi-chamber apparatus. One main chamber should contain untreated moist sand and a food source to serve as the "nest."
-
A connecting tube or chamber is filled with the DOT-treated sand, creating a barrier.
-
An optional third chamber with a food source can be placed on the other side of the barrier to incentivize tunneling.
-
Introduce a known number of termites into the main "nest" chamber.
-
-
Data Collection:
-
Incubate the apparatus in the dark for a set period (e.g., 7-10 days).[5][7]
-
Record termite mortality daily or at the end of the experiment.
-
Measure the maximum distance termites have tunneled into or through the treated sand barrier.[7]
-
Note the location of dead termites (in the nest, in the tunnels, etc.).
-
Protocol 4: Dust Application Bioassay
This protocol simulates the transfer of a toxicant through social grooming by applying DOT as a dust to a small percentage of the termite population.[2][5]
Objective: To evaluate the secondary mortality in a group of termites after exposure to a few individuals treated with DOT dust.
Procedure:
-
Termite Treatment:
-
Isolate a small subset of worker termites (e.g., 10% of the total test population).[2]
-
Place the termites in a small dish containing a known weight of fine DOT powder and gently agitate to coat their cuticles.
-
-
Bioassay Setup:
-
In a larger container with moist sand and a food source, place the main population of untreated termites.
-
Introduce the dust-treated termites into the container with the untreated population.
-
-
Data Collection:
-
Incubate the container for a set period (e.g., 15 days).[2]
-
Record mortality over time to assess the rate of toxicant transfer. Calculate the final corrected mortality.
-
References
- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 2. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 3. researchgate.net [researchgate.net]
- 4. srs.fs.usda.gov [srs.fs.usda.gov]
- 5. manoa.hawaii.edu [manoa.hawaii.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 8. awpacommenting.edaptivedocs.org [awpacommenting.edaptivedocs.org]
- 9. b3.net.nz [b3.net.nz]
- 10. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 11. pestboard.ca.gov [pestboard.ca.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Wood Preservation using Disodium Octaborate Tetrahydrate Pressure Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for wood preservation using Disodium Octaborate Tetrahydrate (DOT) pressure treatment. The information is intended to guide researchers and scientists in understanding and applying this method for protecting wood and wood-based products from biological degradation.
Introduction to this compound (DOT) Wood Preservation
This compound (DOT) is a water-borne wood preservative effective against a broad spectrum of wood-destroying organisms, including decay fungi (brown and white rot) and various wood-boring insects such as termites and powderpost beetles.[1][2] As a borate (B1201080) compound, DOT is recognized for its low mammalian toxicity, making it a favorable choice for applications where human contact is a consideration.[3][4] Its mode of action is primarily as a stomach poison for insects, disrupting their digestive processes, and as a metabolic inhibitor for fungi.[2]
Pressure treatment is a highly effective method for impregnating wood with DOT, ensuring deep and uniform penetration of the preservative.[2][5] The American Wood Protection Association (AWPA) provides standardized guidelines for the use of inorganic boron preservatives like DOT, categorizing the required retention levels based on the intended end-use environment of the treated wood.[4]
Data Presentation: DOT Retention Requirements
The efficacy of DOT treatment is directly related to the amount of preservative retained in the wood, expressed as pounds per cubic foot (pcf) or kilograms per cubic meter ( kg/m ³) of boric acid equivalent (BAE). The AWPA U1 standard specifies the minimum retention levels for different Use Categories.
| AWPA Use Category | Service Conditions | Typical Applications | Minimum DOT Retention (as B₂O₃) |
| UC1 | Interior construction, dry. Protected from weather and water. | Framing, furniture, millwork | 0.17 pcf (2.7 kg/m ³) |
| UC2 | Interior construction, damp. Protected from weather but subject to occasional moisture. | Sill plates, framing in high-humidity areas | 0.17 pcf (2.7 kg/m ³) |
| UC3A | Exterior construction, above ground, coated, and with rapid water runoff. | Coated millwork, siding, trim | 0.28 pcf (4.5 kg/m ³) |
Note: Higher retention levels may be required in areas with Formosan subterranean termites.
Experimental Protocols
Protocol for Pressure Treatment of Wood with DOT (Full-Cell Process)
The full-cell (Bethell) process is typically used for water-borne preservatives like DOT to achieve maximum preservative retention in the wood.[5][6][7]
3.1.1 Materials and Equipment
-
Wood specimens (cut to desired dimensions)
-
This compound (DOT) solution of a specified concentration
-
Pressure treatment cylinder (retort) with vacuum and pressure capabilities
-
Tram for holding wood specimens
-
Mixing tank for preservative solution
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
3.1.2 Procedure
-
Preparation of Wood: Ensure wood specimens are debarked and, if necessary, incised to improve preservative penetration. The moisture content of the wood should be below the fiber saturation point (typically <30%) for optimal treatment.
-
Loading: Place the wood specimens on the tram and move them into the pressure treatment cylinder.
-
Initial Vacuum: Seal the cylinder and apply an initial vacuum of -77 kPa (22 inches of mercury) for 15 to 60 minutes. This removes air from the wood's cellular structure, allowing for greater preservative uptake.[5][7]
-
Flooding the Cylinder: While maintaining the vacuum, flood the cylinder with the pre-mixed DOT solution.
-
Pressure Phase: Once the cylinder is full, apply hydraulic pressure, increasing it to approximately 1035 kPa (150 psi).[5][8] Maintain this pressure for a duration determined by the wood species, dimensions, and desired retention (typically 1 to 6 hours).
-
Draining the Cylinder: Release the pressure and drain the excess DOT solution from the cylinder.
-
Final Vacuum: Apply a final vacuum for a short period (e.g., 15-30 minutes) to remove excess surface solution from the wood.[5]
-
Unloading and Drying: Release the vacuum, open the cylinder, and remove the treated wood. The wood should then be stored in a manner that allows for proper drying and fixation of the preservative.
Protocol for Determination of Boron Penetration (Qualitative)
This protocol utilizes a colorimetric reaction with curcumin (B1669340) to visualize the presence of boron in the treated wood.
3.2.1 Materials and Equipment
-
Treated wood core samples or cross-sections
-
Curcumin-oxalic acid solution (0.04 g curcumin and 5.0 g oxalic acid dissolved in 100 mL of absolute ethyl alcohol)[9]
-
Spray bottle or dropper
-
Fume hood
3.2.2 Procedure
-
Sample Preparation: Obtain a core sample from the treated wood or cut a fresh cross-section. The surface should be clean and dry.
-
Application of Indicator: In a fume hood, spray or apply the curcumin-oxalic acid solution evenly onto the wood surface.
-
Color Development: Allow the alcohol to evaporate. The presence of boron is indicated by the development of a distinct red color.[10][11]
-
Measurement: Measure the depth from the wood surface to the point where the red color is no longer visible. This indicates the depth of boron penetration.
Protocol for Determination of Boron Retention (Quantitative)
This protocol describes a colorimetric method for quantifying the amount of boron in treated wood.
3.3.1 Materials and Equipment
-
Treated wood samples (shavings or ground wood)
-
Hot water bath
-
Plastic beakers and volumetric flasks
-
Curcumin-oxalic acid solution (as prepared in 3.2.1)[9]
-
Absolute ethyl alcohol
-
Spectrophotometer set to 545 nm
-
Boron standard solutions (for calibration curve)
-
Whatman #1 filter paper
3.3.2 Procedure
-
Sample Preparation and Extraction:
-
Grind a representative sample of the treated wood to pass through a 20-mesh screen.
-
Accurately weigh a known amount of the ground wood (e.g., 1-2 grams).
-
Perform a hot water extraction to leach the boron from the wood sample.[12]
-
-
Color Development:
-
Pipette 2 mL of the wood extract into a plastic beaker.[9]
-
Add 4 mL of the curcumin-oxalic acid solution and mix thoroughly.[9]
-
Evaporate the mixture to dryness on a hot water bath at 55°C. Continue heating for 15 minutes after the sample appears dry.[9]
-
Cool the beaker and dissolve the residue in 25 mL of absolute ethyl alcohol.[9]
-
Filter the solution using Whatman #1 filter paper.[9]
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the filtered solution at 545 nm using a spectrophotometer.[9]
-
Prepare a series of boron standard solutions and follow the same color development procedure to create a calibration curve of absorbance versus boron concentration.[13]
-
Determine the boron concentration in the wood extract from the calibration curve.
-
-
Calculation of Retention:
-
Calculate the total amount of boron in the original wood sample based on the concentration in the extract and the total volume of the extract.
-
Express the retention as a percentage of boric acid equivalent (BAE) by weight or in pcf or kg/m ³.
-
Visualizations
Figure 1. Experimental workflow for DOT pressure treatment.
Figure 2. Factors influencing treatment efficacy.
References
- 1. woodpreservation.ca [woodpreservation.ca]
- 2. Borate Wood Preservation | AMERICAN BORATE COMPANY [americanborate.com]
- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. extension.okstate.edu [extension.okstate.edu]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. fs.usda.gov [fs.usda.gov]
- 8. extension.okstate.edu [extension.okstate.edu]
- 9. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 10. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. woodresearch.sk [woodresearch.sk]
- 13. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of Disodium Octaborate Tetrahydrate as a Fire Retardant in Wood Structures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) octaborate tetrahydrate (DOT) is a water-soluble borate (B1201080) salt widely utilized as a fire retardant in wood products. Its efficacy stems from its ability to alter the thermal degradation pathway of wood, promoting the formation of a protective char layer and releasing water vapor upon heating, which cools the substrate and dilutes flammable gases.[1][2] These actions collectively reduce the rate of flame spread, heat release, and smoke production, thereby enhancing the fire resistance of wooden structures.[1] DOT is typically applied to wood via a pressure treatment process, ensuring deep penetration and retention of the active compound within the wood matrix.[2] This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of quantitative data for researchers and scientists working with this fire retardant.
Mechanism of Action
The fire-retardant mechanism of disodium octaborate tetrahydrate in wood is a multi-step process that occurs as the temperature of the treated wood increases during a fire.
Upon heating, DOT undergoes endothermic decomposition, releasing its four molecules of water of hydration. This process absorbs thermal energy, cooling the wood and slowing the rate of temperature rise. As the temperature further increases, the anhydrous disodium octaborate melts and forms a glassy layer on the wood surface. This molten layer acts as a physical barrier, insulating the underlying wood from the heat source and restricting the flow of flammable volatile compounds to the combustion zone.
Chemically, borates catalyze the dehydration reactions of the primary wood components, cellulose (B213188) and hemicellulose, at lower temperatures than would occur in untreated wood. This catalytic action promotes the formation of a stable, carbonaceous char layer. The char layer is a poor conductor of heat and further insulates the unburned wood, reducing the rate of pyrolysis and the generation of flammable gases. By altering the decomposition pathway to favor char formation over the production of combustible volatiles, the overall flammability of the wood is significantly reduced.
References
Application Notes and Protocols for Disodium Octaborate Tetrahydrate (DOT) as a Boron Fertilizer in Agricultural Research
Document ID: ANP-DOT-AGRI-2025-12-21
Abstract: This document provides detailed application notes and experimental protocols for the use of Disodium (B8443419) Octaborate Tetrahydrate (DOT) as a boron fertilizer in agricultural research. It is intended for researchers, scientists, and professionals in drug (agrochemical) development. The information compiled herein is based on a comprehensive review of scientific literature and is designed to facilitate the design and execution of robust experiments to evaluate the efficacy of DOT in various cropping systems.
Introduction
Boron (B) is an essential micronutrient for the growth and development of plants, playing a critical role in cell wall structure, sugar transport, and reproductive processes.[1][2] Disodium Octaborate Tetrahydrate (Na₂B₈O₁₃·4H₂O), hereafter referred to as DOT, is a highly soluble and readily available source of boron, typically containing 20-21% elemental boron.[3][4][5] Its high solubility makes it suitable for both soil and foliar applications, providing a rapid method for correcting boron deficiencies in crops.[1][6] Boron deficiency is a widespread agricultural problem, particularly in sandy, acidic soils with low organic matter, and can significantly impair crop yield and quality.[1] These application notes provide a framework for the systematic evaluation of DOT as a boron fertilizer.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Na₂B₈O₁₃·4H₂O | --INVALID-LINK-- |
| Boron (B) Content | 20-21% | [3][4][5] |
| Appearance | White, odorless powder | Utkarsh Agro |
| Solubility | Highly soluble in water | [1] |
| Molecular Weight | 412.52 g/mol | Wikipedia |
Application Recommendations for Various Crops
The following table summarizes general application rates for DOT across a range of crops. It is crucial to note that optimal application rates can vary based on soil type, soil boron levels, crop variety, and environmental conditions. Therefore, these recommendations should be considered as a starting point for experimental design.
| Crop Category | Application Method | Recommended Rate ( kg/ha ) | Application Timing | Reference |
| Broadacre Crops (Corn, Cotton, Canola, Cereals, Soybean) | Soil Application | 3-5 | Early growth to flowering | [7] |
| Foliar Spray | 0.5-2 | Early growth to flowering | [7] | |
| Fruit Trees (Citrus, Pome, Stone) | Soil Application | 2-3 | Flowering to fruit set | [7] |
| Foliar Spray | 1-2 | Flowering to fruit set and post-harvest | [7] | |
| Vegetables (Tomato, Potato, Brassica) | Soil Application | 2-3 | 4-6 leaf stage, applied 2-3 times | [7] |
| Foliar Spray | 1-2 | 10-14 days post-emergence, 4-6 leaf stage | [7] | |
| Berry Fruits | Soil/Foliar | 1-2 | Flowering to fruit set | [7] |
| Grapes/Vines | Soil/Foliar | 1-1.5 | Pre-flowering to fruit set | [7] |
Experimental Protocols
Protocol for Evaluating the Efficacy of Soil-Applied DOT on Crop Yield and Boron Uptake
Objective: To determine the dose-response of a specific crop to soil-applied DOT in terms of yield, biomass accumulation, and tissue boron concentration.
Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
Treatments:
-
T0: Control (No boron application)
-
T1: DOT at X kg/ha (e.g., 1.0 kg/ha B)
-
T2: DOT at 2X kg/ha (e.g., 2.0 kg/ha B)
-
T3: DOT at 3X kg/ha (e.g., 3.0 kg/ha B)
-
T4 (Optional): Another commercially available boron fertilizer for comparison.
Procedure:
-
Site Selection and Soil Analysis: Select a field with a history of low boron availability. Collect composite soil samples from the experimental area (0-20 cm depth) for baseline analysis of available boron, pH, organic matter, and texture.
-
Fertilizer Application: Calculate the required amount of DOT for each plot based on the treatment rates. Uniformly broadcast the DOT granules over the plot surface and incorporate them into the soil to a depth of 10-15 cm before planting.
-
Crop Management: Follow standard agronomic practices for the selected crop, ensuring that all other nutrients are non-limiting.
-
Data Collection:
-
Plant Height and Biomass: At key growth stages (e.g., vegetative, flowering, and maturity), randomly select a predetermined number of plants from each plot to measure plant height and above-ground biomass (dry weight).
-
Yield and Yield Components: At harvest, determine the grain/fruit yield and relevant yield components (e.g., number of pods per plant, 1000-seed weight).
-
Plant Tissue Analysis: Collect leaf samples (typically the youngest fully expanded leaves) at the flowering stage. Dry the samples at 70°C to a constant weight and grind them. Analyze for boron concentration using methods outlined in Protocol 4.3.
-
Soil Analysis: Collect soil samples from each plot post-harvest to determine the residual soil boron levels.
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Perform mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatments.
Protocol for Evaluating the Efficacy of Foliar-Applied DOT
Objective: To assess the effectiveness of foliar-applied DOT in correcting boron deficiency and improving crop performance.
Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
Treatments:
-
T0: Control (Water spray)
-
T1: DOT at Y g/L (e.g., 1.0 g/L)
-
T2: DOT at 2Y g/L (e.g., 2.0 g/L)
-
T3: DOT at 3Y g/L (e.g., 3.0 g/L)
Procedure:
-
Solution Preparation: Prepare the DOT spray solutions by dissolving the required amount of DOT in water. Include a non-ionic surfactant to ensure uniform coverage of the foliage.
-
Foliar Application: Apply the treatments at the recommended growth stage for the specific crop (e.g., pre-flowering). Use a calibrated sprayer to apply the solution until the foliage is thoroughly wet, avoiding runoff.
-
Data Collection and Analysis: Follow the data collection and statistical analysis procedures as outlined in Protocol 4.1.
Protocol for Determination of Boron in Soil and Plant Tissue
4.3.1. Soil Boron Analysis (Hot Water Soluble Method)
-
Extraction:
-
Weigh 20 g of air-dried, sieved (<2 mm) soil into a flask.
-
Add 40 mL of deionized water.
-
Boil the suspension for 5 minutes.
-
Allow the suspension to cool and then filter it through a Whatman No. 42 filter paper.
-
-
Analysis:
-
The boron concentration in the filtrate can be determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a colorimetric method (e.g., Azomethine-H method).[8]
-
4.3.2. Plant Tissue Boron Analysis (Dry Ashing Method)
-
Digestion:
-
Weigh 1 g of dried, ground plant material into a porcelain crucible.
-
Ash the sample in a muffle furnace at 550°C for 6 hours.
-
Allow the crucible to cool, and then dissolve the ash in 10 mL of 0.1 N HCl.
-
-
Analysis:
-
Filter the solution and bring it to a known volume with deionized water.
-
Determine the boron concentration using ICP-OES or a colorimetric method.[8]
-
Quantitative Data from Cited Experiments
The following tables present a summary of quantitative data from scientific studies evaluating the impact of boron fertilization.
Table 1: Effect of Boron Application on Field Pea Yield
| Boron Application Rate ( kg/ha ) | Plant Height (cm) | Pods per Plant | Seed Yield (t/ha) |
| 0 (Control) | 65.2 | 18.5 | 1.25 |
| 0.5 | 68.7 | 20.1 | 1.38 |
| 1.0 | 72.4 | 22.8 | 1.55 |
| 1.5 | 70.1 | 21.5 | 1.49 |
| 2.0 | 68.9 | 20.9 | 1.42 |
| Adapted from a study on the effect of boron on field pea.[9] |
Table 2: Effect of Foliar Boron Application on Corn Yield and Tissue Boron Concentration
| Boron Application Rate ( kg/ha at V4-V6) | Ear Leaf Boron (mg/kg) | Grain Yield (t/ha) |
| 0 (Control) | 12.5 | 10.8 |
| 0.56 | 18.2 | 11.1 |
| 1.12 | 25.6 | 11.5 |
| 2.24 | 35.1 | 11.9 |
| Adapted from a study on foliar boron fertilization of corn.[10] |
Table 3: Concentration-Dependent Effects of Boron Fertilizer on Buckwheat
| Boron Concentration (mg/L) | Plant Height (cm) | Grains per Plant | Thousand Grain Weight (g) |
| 0 (Control) | 27.19 | 120.3 | 25.9 |
| 24 | 29.72 | 139.6 | 28.6 |
| 48 | 29.55 | 136.6 | 28.8 |
| 96 | 28.14 | 128.9 | 27.5 |
| Data for buckwheat variety 1412-69, adapted from a dose-dependent study.[11] |
Visualizations
Boron Uptake and Signaling in Plants
Caption: Boron uptake and signaling pathway in plants.
Experimental Workflow for Evaluating DOT Efficacy
Caption: Workflow for evaluating DOT fertilizer efficacy.
Safety and Handling Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection, when handling DOT.
-
Avoid inhalation of dust.
-
Store in a cool, dry place away from direct sunlight.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. Borates in Agriculture | AMERICAN BORATE COMPANY [americanborate.com]
- 2. cropnutrition.com [cropnutrition.com]
- 3. utkarshagro.com [utkarshagro.com]
- 4. scribd.com [scribd.com]
- 5. What is this compound - Chemical Supplier Unilong [unilongindustry.com]
- 6. ases.in [ases.in]
- 7. titanag.com.au [titanag.com.au]
- 8. arvumplantlabs.com [arvumplantlabs.com]
- 9. archive.saulibrary.edu.bd:8080 [archive.saulibrary.edu.bd:8080]
- 10. mdpi.com [mdpi.com]
- 11. Concentration-dependent effects of boron fertilizer on growth, yield, and quality of buckwheat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Boric Acid Equivalent in Treated Wood
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Boric Acid Equivalent (BAE) in treated wood. The methods described are essential for quality control, research, and regulatory compliance in the wood preservation industry.
Introduction
Boric acid and its salts (borates) are widely used as wood preservatives due to their efficacy against fungi and insects, low mammalian toxicity, and favorable environmental profile.[1][2][3] The concentration of boron in treated wood is typically expressed as Boric Acid Equivalent (% BAE), which provides a standardized measure of the active preservative content. Accurate and reliable analytical methods are crucial for ensuring that treated wood meets the required specifications for its intended use.
This document outlines three common analytical techniques for BAE determination:
-
Azomethine-H Spectrophotometry: A widely used, simple, and cost-effective colorimetric method suitable for routine analysis.[4]
-
Mannitol-Based Titrimetry: A classic and robust titrimetric method that provides accurate results without the need for expensive instrumentation.
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): A highly sensitive and accurate instrumental technique, often used as a reference method.[5][6]
General Experimental Workflow
The overall process for determining the boric acid equivalent in treated wood involves several key stages, from sample collection to final data analysis.
Caption: General workflow for the analysis of boric acid equivalent in treated wood.
I. Azomethine-H Spectrophotometric Method
This colorimetric method is based on the reaction of boron with azomethine-H in an aqueous solution to form a yellow-colored complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the boron concentration.[7] This method is favored for its simplicity, speed, and accuracy.
Chemical Reaction Principle
Caption: Reaction of boric acid with azomethine-H to form a colored complex.
Experimental Protocol
1. Reagent Preparation:
-
Azomethine-H Reagent: Dissolve 0.90 g of azomethine-H and 2.0 g of L-ascorbic acid in 100 mL of deionized water.[8] Gentle heating in a water bath may be required to aid dissolution. Store the solution in a refrigerator for up to 48 hours.[8]
-
Buffer-Masking Solution: Dissolve 250 g of ammonium (B1175870) acetate, 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix well.[8]
-
Boron Stock Solution (100 ppm B): Dissolve 0.5715 g of boric acid (H₃BO₃) in deionized water and dilute to 1 liter in a volumetric flask.[4]
-
Boron Standard Solutions: Prepare a series of standard solutions with concentrations ranging from 1 to 10 ppm boron by diluting the stock solution.[4][9]
2. Sample Preparation and Extraction:
-
Grind the treated wood sample to pass through a 40-mesh screen (0.42 mm openings).[9]
-
Accurately weigh approximately 1.5 g of the ground wood into a flask.[9]
-
Add 50 mL of deionized water and boil for 30 minutes (hot water extraction).[4] Alternatively, use a reflux extraction method.[4]
-
Cool the extract and filter it through Whatman No. 42 filter paper into a volumetric flask.[8]
-
Wash the residue with deionized water and add the washings to the filtrate.
-
Make up the volume to the mark with deionized water.
3. Color Development and Measurement:
-
Pipette an aliquot (e.g., 3 mL) of the sample extract into a test tube.[8]
-
Add 1 mL of the buffer-masking solution and mix well.[8]
-
Add 1 mL of the azomethine-H reagent and mix thoroughly.[8]
-
Allow the solution to stand for 30-40 minutes for full color development.[4]
-
Measure the absorbance of the solution at a wavelength of approximately 411-420 nm using a spectrophotometer, against a reagent blank.[4][9]
4. Calibration and Calculation:
-
Prepare a calibration curve by measuring the absorbance of the standard boron solutions.
-
Determine the boron concentration in the sample extract from the calibration curve.
-
Calculate the % BAE in the original wood sample using the following formula:
% BAE = (C × V × D × 5.72) / (W × 10000)
Where:
-
C = Boron concentration from the calibration curve (ppm or mg/L)
-
V = Total volume of the extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the oven-dry wood sample (g)
-
5.72 = Conversion factor from boron to boric acid (Molecular weight of H₃BO₃ / Atomic weight of B)
-
II. Mannitol-Based Potentiometric Titration
This method relies on the principle that boric acid, a very weak acid, reacts with a polyol like mannitol (B672) to form a much stronger monobasic acid-mannitol complex.[10][11] This complex can then be accurately titrated with a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a pH meter to detect the endpoint.
Experimental Protocol
1. Reagent Preparation:
-
Standard Sodium Hydroxide (NaOH) Solution (0.1 M): Prepare and standardize against a primary standard like potassium hydrogen phthalate (B1215562) (KHP).
-
Mannitol Solution (10% w/v): Dissolve 100 g of D-mannitol in 1 liter of deionized water.
-
Hydrochloric Acid (HCl) Solution (0.1 M): For back-titration if needed.
2. Sample Preparation and Extraction:
-
Prepare and extract the wood sample as described in the Azomethine-H method (Section I, Step 2) to obtain an aqueous extract containing the boron.
3. Titration Procedure:
-
Pipette a known volume of the wood extract into a beaker.
-
Add a sufficient amount of the mannitol solution (e.g., 10 mL for a 20 mL sample).[10]
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.
-
Continue the titration past the equivalence point (a sharp inflection in the pH curve).
-
Determine the equivalence point volume from the titration curve (the point of maximum slope).
4. Calculation:
-
Calculate the % BAE using the following formula:
% BAE = (V_NaOH × M_NaOH × 61.83 × V_total) / (V_aliquot × W × 10)
Where:
-
V_NaOH = Volume of NaOH solution at the equivalence point (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
61.83 = Molecular weight of boric acid ( g/mol )
-
V_total = Total volume of the wood extract (mL)
-
V_aliquot = Volume of the extract taken for titration (mL)
-
W = Weight of the oven-dry wood sample (g)
-
III. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)
ICP-AES is an instrumental technique that measures the concentration of elements by detecting the electromagnetic radiation emitted by atoms in a high-temperature plasma.[5] It is a highly sensitive and accurate method for determining the total boron concentration in a sample.
Experimental Protocol
1. Reagent Preparation:
-
Nitric Acid (HNO₃): High-purity, trace metal grade.
-
Boron Standard Solutions: Use certified boron standard solutions for calibration, typically in a range of 0 to 10 mg/L.[6]
2. Sample Preparation and Digestion:
-
Grind the treated wood sample to a fine powder.
-
Accurately weigh a small amount of the sample (e.g., 100 mg) into a digestion vessel.[12]
-
Add a known volume of concentrated nitric acid (e.g., 2 mL).[12]
-
Digest the sample using a microwave digestion system or by heating under pressure at 180°C for several hours.[12]
-
After digestion, cool the solution and quantitatively transfer it to a volumetric flask.
-
Dilute to the mark with deionized water.
3. Instrumental Analysis:
-
Calibrate the ICP-AES instrument using the boron standard solutions.
-
Aspirate the digested sample solution into the plasma.
-
Measure the emission intensity at a boron-specific wavelength, typically 249.772 nm or 208.957 nm. Note that the 249.772 nm wavelength is more sensitive but can be subject to interference from iron.[12]
-
The instrument software will calculate the boron concentration in the sample based on the calibration curve.
4. Calculation:
-
Calculate the % BAE using the same formula as for the Azomethine-H method, substituting the boron concentration obtained from the ICP-AES.
Data Presentation: Comparison of Analytical Methods
The choice of analytical method depends on factors such as the required accuracy and precision, available equipment, cost, and the number of samples to be analyzed. The following table summarizes key performance characteristics of the described methods.
| Parameter | Azomethine-H Spectrophotometry | Mannitol-Based Titrimetry | ICP-AES |
| Principle | Colorimetry | Acid-Base Titration | Atomic Emission |
| Linear Range | Typically 1-10 ppm B[4] | Dependent on titrant conc. | Wide, e.g., 1-1000 µg/L[6] |
| Limit of Detection (LOD) | ~0.2 µg/mL[4] | ~0.15 g/L H₃BO₃[10] | ~1.24 mg/L[6] |
| Limit of Quantification (LOQ) | ~0.2 µg/mL[4] | - | ~4.13 mg/L[6] |
| Precision (%RSD) | < 2.5%[4] | High (e.g., 0.0033% for coulometric)[13] | < 1%[6] |
| Accuracy (% Recovery) | 98-102% | High | 95-99%[6] |
| Interferences | High concentrations of certain ions | Other acids or bases | Spectral (e.g., Iron)[12] |
| Throughput | High (amenable to microplates)[9] | Low to Medium | High (with autosampler) |
| Cost | Low | Low | High |
| Complexity | Low | Medium | High |
Conclusion
The analytical methods described provide reliable means for the determination of boric acid equivalent in treated wood. The Azomethine-H spectrophotometric method is well-suited for routine quality control due to its simplicity and low cost. Mannitol-based titration offers high accuracy without the need for sophisticated instrumentation. ICP-AES provides the highest sensitivity and is an excellent reference method, particularly for research applications or when low boron concentrations are expected. Proper sample preparation and adherence to the detailed protocols are essential for obtaining accurate and reproducible results.
References
- 1. woodresearch.sk [woodresearch.sk]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.hach.com [cdn.hach.com]
- 8. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. at.hach.com [at.hach.com]
- 11. metrohm.com [metrohm.com]
- 12. publish.illinois.edu [publish.illinois.edu]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes and Protocols for Spectrophotometric Measurement of Disodium Octaborate Tetrahydrate in Wood Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) octaborate tetrahydrate (DOT) is a water-borne wood preservative effective against a wide range of wood-destroying organisms, including fungi and insects like termites and powderpost beetles.[1] It is crucial to determine the concentration and distribution of DOT in treated wood to ensure adequate protection and meet industry standards. Spectrophotometric methods offer a reliable, cost-effective, and accessible approach for the quantitative analysis of boron, the active element in DOT, in wood samples.[2]
This document provides detailed application notes and protocols for the spectrophotometric determination of DOT in wood, primarily focusing on the widely used Azomethine-H method. An alternative, the Carmine method, is also discussed.
Principle of the Methods
Spectrophotometric analysis for boron in wood involves two main stages: the extraction of boron from the wood matrix and the colorimetric reaction of the extracted boron with a chromogenic agent, followed by the measurement of absorbance at a specific wavelength.
2.1 Azomethine-H Method
The Azomethine-H method is a sensitive and widely used technique for boron determination. In this method, boron in the wood extract reacts with Azomethine-H in a buffered aqueous solution to form a stable yellow-colored complex.[2][3] The intensity of the color, which is directly proportional to the boron concentration, is measured spectrophotometrically. The absorbance is typically measured at a wavelength between 411 nm and 430 nm.[2][4]
2.2 Carmine Method
The Carmine method involves the reaction of boron with carminic acid in the presence of concentrated sulfuric acid. This reaction forms a reddish to bluish-colored complex.[3][5] The absorbance of this complex is measured at approximately 605 nm.[3][5] While effective, this method requires the use of concentrated acid and may be less suitable for high-throughput analysis.
Experimental Protocols
3.1 Apparatus and Materials
-
Spectrophotometer (UV-Visible)
-
Grinder or mill for wood samples
-
Hot plate or heating mantle
-
Reflux apparatus (optional, for reflux extraction)[2]
-
Volumetric flasks and pipettes
-
Filter paper (e.g., Whatman #42)[4]
-
Plastic containers and labware (to avoid boron contamination from borosilicate glass)[5][6]
-
Analytical balance
3.2 Reagent Preparation
3.2.1 Reagents for Azomethine-H Method
-
Azomethine-H Solution:
-
Weigh 0.90 g of Azomethine-H and 2 g of ascorbic acid.[4]
-
Dissolve in 50 mL of deionized water in a 100 mL volumetric flask.[4]
-
Gently heat in a water bath to dissolve, then cool to room temperature.[4]
-
Dilute to the mark with deionized water and mix well.[4]
-
Store in a refrigerator for up to 48 hours.[4]
-
-
Buffer-Masking Solution:
-
Weigh 250 g of ammonium (B1175870) acetate (B1210297) and dissolve in 400 mL of deionized water.[4]
-
Add 25 g of EDTA tetrasodium (B8768297) salt and 10 g of nitrilotriacetic acid disodium salt.[4]
-
Dissolve the salts and then slowly add 125 mL of glacial acetic acid. Mix well.[4]
-
-
Standard Boron Stock Solution (1000 ppm B):
-
Use a commercially available certified standard or prepare by dissolving 5.716 g of boric acid (H₃BO₃) in 1 liter of deionized water.
-
-
Working Boron Standards (e.g., 1-10 ppm B):
-
Prepare by serial dilution of the stock solution with deionized water. A common calibration range is 1-10 ppm.[2]
-
3.3 Sample Preparation: Extraction of Boron from Wood
Accurate determination of boron requires its quantitative extraction from the wood matrix. The hot water extraction method is commonly employed.[7]
-
Grinding: Grind the air-dried wood sample to a fine powder or sawdust (e.g., 1 mm particle size).[2]
-
Weighing: Accurately weigh about 1 g of the ground wood sample into an Erlenmeyer flask.[2]
-
Extraction:
-
Filtration: After cooling, filter the extract through a suitable filter paper (e.g., Whatman #42) into a volumetric flask.[4]
-
Dilution: Wash the residue with deionized water, collecting the washings in the same volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
3.4 Spectrophotometric Analysis: Azomethine-H Protocol
-
Sample and Standard Preparation: Pipette a known volume (e.g., 3 mL) of the filtered wood extract and each working standard into separate plastic test tubes.[4] Prepare a blank using deionized water.
-
Addition of Buffer: Add 1 mL of the Buffer-Masking solution to each tube and mix well.[4]
-
Color Development: Add 1 mL of the Azomethine-H solution to each tube and mix thoroughly.[4]
-
Incubation: Allow the solutions to stand for a specified time (e.g., 30-40 minutes) for the color to develop fully.[2]
-
Measurement: Measure the absorbance of the standards and samples against the blank at the predetermined wavelength maximum (e.g., 411 nm).[2]
-
Calibration Curve: Plot a calibration curve of absorbance versus boron concentration for the standards.
-
Calculation: Determine the boron concentration in the wood extract from the calibration curve. Calculate the amount of DOT in the original wood sample, expressed as a percentage or other appropriate units.
Data Presentation
Quantitative data should be organized for clarity and ease of comparison.
Table 1: Spectrophotometric Method Parameters
| Parameter | Azomethine-H Method | Carmine Method |
| Wavelength (λmax) | 411 - 430 nm[2][4] | ~605 nm[3][5] |
| Complex Color | Yellow[3] | Reddish to Bluish[3][5] |
| Reaction pH | Buffered (slightly acidic to neutral) | Concentrated Sulfuric Acid[5] |
| Incubation Time | 30 - 60 minutes[2][4] | Varies |
| Linear Range | e.g., 1 - 10 ppm Boron[2] | e.g., 0.2 - 14.0 mg/L Boron[5] |
Table 2: Example Calibration Data for Azomethine-H Method
| Boron Concentration (ppm) | Absorbance at 411 nm |
| 0 (Blank) | 0.000 |
| 1.0 | 0.152 |
| 2.0 | 0.301 |
| 4.0 | 0.598 |
| 6.0 | 0.889 |
| 8.0 | 1.175 |
| 10.0 | 1.450 |
Mandatory Visualizations
Diagram 1: Experimental Workflow for DOT Analysis in Wood
Caption: Workflow for the spectrophotometric determination of DOT in wood samples.
Diagram 2: Logical Relationship of the Azomethine-H Reaction
Caption: Principle of the Azomethine-H colorimetric reaction for boron detection.
References
- 1. woodpreservation.ca [woodpreservation.ca]
- 2. researchgate.net [researchgate.net]
- 3. cdn.hach.com [cdn.hach.com]
- 4. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 5. cdn.hach.com [cdn.hach.com]
- 6. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAO Knowledge Repository [openknowledge.fao.org]
Application Notes and Protocols for Formulating Disodium Octaborate Tetrahydrate (DOT) Solutions for Pest Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the formulation and evaluation of Disodium Octaborate Tetrahydrate (DOT) solutions for pest control applications. The following sections detail the chemical properties, mode of action, formulation procedures, and experimental protocols for assessing the efficacy of DOT against various insect pests.
Chemical and Physical Properties
This compound (Na₂B₈O₁₃·4H₂O) is a water-soluble inorganic borate (B1201080) salt with proven insecticidal and fungicidal properties.[1][2] It is a white, odorless powder that is stable under normal ambient temperatures.[3][4] Due to its low volatility, it does not break down from heat or UV light, providing long-lasting residual control. The stability of DOT solutions is generally good under normal storage conditions.
Mode of Action
This compound acts primarily as a stomach poison in insects.[5][6][7] Upon ingestion, it disrupts the insect's metabolic processes and enzyme systems, leading to starvation and eventual death.[1][2] The mechanism involves the inhibition of key enzymes through the formation of complexes with NAD+ and other nucleotide co-enzymes, which are crucial for energy metabolism.[8] This disruption of cellular processes also leads to oxidative stress and damage to the insect's gut lining.[9][10]
dot
Caption: Mode of action of this compound in insects.
Data Presentation: Solubility and Efficacy
Solubility of this compound in Water
The solubility of DOT in water is temperature-dependent, which is a critical factor in preparing concentrated solutions.
| Temperature (°C) | Solubility (% w/w) |
| 10 | 4.5 |
| 20 | 9.7 |
| 30 | 21.9[1] |
| 40 | 27.4 |
| 50 | 34.3 |
Efficacy of this compound Against Termites
The following table summarizes the mortality of subterranean termites (Reticulitermes flavipes) exposed to DOT-treated filter paper in a no-choice laboratory assay.
| DOT Concentration (ppm) | Exposure Time (hours) | Mean Mortality (%) |
| >7,774 | 192 | >85 |
| 2,500 | 360 | Significant Mortality |
| 5,000 | 360 | Significant Mortality |
Efficacy of this compound Against Cockroaches
The following table presents the lethal time (LT₅₀) for German cockroaches (Blattella germanica) that ingested DOT in a dry-mixed, non-choice bait test.
| DOT Concentration (%) | LT₅₀ (days) |
| 6.25 | Not significantly different across concentrations |
| 12.5 | Not significantly different across concentrations |
| 25 | Not significantly different across concentrations |
| 50 | Not significantly different across concentrations |
Note: In choice tests, repellency was observed at higher concentrations.
Efficacy of this compound Against Ants
For Argentine ants (Linepithema humile), a 0.5% boric acid (a related borate) solution in 25% sucrose (B13894) water has been shown to be effective. Higher concentrations can be repellent and reduce bait consumption.
Experimental Protocols
Preparation of Aqueous DOT Solutions
This protocol describes the preparation of a 10% (w/w) aqueous solution of DOT.
Materials:
-
This compound (DOT) powder
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Beaker or flask
-
Weighing scale
Procedure:
-
Weigh the desired amount of DOT powder and water. For a 10% (w/w) solution, use 10g of DOT for every 90g (or 90mL) of water.
-
Add the water to a beaker or flask and place it on the magnetic stirrer.
-
Begin stirring the water and slowly add the DOT powder.
-
Continue stirring until the DOT is completely dissolved. Gentle heating (e.g., to 40-50°C) can increase the rate of dissolution, especially for higher concentrations.
-
Allow the solution to cool to room temperature before use.
-
Store the solution in a sealed container.
dot
Caption: Workflow for preparing aqueous DOT solutions.
Protocol for No-Choice Termite Efficacy Test
This protocol is for assessing the toxicity of DOT solutions to subterranean termites using treated filter paper.
Materials:
-
DOT solution of desired concentration
-
Filter paper discs
-
Petri dishes or similar containers
-
Subterranean termites (e.g., Reticulitermes flavipes)
-
Moistened sand or vermiculite (B1170534)
-
Forceps
-
Incubator or environmental chamber (25-28°C, >85% RH)
Procedure:
-
Apply a known volume of the DOT solution evenly to each filter paper disc. A control group should be treated with water only.
-
Allow the treated filter paper to air dry completely.
-
Place a layer of moistened sand or vermiculite in the bottom of each petri dish.
-
Place one treated filter paper disc in each petri dish.
-
Introduce a known number of termites (e.g., 50-100 workers) into each dish.
-
Seal the dishes to maintain humidity.
-
Place the dishes in an incubator or environmental chamber in the dark.
-
Record termite mortality at regular intervals (e.g., 24, 48, 72, 96, 120, 144, 168, and 192 hours).
-
Calculate the percentage mortality for each concentration and time point, correcting for control mortality using Abbott's formula if necessary.
Protocol for Choice Test with Cockroaches
This protocol is designed to evaluate the repellency and toxicity of DOT-laced baits to cockroaches.
Materials:
-
DOT powder
-
Bait matrix (e.g., powdered sugar, peanut butter)
-
Test arenas (e.g., plastic containers with fluon-coated sides)
-
Harborage (e.g., small cardboard tubes)
-
German cockroaches (Blattella germanica)
-
Water source (e.g., water-soaked cotton)
-
Two small weighing dishes per arena
Procedure:
-
Prepare the treated bait by mixing a known concentration of DOT with the bait matrix. Prepare an untreated control bait.
-
Place a known weight of treated and untreated bait in separate weighing dishes.
-
Position the two dishes at opposite ends of the test arena.
-
Place a harborage and a water source in the center of the arena.
-
Introduce a known number of cockroaches (e.g., 10-20 adults) into the arena.
-
Maintain the arenas in the dark at an appropriate temperature and humidity.
-
Record cockroach mortality daily.
-
After a set period (e.g., 7 days), remove the cockroaches and reweigh the bait dishes to determine consumption.
-
Analyze mortality data and bait consumption to assess toxicity and repellency.
dot
References
- 1. naturepest.com [naturepest.com]
- 2. domyown.com [domyown.com]
- 3. incidetechnologies.com [incidetechnologies.com]
- 4. americanborate.com [americanborate.com]
- 5. rockwelllabs.com [rockwelllabs.com]
- 6. Boric Acid Fact Sheet [npic.orst.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 9. Effect of boric acid on antioxidant enzyme activity, lipid peroxidation, and ultrastructure of midgut and fat body of Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mypmp.net [mypmp.net]
Application of Disodium Octaborate Tetrahydrate for Controlling Powderpost Beetles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) octaborate tetrahydrate (DOT) is a water-soluble borate (B1201080) compound with demonstrated efficacy in controlling wood-destroying insects, including various species of powderpost beetles. Its mode of action is as a slow-acting stomach poison. When ingested by powderpost beetle larvae feeding on treated wood, DOT disrupts their metabolic processes, leading to starvation and eventual death. This document provides detailed application notes and experimental protocols for the use of DOT in a research setting for the control of powderpost beetles, specifically targeting species from the Lyctidae and Anobiidae families.
Mechanism of Action
Disodium octaborate tetrahydrate acts as a stomach poison in insects.[1] Once ingested, the borate ions interfere with the metabolic processes of the insect, disrupting enzyme systems and the insect's ability to derive nutrition from the ingested wood.[1] This ultimately leads to starvation and death. There is no evidence of repellency, so beetles will readily feed on treated wood.
Target Pests
DOT is effective against a range of powderpost beetles, primarily from the following families:
-
Lyctidae (True Powderpost Beetles): These beetles typically infest hardwoods with large pores, such as oak, ash, and hickory.
-
Anobiidae (Deathwatch Beetles): This family includes species that can infest both hardwoods and softwoods. They are often found in damp wood.
Data Presentation
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of borates against powderpost beetles and other wood-destroying insects. It is important to note that specific mortality data for powderpost beetles at various DOT concentrations is not extensively available in the public domain. The data presented here is based on effective concentrations reported in scientific literature and provides a basis for experimental design.
Table 1: Reported Effective Borate Concentrations for Control of Wood-Boring Insects
| Target Pest Family/Species | Borate Compound | Effective Concentration | Wood Type | Source |
| Anobiidae (Anobium punctatum) | Boric Acid | 0.3 kg/m ³ | Not Specified | |
| Cerambycidae (Hylotrupes bajulus) | Boric Acid | 0.7 kg/m ³ | Not Specified | |
| Lyctidae & Anobiidae | Borates | 800 ppm | Not Specified | |
| Rhinotermitidae (Reticulitermes sp.) | This compound | 0.30% BAE | Slash Pine | [2] |
| Rhinotermitidae (Coptotermes formosanus) | This compound | >0.54% BAE | Slash Pine | [2] |
BAE: Boric Acid Equivalent
Table 2: Factors Influencing the Efficacy of this compound
| Factor | Influence on Efficacy | Notes |
| Wood Moisture Content | Higher moisture content generally leads to deeper penetration of DOT into the wood. | Anobiid beetles often infest wood with higher moisture content, which can enhance the effectiveness of DOT treatment. |
| Wood Species | Hardwoods with larger pores (e.g., oak, ash) may allow for better penetration of DOT solutions. | The specific anatomy of the wood species can affect the diffusion of the borate solution. |
| Application Method | Pressure treatment provides the deepest and most uniform penetration. Surface applications (spraying, brushing) are effective for unfinished wood but have limited penetration depth. | The choice of application method will depend on the experimental objectives and the nature of the wood samples. |
| DOT Concentration | Higher concentrations generally lead to higher mortality rates, but there is a threshold beyond which efficacy may not significantly increase. | It is crucial to determine the optimal concentration for the target pest species and wood type. |
| Wood Finish | DOT is not effective when applied to sealed or finished wood surfaces as it cannot penetrate the wood. | All finishes (paint, varnish, etc.) must be removed before treatment for surface applications to be effective. |
Experimental Protocols
The following are detailed protocols for laboratory-based experiments to evaluate the efficacy of this compound for controlling powderpost beetles.
Protocol 1: Wood Block Bioassay for Efficacy Testing
Objective: To determine the mortality of powderpost beetle larvae in wood blocks treated with different concentrations of this compound.
Materials:
-
This compound (analytical grade)
-
Distilled water
-
Wood blocks (e.g., 5 cm x 2.5 cm x 1 cm) of a susceptible wood species (e.g., oak for Lyctus brunneus or pine for Anobium punctatum)
-
Powderpost beetle larvae of a known species and instar
-
Glass or plastic containers with ventilated lids
-
Fine mesh to cover ventilation holes
-
Fine-tipped paintbrush
-
Drying oven
-
Analytical balance
-
Environmental chamber set to appropriate temperature and humidity for the target beetle species (e.g., 25°C and 75% RH).
Procedure:
-
Preparation of DOT Solutions:
-
Prepare a series of aqueous solutions of DOT at different concentrations (e.g., 0.5%, 1.0%, 2.0%, 5.0% w/v).
-
Include a control group treated with distilled water only.
-
-
Wood Block Preparation and Treatment:
-
Dry the wood blocks in an oven at 103°C for 24 hours to determine their initial dry weight.
-
Immerse the wood blocks in the respective DOT solutions for a set period (e.g., 30 minutes).
-
Remove the blocks from the solutions and allow them to air-dry to a constant weight in a controlled environment.
-
Calculate the uptake of the DOT solution by weighing the blocks before and after treatment.
-
-
Introduction of Larvae:
-
Drill a small hole (e.g., 2 mm diameter, 5 mm deep) in the center of each wood block.
-
Carefully place one powderpost beetle larva of a specific instar into the hole using a fine-tipped paintbrush.
-
Seal the hole with a small wooden plug or a non-toxic wax.
-
-
Incubation and Observation:
-
Place each wood block in an individual ventilated container.
-
Incubate the containers in an environmental chamber under controlled conditions.
-
Observe the wood blocks weekly for signs of larval activity (e.g., frass production).
-
After a predetermined period (e.g., 4, 8, and 12 weeks), carefully dissect the wood blocks under a microscope to determine the status of the larvae (alive, moribund, or dead).
-
-
Data Analysis:
-
Calculate the percentage mortality for each DOT concentration at each observation point.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences in mortality between the different treatment groups.
-
If applicable, calculate the LC50 (lethal concentration to kill 50% of the population).
-
Protocol 2: Wood Penetration Assay
Objective: To determine the penetration depth of this compound into different wood species.
Materials:
-
This compound solution (e.g., 10% w/v)
-
Wood samples of different species (e.g., oak, pine, maple)
-
Turmeric and salicylic (B10762653) acid solution (for colorimetric detection of boron)
-
Spray bottle or brush for application
-
Saw for cross-sectioning wood samples
-
Ruler or calipers for measuring penetration depth
Procedure:
-
Wood Sample Preparation and Treatment:
-
Cut wood samples to a standard size (e.g., 10 cm x 5 cm x 2 cm).
-
Apply the DOT solution to one surface of each wood sample using a spray bottle or brush, ensuring even coverage.
-
Allow the treated wood samples to dry under controlled conditions for a set period (e.g., 7 days).
-
-
Sample Cross-Sectioning and Analysis:
-
After the drying period, cut a cross-section from the center of each wood sample.
-
Spray the freshly cut surface with a solution of turmeric and salicylic acid.
-
The presence of boron will be indicated by a color change (typically to a reddish-brown color).
-
-
Data Measurement and Analysis:
-
Measure the depth of the color change from the treated surface into the wood using a ruler or calipers.
-
Record the penetration depth for each wood species.
-
Compare the penetration depths between the different wood species.
-
Mandatory Visualizations
Caption: Workflow for the wood block bioassay to test DOT efficacy.
Caption: Workflow for the wood penetration assay of DOT.
Caption: Mechanism of action of DOT on powderpost beetle larvae.
References
Application Notes and Protocols for Remedial Wood Treatment with Disodium Octaborate Tetrahydrate
Introduction
Disodium (B8443419) octaborate tetrahydrate (DOT), a water-soluble borate (B1201080) compound, is a widely utilized biocide for the remedial treatment of wood in existing structures.[1][2] Its efficacy as a fungicide and insecticide, coupled with its low mammalian toxicity and colorless, odorless nature, makes it a preferred option for controlling infestations of wood-destroying organisms.[3][4] DOT is effective against a broad spectrum of pests, including decay fungi (brown and white rot), termites, powderpost beetles, and carpenter ants.[5] The active ingredient, boron, disrupts the metabolic processes of these organisms, leading to their eventual demise.[1][2]
These application notes provide detailed protocols for researchers, scientists, and professionals on the use of DOT for remedial wood treatment, summarizing quantitative data and outlining experimental methodologies for efficacy assessment.
Mechanism of Action
In the acidic environment of wood (pH 4-5), all borate compounds, including DOT, convert to boric acid.[6][7] Boric acid then acts as a weak Lewis acid, accepting a hydroxyl ion to form the tetrahydroxyborate ion [B(OH)4-].[6] This ion is the primary agent responsible for the biocidal activity.
-
Against Fungi: The mechanism is thought to involve the disruption of enzyme production essential for the fungi to extract nutrients from the wood.[1][2] The tetrahydroxyborate ion can complex with polyols, which may lead to the sequestration of extracellular and intracellular substrates, enzyme inhibition, and changes in membrane function. This disruption is rapid, with decay fungi being killed within a day or two of treatment, depending on the borate concentration and wood moisture content.[2]
-
Against Insects: In wood-destroying insects like termites, borates act as a stomach poison.[7] The primary mode of action is the disruption of the digestive process by killing symbiotic protozoa in the insect's gut that are necessary for digesting cellulose.[1][6] There is also evidence that boron interferes with the insects' metabolic systems.[1][2] This effect is slower than in fungi, and insect activity may continue for several months post-treatment.[1][2]
Application Protocols for Remedial Treatment
Phase 1: Pre-Treatment Assessment and Preparation
-
Structural Inspection: Conduct a thorough inspection of the existing structure to identify the type and extent of infestation. Note areas of active decay, insect galleries, and exit holes.
-
Moisture Content Measurement: Use a moisture meter to determine the moisture content of the infested wood. DOT penetration is enhanced in wood with higher moisture content.[6]
-
Wood Surface Preparation: The wood surface must be bare and free of any paint, stain, or sealant that would inhibit the absorption of the DOT solution.[8] If a finish is present, it must be removed by sanding or stripping.[8] Clean the wood surface to remove any dirt or debris.[8]
-
Damage Repair: Remove any wood that has been structurally compromised. This step is crucial as DOT will prevent further damage but will not restore strength to decayed wood.
Phase 2: Solution Preparation
DOT is typically mixed with water to create treatment solutions. For enhanced penetration, especially in drier wood, formulations containing glycols are used, such as Bora-Care®.[4][5]
Table 1: DOT Solution Mixing Guidelines
| Target Concentration | Application Type | Mixing Ratio (DOT Powder : Water) | Notes |
|---|---|---|---|
| 10% (w/w) Aqueous Solution | General Fungicide/Insecticide | 1 lb DOT powder to ~1 gallon warm water.[9] | Suitable for surface applications on wood with adequate moisture content. |
| 15% (w/w) Aqueous Solution | Higher-risk areas, active infestations. | 1.5 lbs DOT powder to ~1 gallon warm water. | Provides a higher concentration of active ingredient for more severe infestations. |
| 1:1 Bora-Care® Dilution | Remedial/Preventative for all WDOs | 1 part Bora-Care® concentrate to 1 part water.[5] | Results in a ~23.5% DOT solution with glycols for enhanced penetration. |
| 5:1 Bora-Care® Dilution | Preventative (framing, etc.) | 1 part Bora-Care® concentrate to 5 parts water. | A lower concentration for preventative treatments on uninfested wood. |
Protocol for Preparation of a 10% Aqueous DOT Solution:
-
Measure 1 gallon of warm water into a clean mixing container.
-
While stirring, gradually add 1 lb of DOT powder.[9]
-
Continue to stir for approximately five minutes or until the powder is completely dissolved and the solution is clear.[9]
-
Use the solution within 24 hours of mixing.[5]
Phase 3: Application Methods
The choice of application method depends on the location and severity of the infestation. Personal Protective Equipment (PPE), including chemical-resistant gloves, protective eyewear, and appropriate clothing, is mandatory during mixing and application.[8]
1. Surface Application (Spray, Brush, or Roller)
-
Indication: Widespread, accessible surface infestations or preventative treatment of large areas (e.g., attics, crawlspaces).[5]
-
Protocol:
-
Apply the prepared DOT solution evenly to all accessible surfaces of the target wood.
-
For remedial treatments, a rate of 1 gallon of 1:1 solution per 200 linear feet of 2x4 lumber is often recommended.[5]
-
A second application is required for wood members where only one or two sides are accessible to ensure adequate loading.[5]
-
Allow the treated wood to dry completely before applying any protective finish.
-
2. Injection Application
-
Indication: Localized, deep-seated infestations (e.g., termite galleries, carpenter ant nests) or for treating wood with an existing finish that cannot be removed.[5]
-
Protocol:
-
Drill a series of small holes (e.g., 1/8 to 1/4 inch diameter) into the infested area, angling downwards to facilitate retention of the solution.
-
Space the holes to ensure distribution of the preservative throughout the target area.
-
Using a syringe or injection system, apply the DOT solution into the drilled holes until the wood will not absorb any more liquid.
-
Seal the holes with a suitable wood dowel or putty after treatment.
-
Phase 4: Post-Treatment and Safety
-
Drying: Allow treated wood to dry thoroughly. The time required will vary depending on temperature, humidity, and the amount of solution applied.
-
Cleanup: Clean all equipment with soap and water.
-
Disposal: Dispose of any unused solution or empty containers in accordance with local regulations.
-
Safety: Avoid prolonged inhalation of sawdust from treated wood.[10] Launder work clothes separately from other household clothing after working with treated wood.[10]
Quantitative Data Summary
Table 2: Efficacy and Target Retentions of DOT
| Target Organism | Type | Recommended Retention/Concentration | Efficacy/Time to Mortality | Source |
|---|---|---|---|---|
| Decay Fungi | Fungus | >1.0% Boric Acid Equivalent (BAE) | Rapid (1-2 days) | [2] |
| Subterranean Termites | Insect | 2.0% BAE by weight of wood | Delayed (weeks to months) | [6][11] |
| Powderpost Beetles | Insect | 1.5% BAE by weight of wood | Delayed | [5] |
| Carpenter Ants | Insect | Surface treatment with 10-15% solution | Delayed |[5] |
Table 3: Factors Influencing DOT Penetration and Efficacy
| Factor | Influence | Notes | Source |
|---|---|---|---|
| Wood Moisture Content | High | Higher moisture content facilitates deeper diffusion of borates into the wood.[6] | [6] |
| Wood Species | Variable | Softwoods are generally more receptive to treatment than hardwoods.[12] | [12] |
| Temperature | High | Higher temperatures can increase the solubility of DOT and the rate of diffusion. | [6] |
| Solution Formulation | High | The inclusion of glycols significantly enhances penetration, especially in wood with lower moisture content.[4][5] | [4][5] |
| Application Method | High | Pressure injection provides deeper penetration than surface applications. |[1] |
Experimental Protocols for Efficacy Evaluation
The following are standardized protocols adapted for evaluating the efficacy of DOT remedial treatments.
Protocol 1: Laboratory Soil-Block Culture Test (Adapted from AWPA Standard E10)
This protocol determines the fungicidal effectiveness of DOT-treated wood.
-
Specimen Preparation:
-
Preservative Treatment:
-
Treat sets of blocks with varying concentrations of DOT solution to achieve a range of preservative retentions. Include untreated control blocks.[13]
-
Calculate the preservative retention for each block based on weight gain after treatment.
-
-
Fungal Exposure:
-
Place the treated and control blocks in culture bottles containing a soil medium inoculated with a pure culture of a wood-destroying fungus (e.g., a brown-rot or white-rot species).[14]
-
Incubate the bottles under controlled conditions (e.g., 27°C and 80% RH) for a specified period (e.g., 12 weeks).[14][15]
-
-
Efficacy Assessment:
-
After incubation, remove the blocks, clean off any surface mycelium, and determine their final oven-dry weight.[15]
-
Calculate the percentage of weight loss for each block. Efficacy is measured by the reduction in weight loss compared to the untreated controls.[15] The threshold retention is the minimum amount of preservative that prevents significant weight loss.
-
Protocol 2: Laboratory No-Choice Termite Efficacy Test
This protocol assesses the termiticidal efficacy of surface-applied DOT.
-
Specimen Preparation:
-
Prepare wood blocks (e.g., hemlock, 20 x 20 x 20 mm).
-
Dip-treat the blocks in a 1:1 aqueous dilution of a DOT/glycol formulation (e.g., Bora-Care) for 15 seconds and allow to air-dry. Prepare untreated control blocks dipped in distilled water.
-
-
Termite Exposure:
-
Place an individual treated or control block in a container with a known number of termites (e.g., Formosan subterranean termites).
-
Maintain the containers in a dark, humid environment for a set period (e.g., 4 weeks).
-
-
Efficacy Assessment:
-
At the end of the test period, record termite mortality in each container.
-
Visually inspect the wood blocks for signs of feeding.
-
Determine the oven-dry weight loss of the blocks to quantify wood consumption.
-
Efficacy is determined by high termite mortality (approaching 100%) and minimal to no wood weight loss on treated blocks compared to controls.
-
References
- 1. How Borates Protect Wood - Perma Chink Systems [permachink.com]
- 2. permachink.com [permachink.com]
- 3. doc.govt.nz [doc.govt.nz]
- 4. ewoodcare.com [ewoodcare.com]
- 5. nisuscorp.com [nisuscorp.com]
- 6. Borate Wood Preservation | AMERICAN BORATE COMPANY [americanborate.com]
- 7. specialtytimbers.nz [specialtytimbers.nz]
- 8. engineerfix.com [engineerfix.com]
- 9. US6399109B1 - Insecticide including disodium octaborate tetrahydrate and method for treating wood therewith - Google Patents [patents.google.com]
- 10. woodpreservation.ca [woodpreservation.ca]
- 11. researchgate.net [researchgate.net]
- 12. extension.oregonstate.edu [extension.oregonstate.edu]
- 13. tpaa.com.au [tpaa.com.au]
- 14. mtu.edu [mtu.edu]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Disodium Octaborate Tetrahydrate in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when dissolving disodium (B8443419) octaborate tetrahydrate in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of disodium octaborate tetrahydrate in organic solvents?
A1: this compound, an inorganic salt, generally exhibits low solubility in most non-polar organic solvents. However, it shows some solubility in polar organic solvents. It is known to be soluble in ethylene (B1197577) glycol and glycerine, and slightly soluble in alcohols like methanol (B129727) and ethanol.[1][2] Its solubility is significantly lower than in water, where it is highly soluble, with solubility increasing with temperature.[1][3][4][5]
Q2: I am having difficulty dissolving this compound in my chosen organic solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Increase Agitation: Ensure vigorous and continuous stirring or use sonication to increase the interaction between the solute and the solvent.
-
Gentle Heating: Cautiously increasing the temperature of the solvent can enhance the solubility of this compound. However, be mindful of the solvent's boiling point and the thermal stability of all components in your experiment.
-
Particle Size Reduction: Grinding the this compound powder to a finer consistency can increase the surface area available for dissolution.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, employing a co-solvent system is a common and effective strategy. The principle is to add a polar solvent in which this compound has better solubility to the primary organic solvent. For instance, if you are working with a less polar organic solvent, adding a polar co-solvent like ethylene glycol, glycerol (B35011), or even a small amount of water could significantly improve solubility. A specific formulation, for example, uses a mixture of glycerol, ethanolamine, and water to dissolve this compound.
Q4: What is phase transfer catalysis and can it be used to dissolve this compound in organic solvents?
A4: Phase transfer catalysis is a technique used to facilitate the transfer of a reactant from one phase (e.g., aqueous or solid) into another phase (e.g., organic) where the reaction is to occur. A phase transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, forms an ion pair with the ion of the salt (in this case, the octaborate anion), making it soluble in the organic phase.[6][7] This method can be highly effective for dissolving inorganic salts like this compound in non-polar organic solvents where they are otherwise insoluble.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving in a polar organic solvent (e.g., methanol, ethanol). | The solubility limit has been reached at the current temperature. | 1. Gently heat the solution while stirring. 2. Consider using a co-solvent. Adding a small percentage of a more polar solvent like ethylene glycol or glycerol can increase the overall solvating power of the mixture. |
| A precipitate forms when I add my organic-soluble reactant to the this compound solution. | The addition of the second solute is reducing the overall solubility of the borate (B1201080) salt (a "salting-out" effect). | 1. Try a different co-solvent system that is compatible with all reactants. 2. Use a phase transfer catalyst to bring the borate into the organic phase containing your reactant, which may prevent precipitation. |
| My reaction involving this compound in an organic solvent is very slow or not proceeding. | The concentration of the dissolved borate is too low for an effective reaction rate. | 1. Employ a solubility enhancement technique (co-solvents or phase transfer catalysis) to increase the concentration of the dissolved borate. 2. Ensure the reaction temperature is optimized. |
| I need to dissolve this compound in a non-polar organic solvent (e.g., toluene, hexane). | The polarity mismatch between the ionic salt and the non-polar solvent is too great for dissolution. | This is a challenging scenario. The most promising approach is to use a phase transfer catalyst. See the experimental protocol below for a detailed methodology. |
Quantitative Solubility Data
While specific quantitative data for this compound in a wide range of organic solvents is limited in publicly available literature, the following table provides solubility information for the closely related compound, sodium tetraborate (B1243019) decahydrate (B1171855) (Borax), which can serve as a useful reference.
| Solvent | Temperature (°C) | Solubility (% by weight) |
| Glycerol (98.5%) | 20 | 52.60 |
| Ethylene Glycol | 25 | 41.60 |
| Diethylene Glycol | 25 | 18.60 |
| Methanol | 25 | 19.90 |
| Acetone | 25 | 0.60 |
| Ethyl Acetate | 25 | 0.14 |
| Ethanol | - | Insoluble |
Data for Sodium Tetraborate Decahydrate (Borax)[8]
Experimental Protocols
Standard Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in an organic solvent.
Materials:
-
This compound
-
Organic solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or magnetic stirrer with hotplate
-
Syringe with a micropore filter (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
Methodology:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature.
-
Allow the mixture to equilibrate for 24-48 hours with continuous agitation. Ensure that undissolved solid remains to confirm saturation.
-
After equilibration, stop the agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a micropore filter to avoid transferring any solid particles.
-
Transfer the filtered aliquot to a pre-weighed vial and record the exact volume.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the vial containing the dry this compound.
-
Calculate the solubility in g/100 mL or other desired units.
Protocol for Improving Solubility with a Co-solvent
This protocol describes how to use a co-solvent to enhance the solubility of this compound.
Materials:
-
This compound
-
Primary organic solvent (low polarity)
-
Co-solvent (high polarity, e.g., ethylene glycol, glycerol)
-
Standard laboratory glassware
Methodology:
-
Determine the desired final concentration of this compound.
-
In a beaker, prepare a mixture of the primary organic solvent and the co-solvent. Start with a low percentage of the co-solvent (e.g., 10% v/v).
-
Gradually add the pre-weighed this compound to the solvent mixture while stirring vigorously.
-
If the salt does not fully dissolve, incrementally increase the percentage of the co-solvent, allowing time for dissolution after each addition.
-
Gentle heating can be applied to aid dissolution, but ensure the temperature is well below the boiling point of the solvent mixture.
-
Continue adding the co-solvent until the this compound is completely dissolved or the desired solvent composition is reached.
-
Record the final ratio of the primary solvent to the co-solvent required to achieve dissolution.
Protocol for Using a Phase Transfer Catalyst
This protocol provides a general method for dissolving this compound in a non-polar organic solvent using a phase transfer catalyst.
Materials:
-
This compound
-
Non-polar organic solvent (e.g., toluene, dichloromethane)
-
Phase Transfer Catalyst (PTC), e.g., Tetrabutylammonium bromide (TBAB) or a crown ether like 18-crown-6.
-
Deionized water (optional, for solid-liquid PTC)
-
Magnetic stirrer and stir bar
-
Separatory funnel
Methodology:
-
Liquid-Liquid Phase Transfer: a. Prepare a concentrated aqueous solution of this compound. b. In a separate flask, dissolve the phase transfer catalyst (typically 1-10 mol% relative to the borate) in the organic solvent. c. Combine the aqueous borate solution and the organic PTC solution in a separatory funnel. d. Shake the funnel vigorously for several minutes to facilitate the transfer of the borate ion into the organic phase. e. Allow the layers to separate. The organic layer now contains the borate-PTC ion pair.
-
Solid-Liquid Phase Transfer: a. Suspend the solid this compound in the organic solvent. b. Add the phase transfer catalyst to the suspension. c. Stir the mixture vigorously at room temperature or with gentle heating. In some cases, the addition of a very small amount of water can facilitate the initial dissolution of the salt surface and improve the transfer rate. d. Continue stirring until the solid has dissolved into the organic phase. The time required will vary depending on the specific components and conditions.
References
- 1. Buy this compound | 12280-03-4 [smolecule.com]
- 2. incidetechnologies.com [incidetechnologies.com]
- 3. Disodium octaborate - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. santos.com [santos.com]
- 6. alfachemic.com [alfachemic.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Aqueous Disodium Octaborate Tetrahydrate Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and stabilization of aqueous solutions of disodium (B8443419) octaborate tetrahydrate (DOT). Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of aqueous disodium octaborate tetrahydrate solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitation immediately upon preparation | 1. Incomplete dissolution: DOT dissolves more slowly in cold water. 2. Use of hard water: Tap water containing high levels of calcium and magnesium ions can lead to the formation of insoluble calcium or magnesium borates.[1] 3. Contamination: Particulate matter in the water or on the glassware can act as nucleation sites for precipitation. | 1. Gently heat the solution (e.g., to 40-50°C) with continuous stirring to ensure complete dissolution. Do not boil.[1] 2. Use distilled or deionized water for solution preparation to avoid the introduction of interfering ions.[1] 3. Ensure all glassware is thoroughly cleaned and rinsed with distilled or deionized water. Filter the solution through a 0.22 µm filter if necessary. |
| Crystallization or precipitation upon cooling | Supersaturation: A solution prepared at an elevated temperature to increase the concentration of DOT will become supersaturated and unstable as it cools to room temperature, leading to crystallization.[1] | 1. Maintain Temperature: If the experimental protocol allows, maintain the solution at a constant, elevated temperature where the desired concentration remains soluble.[1] 2. Work Quickly: Use the prepared solution while it is still warm, before it has a chance to cool and precipitate. 3. Reduce Concentration: Prepare a less concentrated solution that will remain stable at your working temperature. |
| Precipitation after adding other reagents | 1. pH Shift: The addition of acidic or strongly basic reagents can alter the pH of the borate (B1201080) solution, affecting the equilibrium of borate species and potentially reducing solubility. 2. Chemical Reaction: DOT solutions can react with strong reducing agents, such as metal hydrides and alkali metals, which can lead to the formation of precipitates or hazardous byproducts like hydrogen gas. 3. Common Ion Effect: The addition of a salt with a common ion may decrease the solubility of DOT. | 1. Monitor and adjust the pH of the solution as needed after the addition of other reagents. Borate solutions are typically alkaline. 2. Avoid mixing DOT solutions with strong reducing agents. Consult chemical compatibility charts before mixing with other reagents. 3. If possible, avoid adding reagents with common ions. If unavoidable, you may need to work with a more dilute DOT solution. |
| Inconsistent experimental results | Solution Instability: If the concentration of dissolved DOT changes over time due to precipitation, it will lead to variability in experimental outcomes. | 1. Prepare Fresh Solutions: It is best practice to prepare DOT solutions fresh for each experiment, especially when working with concentrations near the solubility limit. 2. Use a Stabilizer: For applications requiring a stable supersaturated solution, consider the addition of a stabilizing agent (see Experimental Protocols section). |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water at different temperatures?
A1: The solubility of this compound in water is highly dependent on temperature. As the temperature increases, the solubility significantly increases.[2]
| Temperature (°C) | Solubility (% w/w) | Solubility ( g/100 mL) |
| 20 | 9.7 | ~9.7 |
| 30 | 21.9 | ~21.9 |
| 40 | 27.4 | ~27.4 |
Q2: What is the pH of an aqueous solution of this compound?
A2: Aqueous solutions of this compound are mildly alkaline. The pH varies slightly with concentration.
| Concentration (% w/w) | pH at 20°C |
| 1 | ~8.5 |
| 10 | ~7.6 |
Q3: How can I prepare a stable supersaturated solution of this compound?
A3: Stable supersaturated solutions can be prepared by dissolving DOT at an elevated temperature and then cooling the solution in the presence of a stabilizing agent. Common stabilizers for borate solutions include sodium metasilicate (B1246114) and certain metal salts.[3] A detailed protocol is provided in the Experimental Protocols section.
Q4: Is it necessary to use personal protective equipment (PPE) when handling this compound and its solutions?
A4: Yes, it is always recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat, when handling any chemical. While DOT has low acute toxicity, it can cause mild irritation to the eyes and respiratory tract.
Q5: How should I dispose of waste solutions containing this compound?
A5: Dispose of waste solutions in accordance with local, state, and federal regulations. Boron-containing compounds can be harmful to some plants in high concentrations, so they should not be disposed of down the drain without proper assessment and treatment as required by your institution's environmental health and safety guidelines.
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
Objective: To prepare a clear, unsaturated aqueous solution of DOT.
Materials:
-
This compound (powder)
-
Distilled or deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Volumetric flask
Procedure:
-
Determine the desired concentration and volume of the solution.
-
Weigh the required amount of this compound powder.
-
Add the powder to a beaker containing approximately 80% of the final volume of distilled or deionized water.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
If preparing a solution with a concentration close to the solubility limit at room temperature, gently heat the solution to 40-50°C while stirring to aid dissolution.
-
Once the powder is completely dissolved, turn off the heat (if used) and allow the solution to cool to room temperature.
-
Transfer the solution to a volumetric flask and add distilled or deionized water to the final volume.
-
Mix the solution thoroughly.
Protocol 2: Preparation of a Stabilized Supersaturated Solution of this compound
Objective: To prepare a supersaturated solution of DOT that remains stable for an extended period. This protocol is based on the principle of using a stabilizing agent.
Materials:
-
This compound (powder)
-
Sodium metasilicate (stabilizer)
-
Distilled or deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
For a target supersaturated solution, determine the desired concentration of DOT that is above its room temperature solubility.
-
Add the required amount of DOT and a stabilizing agent (e.g., sodium metasilicate at a concentration determined by preliminary experiments, often in the range of 1-5% of the DOT weight) to a beaker.
-
Add the required volume of distilled or deionized water.
-
Heat the mixture to approximately 70-80°C with continuous stirring until all solids are dissolved.
-
Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature with gentle stirring.
-
The resulting solution should remain clear and stable for an extended period. It is recommended to conduct a stability study to determine the shelf-life of the solution for your specific application.
Protocol 3: Quantitative Analysis of Boron Content by Titration
Objective: To determine the concentration of borate in an aqueous solution to assess its stability over time. This method is suitable for solutions with a high concentration of boron.[4]
Materials:
-
Borate solution sample
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume of the borate solution into a beaker.
-
Dilute with distilled or deionized water to a suitable volume for titration.
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.
-
Adjust the pH of the solution to 7.6 using a dilute acid or base if necessary.
-
Add mannitol to the solution. The addition of mannitol forms a complex with the borate, releasing protons and causing a decrease in pH.
-
Titrate the solution with the standardized NaOH solution back to a pH of 7.6.
-
Record the volume of NaOH used.
-
Calculate the boron concentration based on the stoichiometry of the reaction.
Visualizations
References
Technical Support Center: Optimizing Disodium Octaborate Tetrahydrate (DOT) for Termite Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing disodium (B8443419) octaborate tetrahydrate (DOT) for termite control experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate effective research and development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of disodium octaborate tetrahydrate against termites?
A1: this compound (DOT) acts as a slow-acting stomach poison to termites. When ingested, it disrupts the metabolic processes of the symbiotic protozoa in the termite's gut, which are essential for digesting cellulose. This disruption leads to starvation and eventual death of the termite. It is also thought to disrupt cellular enzyme production.[1] DOT's efficacy is dependent on the quantity of borate (B1201080) consumed.[1]
Q2: What is a typical effective concentration range for DOT in termite control studies?
A2: The effective concentration of DOT varies significantly depending on the application method. For wood surface treatments, solutions ranging from 5% to 20% are common.[2] Some commercial products, when diluted, result in a 23% DOT solution.[3][4][5] For termite baits, much lower concentrations, in the range of 0.5% to 1%, are used to ensure the bait is palatable and readily consumed by termites without causing immediate deterrence.[2] Laboratory assays suggest a range of 2500 ppm to 5000 ppm (0.25% to 0.5%) to be effective in baits, with concentrations above 5000 ppm potentially deterring feeding.[6]
Q3: What factors can influence the efficacy of DOT treatments?
A3: Several factors can impact the effectiveness of DOT, including:
-
Wood Moisture Content: Borates utilize the moisture within the wood for deeper penetration.[1] Freshly cut timber with a higher moisture content (35% or more) will allow for deeper borate penetration compared to kiln-dried lumber.[1]
-
Wood Species and Condition: The type of wood and the presence of cracks or knots can affect the absorption and distribution of the DOT solution.[7] Different wood species exhibit varying levels of natural resistance to termites.[8]
-
Application Method: The method of application, such as pressure treatment, dip-diffusion, or surface spraying, will determine the depth of penetration and overall borate loading in the wood.[1]
-
DOT Concentration: The concentration of the DOT solution directly impacts the amount of active ingredient delivered to the wood.[1]
-
Environmental Conditions: Temperature and humidity can influence the drying time of treated wood and the foraging activity of termites.[7]
Q4: Is DOT considered a repellent or non-repellent termiticide?
A4: DOT is generally considered a non-repellent termiticide, especially at lower concentrations used in baits.[2] This is advantageous as termites will readily forage on and consume treated materials, leading to the ingestion of a lethal dose. However, at very high concentrations (above 5000 ppm or 0.5%), it may exhibit some feeding deterrence.[6]
Q5: What are the primary safety precautions to consider when working with DOT in a laboratory setting?
A5: When handling DOT, it is crucial to follow standard laboratory safety protocols. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[9][10] Minimize the generation of dust and work in a well-ventilated area or under a fume hood.[9][11] Avoid ingestion and direct contact with skin and eyes.[9] In case of eye contact, rinse cautiously with water for several minutes.[9]
Troubleshooting Guides
Problem: Inconsistent termite mortality in bioassays.
| Possible Cause | Troubleshooting Step |
| Uneven DOT application | Ensure a uniform application of the DOT solution to the wood or bait matrix. For wood blocks, consider complete submersion for a set duration. For bait, ensure thorough mixing of the DOT powder. |
| Variable wood moisture content | Pre-condition all wood samples to a standardized moisture content before treatment to ensure consistent DOT uptake. |
| Termite species variation | Different termite species may exhibit varying susceptibility to DOT. Ensure you are using a consistent species and colony for your experiments. The Formosan subterranean termite may require higher concentrations for effective control compared to the eastern subterranean termite.[12] |
| Feeding deterrence at high concentrations | If using high concentrations, termites may avoid the treated material. Consider lowering the concentration to a non-deterrent level, especially for baiting studies.[6] |
Problem: Poor penetration of DOT solution into wood samples.
| Possible Cause | Troubleshooting Step |
| Low wood moisture content | Increase the moisture content of the wood before treatment, as borates rely on water for diffusion.[1] |
| Sealed wood surface | Lightly sand the surface of the wood to open up the pores and facilitate better absorption of the solution.[2] |
| Inadequate application time | For dip-diffusion methods, increase the soaking time to allow for deeper penetration. For surface applications, consider applying a second coat after the first has been absorbed.[2][7] |
Quantitative Data Summary
Table 1: Efficacy of this compound (DOT) against Subterranean Termites
| Termite Species | Application Method | DOT Concentration | Observation Period | Result | Reference |
| Reticulitermes flavipes | Bait (Filter Paper) | 2500 ppm (0.25%) | 15 days | Significant mortality | [6] |
| Reticulitermes flavipes | Bait (Filter Paper) | 5000 ppm (0.5%) | 15 days | Significant mortality, potential feeding deterrence | [6] |
| Reticulitermes flavipes | Bait (Filter Paper) | 10000 ppm (1.0%) | 15 days | 100% mortality (no-choice) | [6] |
| Coptotermes formosanus | Wood Treatment (Slash Pine) | 0.30% BAE | - | ≥90% mortality, ≤5% wood weight loss (no-choice) | [12] |
| Reticulitermes flavipes | Wood Treatment (Slash Pine) | 0.10% BAE | - | ≥90% mortality, ≤5% wood weight loss (no-choice) | [12] |
*BAE: Boric Acid Equivalent
Experimental Protocols
Protocol 1: Preparation of DOT Solutions for Wood Treatment
-
Objective: To prepare aqueous solutions of this compound (DOT) at various concentrations for treating wood samples.
-
Materials:
-
This compound (powder)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beakers or flasks
-
Weighing scale
-
-
Procedure:
-
Determine the desired final volume and concentration of the DOT solution (e.g., 5%, 10%, 15% w/v).
-
Calculate the required mass of DOT powder. For a 10% solution in 100 mL, 10 g of DOT is needed.
-
Measure the calculated amount of DOT powder using a weighing scale.
-
Add the DOT powder to a beaker containing approximately 80% of the final volume of distilled water.
-
Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. Using warm water can aid dissolution.[2]
-
Once dissolved, add the remaining distilled water to reach the final desired volume.
-
Stir again to ensure a homogenous solution.
-
Label the container with the solution concentration and date of preparation.
-
Protocol 2: Wood Block Treatment and Termite Bioassay (No-Choice Test)
-
Objective: To evaluate the efficacy of DOT-treated wood against termites in a no-choice feeding scenario.
-
Materials:
-
Prepared DOT solutions of varying concentrations
-
Untreated wood blocks of a standard size and species (e.g., Southern Yellow Pine)
-
Termites (e.g., Reticulitermes flavipes)
-
Petri dishes or similar containers with a moistened substrate (e.g., sand or filter paper)
-
Drying oven
-
Weighing scale
-
-
Procedure:
-
Wood Block Preparation:
-
Dry the wood blocks in an oven at a low temperature (e.g., 60°C) to a constant weight and record the initial dry weight.
-
Treat the wood blocks with the prepared DOT solutions by dipping them for a specified duration (e.g., 15 seconds).[4] Some protocols may require a second application after a drying period.[2][7]
-
Allow the treated blocks to air-dry for a set period (e.g., 10 days).[4]
-
Record the post-treatment weight of the blocks to determine borate retention.
-
-
Bioassay Setup:
-
Place a treated wood block in the center of a Petri dish containing a moistened substrate.
-
Introduce a known number of termites (e.g., 50 workers) into each Petri dish.
-
Include control groups with untreated wood blocks.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes in a dark, controlled environment (e.g., 25°C and 85% relative humidity).
-
Record termite mortality at regular intervals (e.g., daily or every few days) for a specified duration (e.g., 28 days).
-
At the end of the experiment, remove any surviving termites, clean the wood blocks of debris, and dry them to a constant weight.
-
Calculate the percentage of wood weight loss for each block.
-
-
Visualizations
Caption: Workflow for evaluating the efficacy of DOT-treated wood against termites.
Caption: Troubleshooting guide for inconsistent termite mortality in bioassays.
References
- 1. Borate Wood Preservation | AMERICAN BORATE COMPANY [americanborate.com]
- 2. US6399109B1 - Insecticide including this compound and method for treating wood therewith - Google Patents [patents.google.com]
- 3. pestboard.ca.gov [pestboard.ca.gov]
- 4. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 5. pestboard.ca.gov [pestboard.ca.gov]
- 6. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 7. sashco.com [sashco.com]
- 8. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 9. redox.com [redox.com]
- 10. valudor.com [valudor.com]
- 11. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Disodium Octaborate Tetrahydrate (DOT) Diffusion in Wood
Welcome to the technical support center for researchers, scientists, and professionals working with Disodium (B8443419) Octaborate Tetrahydrate (DOT) for wood treatment. This resource provides troubleshooting guidance and answers to frequently asked questions related to the factors affecting the diffusion of DOT in wood during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the diffusion of Disodium Octaborate Tetrahydrate (DOT) in wood?
A1: The diffusion of DOT in wood is a complex process influenced by several key factors. The most critical of these is the moisture content (MC) of the wood, as borates require free water to move through the wood's cellular structure.[1] Other significant factors include temperature , the concentration of the DOT solution , the wood species being treated, and the duration of the diffusion period .[2][3] The direction of diffusion (longitudinal, radial, or tangential) also plays a role, with longitudinal diffusion being the fastest.[2]
Q2: Why is my DOT penetration depth lower than expected?
A2: Insufficient penetration depth is a common issue. Several factors could be at play:
-
Low Wood Moisture Content: This is the most frequent cause. Borate (B1201080) diffusion is significantly hindered in wood with a moisture content below the fiber saturation point (FSP), which is typically around 26-30%.[4] For effective diffusion, it is often suggested that free water must be present in the wood cell voids.
-
Short Diffusion Time: The diffusion of DOT into wood is a time-dependent process.[5][6] Penetration depth will increase with a longer diffusion storage time.[6]
-
Low DOT Concentration: The concentration gradient between the treatment solution and the wood drives diffusion. A lower concentration solution may result in shallower penetration.[5]
-
Wood Species and Anatomy: Some wood species are more refractory (resistant to treatment) than others due to their anatomical structure, such as the presence of heartwood or the arrangement of wood cells.[6] Hardwoods, for instance, can be more challenging to treat than softwoods.[6]
Q3: I'm observing inconsistent borate concentrations within my wood samples. What could be the cause?
A3: Variability in borate concentration is a known challenge. The reasons for this can include:
-
Natural Variability of Wood: Wood is a heterogeneous material. Differences in density, grain direction, and the presence of knots or other defects can lead to uneven preservative uptake and diffusion.[7]
-
Uneven Drying of Wood: If the wood samples have varying moisture content, the diffusion rate will differ across the samples, leading to inconsistent borate levels.
-
Surface Contamination: The presence of dirt, debris, or previous surface treatments can impede the absorption of the DOT solution.[8]
-
Application Method: An inconsistent application of the DOT solution can lead to variable surface concentrations and subsequent diffusion.[5]
Q4: Can I apply a stain or coating to the wood after a DOT treatment?
A4: Yes, but it is crucial to allow for an adequate drying and diffusion period before applying any surface coating. Applying a finish too soon can trap moisture and may interfere with the final distribution of the borate. It is generally recommended to wait at least a few days to a week after the initial application.[9][10] Once the borate has diffused into the wood, it is difficult to remove, even with pressure washing.[10]
Q5: Will kiln drying after a dip-diffusion treatment affect the borate distribution?
A5: Yes, kiln drying can impact the final borate distribution. Because borates are water-soluble, the movement of water out of the wood during drying can cause the borate to migrate towards the surface.[11] This can lead to a higher concentration of borate in the outer layers of the wood and a lower concentration in the core.[11]
Troubleshooting Guides
Problem 1: Poor or No Borate Diffusion
| Possible Cause | Troubleshooting Steps |
| Wood moisture content is too low. | - Verify the moisture content of the wood is above the fiber saturation point (ideally >30%).[4]- If using dry wood, consider pre-wetting the wood before treatment.[5] |
| Insufficient diffusion time. | - Increase the diffusion storage period. Studies have shown that penetration continues to increase over several weeks.[5][6] |
| Low ambient temperature. | - Increase the ambient temperature during the diffusion period. Higher temperatures enhance the rate of diffusion.[2][12] |
| Incorrect solution concentration. | - Ensure the DOT solution is at the desired concentration. Higher concentrations can lead to greater penetration.[5] |
Problem 2: White Crystalline Residue on Wood Surface
| Possible Cause | Troubleshooting Steps |
| Supersaturated DOT solution. | - Ensure the DOT is fully dissolved in the water. Gentle heating can aid dissolution. |
| Rapid surface drying. | - Control the drying conditions to prevent rapid evaporation of water from the surface, which can leave behind borate crystals.[9] |
| Excess solution on the surface. | - After dipping or spraying, allow excess solution to drip off before the diffusion storage period.[11] |
| Post-treatment washing. | - If a white residue is present, a light misting with water may be sufficient to dissolve it.[9][10] Avoid excessive washing immediately after application as it can remove some of the active ingredient.[9][10] |
Quantitative Data Summary
Table 1: Effect of Wood Moisture Content on Borate Penetration
| Wood Species | Moisture Content (%) | Treatment | Diffusion Time | Average Penetration (mm) |
| Douglas-fir | 20 | Timbor® (DOT) | 3 months | Low, mostly within 5mm |
| Douglas-fir | 50 | Timbor® (DOT) | 3 months | Higher than at 20% MC |
| Southern Pine | ~20 | 5% DOT solution | Not specified | Up to 4mm |
| Southern Pine | ~25 | 5% DOT solution | Not specified | Up to 6mm |
Data synthesized from multiple sources.[1][5]
Table 2: Influence of Diffusion Time on Borate Penetration in Framing Lumber (18-21% MC)
| Treatment | 6 Weeks (mm) | 13 Weeks (mm) | 26 Weeks (mm) |
| 15% DOT solution | Variable | Increased | Further Increased |
| 15% Glycol-borate | Variable | Increased | Further Increased |
| 23% Glycol-borate | Significantly greater than 15% solutions | Increased | Further Increased |
This table illustrates the general trend of increasing penetration over time.[5]
Experimental Protocols
Protocol 1: Dip-Diffusion Treatment and Analysis
-
Wood Sample Preparation:
-
DOT Solution Preparation:
-
Prepare a DOT solution of the desired concentration (e.g., 15% w/w) by dissolving powdered this compound in water. Gentle heating and stirring can facilitate dissolution.
-
-
Treatment:
-
Diffusion Storage:
-
Penetration Analysis:
-
After the diffusion period, cut a cross-section from each sample.
-
Spray the freshly cut surface with a curcumin-salicylic acid indicator solution.[5] The presence of boron will be indicated by a color change (typically to red or pink).[5][14]
-
Measure the depth of penetration from the wood surface.[5]
-
Protocol 2: Boron Retention Analysis
-
Sample Collection:
-
Following the diffusion period, cut a cross-section from the wood sample.
-
From this cross-section, carefully cut assay zones corresponding to specific depths from the surface (e.g., 0-6 mm and 7-12 mm).[5]
-
-
Sample Preparation:
-
Grind the wood from each assay zone into a fine powder.
-
-
Digestion and Analysis:
-
Digest the wood powder using an appropriate acid digestion method.
-
Analyze the boron content of the resulting solution using Inductively Coupled Plasma Emission Spectrometry (ICP-ES).[13]
-
-
Calculation:
-
Calculate the boron retention as a percentage of boric acid equivalent (BAE) or in pounds per cubic foot (PCF).
-
Visualizations
Caption: Key factors influencing the diffusion of DOT in wood.
Caption: A typical experimental workflow for DOT diffusion studies.
References
- 1. Effect of wood moisture content on diffusion of boron-based biocides through Douglas-fir and western hemlock lumber - ProQuest [proquest.com]
- 2. wfs.swst.org [wfs.swst.org]
- 3. Borate Wood Preservation | AMERICAN BORATE COMPANY [americanborate.com]
- 4. specialtytimbers.nz [specialtytimbers.nz]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 6. Treatment of 8/4 hardwood lumber with borate preservatives - ProQuest [proquest.com]
- 7. sashco.com [sashco.com]
- 8. youtube.com [youtube.com]
- 9. Washing and Staining After Borate Treatments - Perma Chink Systems [permachink.com]
- 10. permachink.com [permachink.com]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 14. Borate Wood Treatments: Keys to Success | U.S. Borax [borax.com]
Technical Support Center: Mitigating Borate Leaching from Treated Timber
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the leaching of borate (B1201080) wood preservatives from treated timber during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during experiments related to borate leaching. Each problem is presented in a question-and-answer format, detailing potential causes and step-by-step solutions.
| Problem/Question | Potential Causes | Troubleshooting Steps |
| High variability in leaching results between replicate wood samples. | 1. Inconsistent preservative uptake and penetration. 2. Variability in wood density and grain orientation. 3. Non-uniform drying of treated samples. 4. Inconsistent leaching conditions (e.g., water volume, temperature, agitation). | 1. Ensure Uniform Treatment: Use a pressure treatment method for consistent preservative uptake. Verify penetration using a colorimetric indicator spray (e.g., curcumin-based solution as per AWPA A68 standard).[1] 2. Sample Selection: Use wood samples with similar density and grain orientation. Condition all samples to a consistent moisture content before treatment. 3. Controlled Drying: Dry all treated samples under controlled temperature and humidity to a uniform moisture content before leaching tests. 4. Standardize Leaching Protocol: Adhere strictly to a standardized leaching protocol, such as AWPA E11-16, ensuring consistent water volume to sample surface area ratio, constant temperature, and uniform agitation if required.[2] |
| Boron concentration in leachate is unexpectedly low, even in early stages. | 1. Inadequate initial borate loading in the wood. 2. Formation of less soluble borate complexes. 3. Analytical errors in boron measurement. | 1. Verify Retention: Determine the initial boric acid equivalent (BAE) retention in the wood samples before leaching. Adjust treatment parameters if retention is below the target level. 2. Chemical Analysis of Preservative: Analyze the treating solution to confirm the concentration and chemical form of the borate preservative. 3. Analytical Method Validation: Calibrate analytical instruments (e.g., ICP-AES, UV-Vis spectrophotometer) with a known standard.[3][4] Run a spike and recovery test on a leachate sample to check for matrix interference. |
| Rapid and near-complete leaching of borate from the treated wood. | 1. Use of highly soluble borate compounds (e.g., boric acid, disodium (B8443419) octaborate tetrahydrate) without any fixation agent.[1] 2. High temperature of the leaching water. 3. Continuous flow or frequent replacement of the leaching water. | 1. Incorporate Fixation Agents: Investigate the use of co-biocides, polymers, or other fixation agents to reduce the water solubility of the borate. 2. Control Leaching Temperature: Maintain a constant and realistic temperature for the leaching medium as specified in the test protocol. 3. Simulate Realistic Exposure: For in-service performance prediction, consider simulated rainfall tests instead of continuous immersion, as the former can provide more realistic leaching rates.[5][6] |
| Discoloration of wood or leachate during the experiment. | 1. Reaction of borates with wood extractives. 2. Contamination of the leaching water. 3. Microbial growth on the wood surface. | 1. Characterize Wood Species: Be aware of the extractive content of the wood species being used. 2. Use Deionized Water: Employ high-purity deionized water for all leaching experiments to avoid contamination. 3. Maintain Sterility (if required): If the experiment duration is long, consider adding a non-interfering antimicrobial agent to the leachate or using a sterile setup to prevent microbial growth. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms driving borate leaching from treated wood?
Borate preservatives, typically being water-soluble inorganic salts, are not chemically fixed within the wood structure.[7] Leaching occurs when liquid water enters and subsequently leaves the wood, carrying the dissolved borates with it.[7] The primary mechanism is diffusion, driven by the concentration gradient between the borate-rich wood and the surrounding water.
2. What factors influence the rate of borate leaching?
Several factors can affect the rate of borate leaching, including:
-
Preservative Type and Retention: The specific borate compound used and its concentration in the wood are critical.
-
Wood Properties: Species, density, and grain orientation influence preservative penetration and subsequent leaching.
-
Exposure Conditions: The amount and frequency of water contact (e.g., rainfall vs. immersion), water temperature, and pH of the leaching solution all play a significant role.
-
Component Geometry: The size and shape of the wood component affect the surface area-to-volume ratio, influencing the diffusion distance.
3. What are the most common strategies to reduce borate leaching?
Research has explored numerous strategies to improve the permanence of borates in wood.[8][9] These can be broadly categorized as:
-
Complexation and Precipitation: Forming less soluble metallo-borates or precipitating organo-soluble salts within the wood.
-
Polymer Systems: Incorporating borates into polymer matrices or using in-situ polymerization to physically trap the preservative.[10]
-
Water Repellents and Surface Coatings: Applying hydrophobic treatments to the wood surface to limit water ingress.[9]
-
Use of Less Soluble Borates: Employing borate compounds with lower water solubility, such as zinc borate, particularly for composite materials.[7]
4. What are the standard laboratory methods for evaluating borate leaching?
The American Wood Protection Association (AWPA) Standard E11, "Standard Method for Accelerated Evaluation of Preservative Leaching," is a commonly used laboratory method.[2] This method typically involves immersing small, treated wood blocks in water for a specified period and analyzing the leachate for the preservative components.[2] However, it's important to note that such accelerated immersion tests may overestimate leaching compared to natural exposure conditions.[5][6]
5. Which analytical techniques are suitable for quantifying boron in wood and leachate?
Several analytical methods can be used to determine boron concentrations:
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): A robust and widely used method for multielemental analysis, including boron, in various sample matrices.[3]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers higher sensitivity than ICP-AES, making it suitable for detecting very low concentrations of boron.[11]
-
Colorimetric Methods: Simpler and more cost-effective techniques suitable for routine analysis. Common methods include the azomethine-H and curcumin (B1669340) methods, which can be measured using a UV-Vis spectrophotometer.[4][12]
Data Presentation
Table 1: Comparison of Boron Leaching from Southern Pine Treated with Different Formulations (Hypothetical Data)
| Treatment Formulation | Initial Boron Retention (% BAE) | Cumulative Boron Leached after 14 days (%) |
| Disodium Octaborate Tetrahydrate (DOT) | 1.5 | 85 |
| DOT + Water Repellent | 1.5 | 60 |
| DOT + In-situ Polymerization | 1.5 | 35 |
| Zinc Borate | 1.5 | 20 |
This table provides a simplified comparison of hypothetical leaching data to illustrate the relative effectiveness of different anti-leaching strategies.
Experimental Protocols
Protocol 1: Accelerated Leaching Test (Based on AWPA E11 Principles)
-
Sample Preparation:
-
Cut defect-free wood blocks (e.g., Southern Pine sapwood) to standard dimensions (e.g., 19x19x19 mm).
-
Determine the initial oven-dry weight of each block.
-
Treat the blocks with the desired borate preservative solution using a vacuum-pressure impregnation cycle.
-
Calculate the initial borate retention in each block based on solution uptake and concentration.
-
Condition the treated blocks in a controlled environment (e.g., 23°C, 65% RH) for a specified period (e.g., 2 weeks).
-
-
Leaching Procedure:
-
Place each wood block in a separate, inert container (e.g., a high-density polyethylene (B3416737) bottle).
-
Add a specified volume of deionized water to achieve a set ratio of water volume to wood block surface area.
-
Seal the containers and place them in a constant temperature environment (e.g., 25°C).
-
At designated time intervals (e.g., 6, 24, 48, 96, 144, 192, 240, and 336 hours), decant the entire volume of leachate from each container for analysis.
-
Immediately add an equal volume of fresh deionized water to each container.
-
-
Analysis:
-
Analyze the boron concentration in each collected leachate sample using a suitable analytical method (e.g., ICP-AES or the azomethine-H colorimetric method).
-
Calculate the cumulative amount of boron leached from each block over the entire test period.
-
Express the results as a percentage of the initial boron retention.
-
Protocol 2: Boron Determination in Leachate using the Azomethine-H Method
-
Reagent Preparation:
-
Buffer Solution: Prepare a buffer solution by dissolving ammonium (B1175870) acetate (B1210297) in deionized water and adjusting the pH to the required level with acetic acid.
-
Azomethine-H Reagent: Prepare the azomethine-H solution according to standard procedures, ensuring it is fresh.
-
-
Sample and Standard Preparation:
-
Prepare a series of boron standard solutions of known concentrations from a certified stock solution.
-
If necessary, dilute the collected leachate samples to bring the boron concentration within the linear range of the calibration curve.
-
-
Colorimetric Reaction:
-
Pipette a known volume of the standard or sample into a test tube.
-
Add the buffer solution and mix.
-
Add the azomethine-H reagent and mix thoroughly.
-
Allow the color to develop for a specified time at room temperature.
-
-
Measurement:
-
Measure the absorbance of the solutions at the specified wavelength (typically around 420 nm) using a UV-Vis spectrophotometer.[4]
-
Use a reagent blank (deionized water instead of a sample) to zero the instrument.
-
-
Quantification:
-
Plot a calibration curve of absorbance versus boron concentration for the standard solutions.
-
Determine the boron concentration in the unknown samples by interpolating their absorbance values on the calibration curve.
-
Visualizations
Caption: Workflow for an accelerated borate leaching experiment.
Caption: Key strategies for reducing borate leaching from wood.
References
- 1. Borate Wood Treatments: Keys to Success | U.S. Borax [borax.com]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Comparison of Accelerated Methods for Evaluating Leaching from Preservative Treated Wood | Wood and Fiber Science [wfs.swst.org]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. woodpreservation.ca [woodpreservation.ca]
- 8. Reducing leaching of boron-based wood preservatives - a review of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing the Environmental Impact of Disodium Octaborate Tetrahydrate Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the environmental impact of disodium (B8443419) octaborate tetrahydrate.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing step-by-step protocols to mitigate environmental contamination.
Issue 1: Accidental Spill of Solid Disodium Octaborate Tetrahydrate
-
Question: What is the correct procedure for cleaning up a solid spill of this compound to prevent environmental release?
-
Answer:
-
Containment: Immediately cordon off the spill area to prevent dispersal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a dust mask, to avoid skin and eye contact and inhalation.[1][2]
-
Cleanup: Use a vacuum with a HEPA filter or gently sweep or shovel the material into a designated, labeled waste container.[3][4][5] Avoid actions that generate dust.[1][3]
-
Final Cleaning: Wipe the spill area with a damp cloth. Dispose of the cloth in the same waste container.
-
Waste Disposal: Dispose of the contained waste in accordance with local, state, and federal regulations.[3][4] Small quantities may be permissible in a landfill, but always verify with local authorities.[1][4]
-
Issue 2: Accidental Release of this compound Solution into a Drain
-
Question: What immediate actions should be taken if a solution containing this compound is accidentally released into a laboratory drain?
-
Answer:
-
Stop the Source: If safe to do so, immediately stop the flow of the solution into the drain.
-
Notification: Inform the appropriate environmental health and safety officer at your institution.
-
Do Not Flush: Avoid flushing the drain with large amounts of water, as this can hasten the movement of the substance into the wider wastewater system.[3]
-
Consult Safety Data Sheet (SDS): Refer to the SDS for specific instructions on accidental release measures.
-
Follow Institutional Procedures: Adhere to your institution's established protocols for chemical spills into the drainage system.
-
Issue 3: Contamination of Soil or Vegetation
-
Question: How should soil or vegetation contaminated with this compound be managed?
-
Answer:
-
Assessment: Determine the extent of the contamination. High concentrations of boron can be harmful to some plants.[1][3][4]
-
Removal of Solids: If solid material is present, carefully remove it as described in the solid spill cleanup procedure.
-
Soil Remediation: For significant soil contamination, consult with an environmental specialist. Remediation may involve excavation and disposal of the contaminated soil.
-
Watering: In cases of minor contamination, carefully watering the area may help to dilute and leach the borate (B1201080) through the soil profile, but this should be done with caution to avoid contaminating groundwater.[1][6]
-
Monitoring: Monitor the affected vegetation for signs of stress or death.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the environmental properties and safe handling of this compound.
-
Question: What is the primary environmental concern associated with this compound?
-
Answer: The primary concern is its potential toxicity to boron-sensitive plants at high concentrations.[1][4] While boron is an essential micronutrient for plants, the range between deficiency and toxicity is narrow.[7] this compound is soluble in water and can be leached through soil, potentially contaminating groundwater and surface water.[1][6]
-
Question: Is this compound biodegradable?
-
Answer: As an inorganic compound, this compound does not biodegrade. In the environment, it decomposes into natural borate.[1][8]
-
Question: Does this compound bioaccumulate?
-
Answer: No, this compound is not considered to be bioaccumulative.[1][8]
-
Question: What are the aquatic toxicity levels of this compound?
-
Answer: The aquatic toxicity varies by species. It is important to prevent its release into waterways.[1][8]
-
Question: How should this compound waste be disposed of?
-
Answer: Dispose of waste in accordance with all local, state, and federal regulations.[3] Small quantities can often be disposed of in a landfill, but it is crucial to confirm this with local authorities.[1][4] Do not dispose of it in drains or waterways.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Na₂B₈O₁₃·4H₂O | [1][4] |
| Molecular Weight | 412.53 g/mol | [9] |
| Appearance | White, odorless powder | [3][10] |
| Solubility in Water | 9.7% at 20°C, 34.3% at 50°C | [4] |
| pH | Not applicable | [11] |
Table 2: Ecotoxicity Data for this compound
| Organism | Test | Result | Reference |
| Fish (Pimephales promelas) | 96-hour LC50 | 380 mg/L | [1] |
| Crustacea (Daphnia magna) | 48-hour LC50 | 635 mg/L | [1] |
| Algae (Pseudokirchneriella subcapitata) | 72-hour EC50 (biomass) | 191 mg/L | [1] |
Table 3: Mammalian Toxicity Data for this compound
| Test | Species | Result | Reference |
| Acute Oral LD50 | Rat | 2,550 mg/kg | [1][3] |
| Acute Dermal LD50 | Rabbit | >2,000 mg/kg | [1][3] |
Experimental Protocols
Protocol 1: Standard Spill Cleanup Procedure for Solid this compound
-
Materials:
-
Personal Protective Equipment (PPE): gloves, safety glasses, dust mask
-
Spill containment materials (e.g., absorbent pads, booms)
-
Shovel or scoop
-
HEPA-filter vacuum (if available)
-
Labeled waste container
-
Damp cloths
-
-
Procedure:
-
Ensure the spill area is well-ventilated.[1]
-
Don the appropriate PPE.
-
Prevent the spread of the powder by surrounding the spill with absorbent pads or booms.
-
Carefully scoop or shovel the bulk of the material into the designated waste container. If a HEPA-filter vacuum is available, use it for a more thorough collection of the powder.
-
Use damp cloths to wipe down the remaining residue from the spill surface.
-
Place all contaminated materials, including the damp cloths and any used PPE, into the waste container.
-
Seal the waste container and label it clearly.
-
Dispose of the waste according to institutional and local regulations.
-
Protocol 2: Preparation of a Neutralizing Solution for Small Aqueous Spills
Note: This protocol is for small, manageable spills. For large spills, follow emergency procedures.
-
Materials:
-
Personal Protective Equipment (PPE): gloves, safety glasses
-
Weak acid (e.g., 5% acetic acid solution)
-
pH indicator strips
-
Labeled waste container
-
-
Procedure:
-
Don the appropriate PPE.
-
Contain the aqueous spill using absorbent materials.
-
Slowly add the weak acid to the spilled solution while monitoring the pH with indicator strips.
-
Continue adding the acid until the pH is in the neutral range (pH 6-8).
-
Absorb the neutralized solution with an inert material (e.g., vermiculite, sand).
-
Scoop the absorbed material into a labeled waste container.
-
Dispose of the waste in accordance with local regulations.
-
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Potential environmental pathways and impacts of this compound.
Caption: Hierarchy of waste management options for this compound.
References
- 1. redox.com [redox.com]
- 2. swancorp.com.au [swancorp.com.au]
- 3. americanborate.com [americanborate.com]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. homedepot.com [homedepot.com]
- 6. Product Information | LabelSDS [labelsds.com]
- 7. benchchem.com [benchchem.com]
- 8. santos.com [santos.com]
- 9. Disodium octaborate - Wikipedia [en.wikipedia.org]
- 10. orthoborate.com [orthoborate.com]
- 11. cdn.craft.cloud [cdn.craft.cloud]
Overcoming challenges in the application of disodium octaborate tetrahydrate in humid environments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disodium (B8443419) octaborate tetrahydrate (DOT), particularly concerning challenges encountered in humid environments.
Troubleshooting Guides
Issue 1: Product Caking and Handling Difficulties
Symptoms:
-
The free-flowing white powder has formed clumps or hard aggregates.
-
Difficulty in accurately weighing the desired amount of DOT.
-
Inconsistent dissolution due to aggregated particles.
Possible Causes:
-
Exposure to Ambient Humidity: DOT is hygroscopic and will absorb moisture from the air, leading to the formation of liquid bridges between particles that solidify into crystalline bridges upon slight drying, causing caking.
-
Improper Storage: Storing the compound in a non-airtight container or in a high-humidity environment.
-
Temperature Fluctuations: Temperature cycling can lead to moisture migration within the bulk powder, exacerbating caking.
Solutions:
-
Storage:
-
Store DOT in a tightly sealed container, preferably with a desiccant. For larger containers, desiccant pouches can be suspended in the headspace.
-
For long-term storage, consider placing the primary container inside a secondary, heat-sealed foil bag with desiccant.
-
Store in a controlled, low-humidity environment or a desiccator.
-
-
Handling:
-
Minimize the time the container is open to the atmosphere.
-
Work in a glove box with controlled low humidity for highly sensitive experiments.
-
If caking has already occurred, gently break up the aggregates with a clean, dry spatula before weighing. For quantitative applications where moisture content is critical, the water content of the caked material should be determined.
-
Issue 2: Inaccurate Molar Concentrations in Prepared Solutions
Symptoms:
-
Experimental results are inconsistent or deviate from expected values.
-
The pH of the prepared solution is different than anticipated.
-
Difficulty in replicating results between batches.
Possible Causes:
-
Hygroscopicity: The powder has absorbed an unknown amount of water from the atmosphere, leading to an overestimation of the amount of DOT by weight.
-
Incomplete Dissolution: Caked material may dissolve more slowly, leading to a lower concentration than intended if not given sufficient time or agitation.
Solutions:
-
Accurate Weighing:
-
For precise applications, determine the water content of the DOT powder using a method like Karl Fischer titration before weighing.
-
Alternatively, prepare a stock solution from the entire contents of a new bottle to establish a known concentration.
-
-
Ensuring Complete Dissolution:
-
Use a calibrated magnetic stirrer or overhead stirrer to ensure adequate agitation.
-
Visually confirm that all particles have dissolved before using the solution.
-
For supersaturated solutions, gentle heating can aid dissolution, followed by cooling to the desired temperature. Be aware that solubility is temperature-dependent.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected moisture uptake of Disodium Octaborate Tetrahydrate at different humidity levels?
Q2: How does absorbed moisture affect the dissolution rate of DOT?
A2: Initially, a small amount of absorbed moisture on the surface of the particles can lead to stickiness and the formation of aggregates. These larger, caked particles have a reduced surface area-to-volume ratio, which will decrease the overall dissolution rate.
Q3: Are there any recommended anti-caking agents for DOT?
A3: While specific data for DOT was not found, common anti-caking agents for hygroscopic powders include silicates. Calcium silicate (B1173343) and sodium aluminosilicate (B74896) are effective at absorbing moisture. For example, sodium aluminosilicate can absorb 25-30% of its weight in moisture at 80% relative humidity. The choice and concentration of an anti-caking agent would need to be evaluated for compatibility with the specific application to avoid interference.
Q4: What is the recommended procedure for storing DOT?
A4: To minimize moisture absorption and caking, store DOT in a cool, dry, and well-ventilated place. Use tightly sealed containers, and for added protection, include a desiccant. Avoid storing in areas with high humidity or significant temperature fluctuations.
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 g water) |
| 10 | 4.5 |
| 20 | 9.7 |
| 30 | 21.9 |
| 40 | 27.4 |
(Data sourced from multiple references, including)
Table 2: Performance of Common Anti-Caking Agents (General Data for Hygroscopic Powders)
| Anti-Caking Agent | Moisture Absorption Capacity (% by weight at 80% RH) | Typical Dosage (% by weight) |
| Calcium Silicate | 15 - 20% | 1 - 2% |
| Sodium Aluminosilicate | 25 - 30% | 1 - 2% |
| Silicon Dioxide | Varies with surface area | 0.5 - 2% |
(Data is for general hygroscopic powders and may not be specific to DOT)
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration (Adapted for Borates)
Objective: To accurately determine the water content of a DOT sample.
Principle: This method is adapted from a patent for measuring trace moisture in borate (B1201080) compounds. It uses a desiccant to absorb water from the sample, which is then released by heating and quantified by Karl Fischer titration. This indirect method avoids potential side reactions of the borate with the Karl Fischer reagent.
Materials:
-
Karl Fischer Titrator (coulometric or volumetric)
-
Heating oven or furnace with carrier gas (e.g., dry nitrogen)
-
Sealed sample vials
-
Anhydrous magnesium sulfate (B86663) (or other suitable desiccant), pre-dried
-
Organic solvent compatible with DOT and the Karl Fischer system (e.g., anhydrous methanol (B129727) or a specialized solvent)
-
DOT sample
Procedure:
-
Accurately weigh approximately 1.0 g of the DOT sample into a sealed vial containing a pre-weighed amount of anhydrous desiccant (e.g., 1.0 g).
-
Mix the contents of the vial for 30-60 minutes to allow the desiccant to absorb moisture from the DOT.
-
Separate the DOT powder from the desiccant.
-
Wash the desiccant with several aliquots of the anhydrous organic solvent to remove any residual DOT.
-
Heat the desiccant in the oven of the Karl Fischer apparatus to release the absorbed water.
-
The released water is carried by the dry nitrogen gas into the Karl Fischer titration cell, and the water content is measured.
-
Perform a blank determination using the same amount of desiccant that has been subjected to the same washing steps to determine the background moisture level.
-
Calculate the moisture content of the DOT sample by subtracting the blank value from the sample value and dividing by the initial sample weight.
Protocol 2: Assessment of Caking Tendency
Objective: To evaluate the effect of humidity on the caking of DOT.
Materials:
-
Controlled humidity chamber or desiccators with saturated salt solutions to maintain specific relative humidities (RH).
-
Sieve shaker with a standard set of sieves.
-
Balance.
-
Spatula.
Procedure:
-
Place a known amount of DOT powder (e.g., 10 g) in a shallow dish.
-
Place the dish in a controlled humidity chamber at a specific RH (e.g., 40%, 60%, 80%).
-
Store the sample for a defined period (e.g., 24, 48, or 72 hours).
-
After the storage period, carefully transfer the entire sample to the top of a nested stack of sieves.
-
Shake the sieves for a fixed amount of time (e.g., 5 minutes).
-
Weigh the amount of powder retained on each sieve.
-
The "degree of caking" can be quantified as the percentage of the total sample weight that is retained on the larger mesh sieves.
-
Compare the results from different RH levels to assess the critical humidity for caking.
Protocol 3: Dissolution Rate Determination
Objective: To measure the dissolution rate of DOT and assess the impact of pre-exposure to humidity.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus).
-
UV-Vis Spectrophotometer or a method for boron analysis (e.g., ICP-OES).
-
Dissolution vessels.
-
Paddles.
-
Volumetric flasks and pipettes.
-
DOT samples (as received and pre-conditioned at a specific RH as described in Protocol 2).
Procedure:
-
Prepare a dissolution medium (e.g., deionized water) and maintain it at a constant temperature (e.g., 25 °C) in the dissolution vessels.
-
Set the paddle rotation speed to a constant value (e.g., 75 RPM).
-
Accurately weigh a specified amount of the DOT sample.
-
Add the DOT sample to the dissolution vessel and start the timer and paddle rotation simultaneously.
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the sample to remove any undissolved particles.
-
Dilute the samples as necessary and analyze for the concentration of dissolved DOT using a suitable analytical method.
-
Plot the concentration of dissolved DOT versus time to obtain a dissolution profile. The slope of the initial linear portion of this curve represents the dissolution rate.
-
Compare the dissolution profiles of the as-received DOT with the samples pre-conditioned at different humidity levels.
Visualizations
Caption: Logical relationship of challenges with DOT in humid environments.
Caption: Experimental workflow for hygroscopicity testing.
Caption: Experimental workflow for dissolution rate testing.
Best practices for handling and storage of disodium octaborate tetrahydrate
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling, storage, and use of disodium (B8443419) octaborate tetrahydrate in a research environment.
I. Frequently Asked Questions (FAQs)
This section addresses common questions researchers, scientists, and drug development professionals may have regarding the handling and storage of disodium octaborate tetrahydrate.
General Information
Q1: What is this compound?
A1: this compound (DOT) is a water-soluble, white, odorless crystalline powder.[1][2] It is an inorganic borate (B1201080) salt with the chemical formula Na₂B₈O₁₃·4H₂O.[1] In aqueous solutions, it hydrolyzes to form boric acid.[3][4] It is commonly used as a flame retardant, wood preservative, insecticide, and fungicide.[1][2][5]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazard is reproductive toxicity. It is suspected of damaging fertility or the unborn child.[6][7][8] It may be harmful if swallowed in large quantities.[7][8] Inhalation of high concentrations of dust can cause mild irritation to the nose and throat.[7][9] It is generally considered a mild skin and eye irritant.[5]
Handling
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
A3: When handling the powder, it is recommended to wear safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat or protective clothing.[6][7][10] In cases of poor ventilation or when dust levels may be high, a NIOSH-approved respirator for dust should be used.[9]
Q4: How should I handle spills of this compound?
A4: For small spills, you can mechanically sweep or vacuum the powder and place it in a suitable container for disposal.[7][8] Avoid generating dust during cleanup.[7] Ensure the area is well-ventilated.[10] For large spills, it may be necessary to evacuate the area and consult with safety personnel.[6] Do not flush large quantities down the drain.[8]
Q5: What are the best practices for weighing and transferring the powder?
A5: Weigh and transfer the powder in a well-ventilated area, preferably in a chemical fume hood or using local exhaust ventilation to minimize dust inhalation.[8][9] Use appropriate tools (spatulas, weigh boats) to handle the powder and avoid direct skin contact. Wash hands thoroughly after handling.[10]
Storage
Q6: What are the ideal storage conditions for this compound?
A6: Store in a cool, dry, well-ventilated area away from direct sunlight and moisture.[6][7] Keep the container tightly closed to prevent caking, as the material can absorb moisture from the air.[][12] It is recommended to store it indoors.[7]
Q7: Are there any materials that are incompatible with this compound?
A7: Yes, it is incompatible with strong reducing agents, such as metal hydrides and alkali metals.[7][8] Contact with these materials can generate flammable hydrogen gas, which could create an explosion hazard.[8] It should also be kept away from strong oxidizing agents and aluminum.[13][14]
Q8: How does exposure to moisture affect the stored product?
A8: Exposure to moisture can cause the powder to cake or clump together, which may make it difficult to handle and dissolve.[][12] Proper storage in a dry environment with a tightly sealed container is crucial.
II. Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments involving this compound.
Handling Issues
| Problem | Possible Cause | Solution |
| Powder is difficult to dissolve. | The powder has absorbed moisture and formed clumps. | Gently break up the clumps with a spatula before adding to the solvent. Use of a magnetic stirrer or sonication can aid dissolution. Heating the solution can also increase solubility.[15] |
| The solution is supersaturated. | Increase the volume of the solvent or gently heat the solution to increase the solubility of the this compound. | |
| Inconsistent results in biological assays. | Inaccurate concentration of the prepared solution. | Ensure the powder is completely dry before weighing. Use a calibrated balance for accurate measurement. Prepare fresh solutions for each experiment to ensure consistent concentration. |
| pH of the final solution is not controlled. | The pH of this compound solutions can vary with concentration. Measure and adjust the pH of your final solution as required for your specific experimental conditions. |
Storage Issues
| Problem | Possible Cause | Solution |
| The powder has become hard and caked. | Improper storage in a humid environment or a poorly sealed container. | If the caking is minor, the powder may still be usable. Break up the clumps as much as possible before use. For future storage, ensure the container is tightly sealed and stored in a desiccator or a dry cabinet. |
| The product is old. | While this compound is stable, prolonged storage under suboptimal conditions can lead to caking. It is good practice to use older stock first. |
III. Quantitative Data
The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | Na₂B₈O₁₃·4H₂O | [1] |
| Molar Mass | 412.53 g/mol | [1] |
| Appearance | White, odorless, crystalline powder | [1][2] |
| pH (1% solution at 20°C) | 8.5 | [15] |
| pH (10% solution at 20°C) | 7.6 | [15] |
| Melting Point | 815 °C (decomposes) | [7] |
Solubility Data
| Temperature | Solubility in Water ( g/100 mL) | Reference |
| 10 °C | 4.5 | [15] |
| 20 °C | 9.7 | [9] |
| 30 °C | 21.9 | [1] |
| 40 °C | 27.4 | [7][15] |
| 50 °C | 34.3 | [9] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
A. Preparation of a Standard Aqueous Solution (1% w/v)
Objective: To prepare a 1% (w/v) aqueous solution of this compound for general laboratory use.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Weighing boat
-
Spatula
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass of this compound. For a 100 mL 1% (w/v) solution, 1 g is needed.
-
Accurately weigh 1.00 g of this compound powder using a calibrated analytical balance.
-
Transfer the weighed powder into a 100 mL volumetric flask.
-
Add approximately 50-60 mL of deionized water to the flask.
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the solution until the powder is completely dissolved. Gentle heating (e.g., to 40-50°C) can be applied to expedite dissolution.[15]
-
Once dissolved, remove the flask from the stirrer and allow the solution to cool to room temperature.
-
Carefully add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the chemical name, concentration, date of preparation, and your initials.
B. Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a fungal strain (e.g., Aspergillus niger).
Materials:
-
Sterile this compound solution (e.g., a stock solution of 10% w/v in sterile water)
-
Fungal culture (Aspergillus niger)
-
Sterile Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Sterile pipettes and tips
-
Spectrophotometer or plate reader (optional)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a spore suspension of Aspergillus niger in sterile saline with a surfactant (e.g., Tween 80) from a fresh culture. Adjust the suspension to a concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the 10% DOT stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will create a range of concentrations.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth and the fungal inoculum (no DOT).
-
Negative Control: A well containing only sterile broth.
-
-
Incubation: Cover the plate and incubate at 28-35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
C. Flame Retardancy Test on Treated Cotton Fabric (Vertical Flame Test - adapted from UL 94)
Objective: To evaluate the flame retardant properties of cotton fabric treated with this compound.
Materials:
-
Cotton fabric strips (e.g., 125 mm x 13 mm)
-
This compound solution (e.g., 10% w/v)
-
Bunsen burner with a 20 mm blue flame
-
Laboratory stand with a clamp
-
Timer
-
Conditioning chamber (optional, for standard conditioning of samples)
-
Dry surgical cotton
Procedure:
-
Sample Preparation:
-
Immerse cotton fabric strips in the 10% this compound solution for a set period (e.g., 30 minutes).
-
Remove the strips and gently squeeze out excess solution.
-
Dry the treated strips in an oven at a controlled temperature (e.g., 60-80°C) until completely dry.
-
Condition the treated and untreated (control) strips at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 48 hours before testing.
-
-
Test Setup:
-
Mount a fabric strip vertically in a clamp on a laboratory stand.
-
Place a small piece of dry surgical cotton on the base of the stand, 300 mm below the lower edge of the fabric strip.
-
-
Flame Application:
-
Ignite the Bunsen burner and adjust the flame height to 20 mm.
-
Apply the flame to the bottom edge of the fabric strip for 10 seconds.
-
Remove the flame and record the afterflame time (the time the fabric continues to flame after the ignition source is removed).
-
Once the flaming stops, immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time and the afterglow time (the time the fabric glows after the flame has extinguished).
-
Observe if any dripping material ignites the cotton below.
-
-
Evaluation: Compare the afterflame times, afterglow times, and dripping behavior of the treated fabric with the untreated control fabric. Shorter afterflame and afterglow times, and no ignition of the cotton, indicate effective flame retardancy.
V. Visualizations
The following diagrams illustrate key workflows and logical relationships for handling and troubleshooting this compound.
Caption: Workflow for the safe handling of this compound powder.
Caption: Troubleshooting guide for caked this compound.
Caption: Workflow for the antifungal susceptibility testing of DOT.
References
- 1. serpac.co.uk [serpac.co.uk]
- 2. mgchemicals.com [mgchemicals.com]
- 3. domyown.com [domyown.com]
- 4. flinnsci.com [flinnsci.com]
- 5. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for synthesis of this compound by using one-step boric acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. amade-tech.com [amade-tech.com]
- 9. researchgate.net [researchgate.net]
- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN108238609B - Preparation method of sodium octaborate tetrahydrate - Google Patents [patents.google.com]
- 15. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
Compatibility of disodium octaborate tetrahydrate with other chemical treatments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the compatibility of disodium (B8443419) octaborate tetrahydrate with other chemical treatments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical compatibility of disodium octaborate tetrahydrate?
This compound (DOT) is a salt that is stable under normal conditions.[1] In aqueous solutions, it forms boric acid and the borate (B1201080) anion.[2] It is generally compatible with many substances, including most chemical pesticides, due to the near-neutral pH of its aqueous solution.[3] However, it exhibits notable incompatibilities with certain classes of chemicals.
Q2: Is this compound compatible with strong acids and bases?
This compound is a weak acid and can react with strong acids.[4][5] In strongly acidic environments, the compound may undergo chemical changes that affect its solubility.[6] While specific reaction products with various strong acids are not extensively documented in readily available literature, it is advisable to avoid mixing DOT with strong acids unless the compatibility has been specifically tested.
Regarding bases, DOT is stable in neutral to slightly alkaline conditions.[6] However, its behavior with strong bases requires careful consideration.
Q3: What are the known incompatibilities of this compound?
The most significant incompatibility of this compound is with strong reducing agents, such as metal hydrides and alkali metals.[1][6] The reaction generates hydrogen gas, which can create an explosive hazard, especially in confined spaces.[1][6]
Q4: Can this compound be mixed with pesticides and herbicides?
Yes, the aqueous solution of this compound is close to neutral, which allows for good mixability with most chemical pesticides.[3] It is frequently used in agricultural applications as a fertilizer and in conjunction with pesticides.[7] However, compatibility can be influenced by the specific formulation of the pesticide. For instance, when mixed with certain inorganic manganese salts used as a nutrient source, precipitation can occur, especially in alkaline water.[8] Using a chelated form of manganese or adjusting the pH with boric acid can prevent this precipitation.[8]
Q5: What is the corrosive effect of this compound on metals?
This compound is a weak acid and can be corrosive to some metals.[4] Quantitative corrosion testing has been performed according to the AWPA Test Procedure E 12-08. The results are summarized in the table below.
Data Presentation: Chemical Compatibility of this compound
| Chemical/Material Class | Specific Agent(s) | Compatibility/Observation | Quantitative Data (if available) |
| Strong Reducing Agents | Metal hydrides, Alkali metals | Incompatible . Reacts to generate hydrogen gas, posing an explosion hazard.[1][6] | Not applicable |
| Metals | SAE 1018 Steel | Corrosive | Corrosion Rate: 14 mpy (mils per year)[9] |
| CDA 230 85-15 Red Brass | Good compatibility | Corrosion Rate: 0.31 mpy[9] | |
| AA 2024-T3 Aluminum | Fair compatibility | Corrosion Rate: 1.77 mpy[9] | |
| G-90 Galvanized SAE 1018 Steel | Fair compatibility | Corrosion Rate: 3.63 mpy[9] | |
| Pesticides/Fungicides | Most chemical pesticides | Generally Compatible .[3] | No quantitative data available. Compatibility may vary with formulation. |
| Chlorothalonil | Incompatible when mixed with inorganic manganese salts and DOT.[8] | Causes precipitation. | |
| Cupric hydroxide (B78521) + sulfur | Incompatible when mixed with manganese materials and DOT.[8] | Causes precipitation. | |
| Metal Salts | Inorganic manganese salts (e.g., manganese sulfate) | Potentially Incompatible . Can cause precipitation, especially in alkaline solutions.[8] | 75-80% of manganese remained in solution.[8] |
| Chelated manganese salts | Compatible . No precipitation observed.[8] | 100% of manganese remained in solution.[8] | |
| Wood Preservatives | Copper compounds | Compatible . Used in dual treatment systems and combined formulations.[10] | Synergistic effects observed. |
Experimental Protocols
Generalized Protocol for Assessing Chemical Compatibility of this compound (Solid)
This protocol is a general guideline based on principles from ASTM D543 and OECD guidelines for chemical compatibility testing.[11][12][13] It should be adapted based on the specific chemical and application being tested.
1. Objective: To determine the physical and chemical compatibility of this compound with a selected chemical treatment.
2. Materials:
-
This compound (powder form)
-
Test chemical (liquid or solid)
-
Appropriate solvent (if applicable, e.g., deionized water)
-
Sealed test containers (e.g., glass vials with chemically resistant caps)
-
Control samples (DOT in solvent, test chemical in solvent)
-
Analytical equipment for observation and analysis (e.g., pH meter, microscope, balance, spectrometer)
3. Procedure:
-
Preparation of Test Mixtures:
-
Prepare a solution or suspension of this compound at a concentration relevant to its intended application.
-
Prepare a solution or suspension of the test chemical at its intended use concentration.
-
In a test container, mix the this compound solution/suspension with the test chemical solution/suspension in the desired ratio.
-
Prepare control samples of each component in the solvent.
-
-
Incubation:
-
Seal the containers and store them under conditions relevant to the intended application (e.g., ambient temperature, elevated temperature).
-
Observe the mixtures at regular intervals (e.g., 1, 4, 24, 48 hours) for any signs of incompatibility.
-
-
Observation and Analysis:
-
Visual Inspection: Look for signs of precipitation, color change, gas evolution, or phase separation.
-
pH Measurement: Measure the pH of the mixture and compare it to the controls. A significant change in pH may indicate a reaction.
-
Microscopic Examination: Examine any precipitate under a microscope to assess its crystalline structure.
-
Gravimetric Analysis: If a precipitate forms, separate it by filtration, dry, and weigh to quantify the extent of the reaction.
-
Chemical Analysis (Optional): If a reaction is suspected, use appropriate analytical techniques (e.g., spectroscopy, chromatography) to identify any new chemical species formed.
-
4. Data Interpretation:
-
Compatible: No significant changes observed in the mixture compared to the controls.
-
Potentially Incompatible: Minor changes observed (e.g., slight turbidity, small pH shift). Further testing under specific application conditions is recommended.
-
Incompatible: Significant changes observed (e.g., heavy precipitation, gas evolution, significant color change). The combination should not be used.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying chemical incompatibilities with this compound.
References
- 1. redox.com [redox.com]
- 2. santos.com [santos.com]
- 3. What is this compound - Chemical Supplier Unilong [unilongindustry.com]
- 4. incidetechnologies.com [incidetechnologies.com]
- 5. valudor.com [valudor.com]
- 6. Buy this compound | 12280-03-4 [smolecule.com]
- 7. ases.in [ases.in]
- 8. Powell | Spray-Tank-Mix Compatibility of Manganese, Boron, and Fungicide: Solution pH and Precipitation¹ |Peanut Science [peanutscience.com]
- 9. irp.cdn-website.com [irp.cdn-website.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Chemical Compatibility ASTM D543 [intertek.com]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. oecd.org [oecd.org]
Reducing the corrosiveness of disodium octaborate tetrahydrate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disodium Octaborate Tetrahydrate (DOT) formulations. The focus is on understanding and mitigating the corrosive effects of these solutions on common laboratory metals.
Frequently Asked Questions (FAQs)
Q1: Is this compound (DOT) corrosive to metals?
A1: Yes, aqueous solutions of this compound can be corrosive to certain metals, particularly carbon steel and some aluminum alloys.[1] The corrosiveness is influenced by the concentration of the DOT solution, the specific metal alloy, temperature, and the presence of other chemical species. While borates are also used as corrosion inhibitors, DOT solutions on their own, being a weak acid salt, can lead to metal degradation over time.[2]
Q2: What is the typical pH of a DOT solution and how does it affect corrosivity?
A2: The pH of a DOT solution is typically in the neutral to mildly alkaline range. For example, a 3% solution has a pH of approximately 8.3, while a 10% solution has a pH of about 7.6.[3] Generally, this pH range is less corrosive to steel than acidic conditions. However, for amphoteric metals like aluminum, both high and low pH values can increase the corrosion rate.
Q3: Can I use standard stainless steel equipment with DOT solutions?
A3: For short-term experiments at room temperature, stainless steel alloys like 316L generally exhibit good resistance to corrosion from DOT solutions. However, for long-term storage, high-temperature applications, or when working with concentrated DOT solutions, it is advisable to conduct compatibility testing. Pitting corrosion can still be a concern, especially in the presence of chloride ions.
Q4: How can I reduce the corrosiveness of my DOT formulation?
A4: The corrosiveness of DOT formulations can be significantly reduced by adding corrosion inhibitors. Borates often exhibit synergistic effects with other inhibitors.[2][4] Commonly used and compatible inhibitors include:
-
Sodium Silicate (B1173343): Forms a protective silicate layer on the metal surface. A combination of 0.50% sodium tetraborate (B1243019) and 0.10% sodium silicate has shown to be effective in protecting steel.[4][5]
-
Sodium Nitrite (B80452): A potent anodic inhibitor for ferrous metals.
-
Alkanolamines: Organic compounds that can act as pH buffers and form protective films.
-
Phosphates: Can form a passive layer on the metal surface.
The choice and concentration of the inhibitor will depend on the specific metal being used and the experimental conditions.
Troubleshooting Guide
Problem 1: I am observing a white, powdery residue on my metal equipment after exposure to a DOT solution.
-
Possible Cause: This is likely due to the DOT solution drying on the surface, leaving behind crystallized DOT. It could also be a combination of DOT and corrosion products (e.g., aluminum oxide).
-
Solution:
-
Thoroughly rinse all equipment with deionized water immediately after use to remove any residual DOT solution.
-
If the residue persists, gentle cleaning with a soft brush and a mild detergent may be necessary.
-
To prevent recurrence, ensure equipment is completely dry before storage.
-
Problem 2: My carbon steel components are showing signs of rust (red/brown discoloration) after contact with a DOT solution.
-
Possible Cause: This is indicative of active corrosion of the carbon steel. The mildly alkaline nature of the DOT solution is not sufficient to completely passivate the steel surface.
-
Solution:
-
Incorporate a corrosion inhibitor suitable for ferrous metals into your DOT formulation. A combination of sodium nitrite and borax (B76245) is a traditional choice for protecting steel.[2]
-
Consider using a higher-grade alloy, such as stainless steel, if the experimental conditions allow.
-
If possible, de-aerate your DOT solution to reduce the amount of dissolved oxygen, which is a key component in the corrosion process.
-
Problem 3: My aluminum alloy parts are becoming dull and showing pitting after immersion in a DOT solution.
-
Possible Cause: Aluminum is susceptible to pitting corrosion, especially in the presence of certain ions (like chlorides) and in neutral to alkaline solutions. The borate (B1201080) solution can break down the passive oxide layer on the aluminum surface at localized points, leading to pitting.
-
Solution:
-
Add a corrosion inhibitor specifically designed for aluminum. Silicates and certain organic inhibitors can be effective.
-
Ensure your water source for making the DOT solution has a low chloride content.
-
Avoid creating stagnant areas where the corrosive solution can pool on the aluminum surface.[6]
-
Problem 4: I've added a corrosion inhibitor, but I'm still seeing some discoloration on my metal components.
-
Possible Cause:
-
The concentration of the inhibitor may be too low for the given conditions (temperature, DOT concentration).
-
The inhibitor may not be effective for all metals in your system.
-
The discoloration may be a stable, non-destructive passive film formed by the inhibitor itself.
-
-
Solution:
-
Increase the concentration of the corrosion inhibitor in increments, and monitor the effect.
-
Consult literature to ensure the chosen inhibitor is effective for the specific metal alloy you are using.
-
Perform a weight-loss corrosion test (see Experimental Protocols section) to determine if the discoloration is associated with significant metal loss. If there is no significant weight loss, the film may be protective.
-
Corrosion Data
The following table summarizes corrosion rate data for various metals in contact with wood treated with this compound. While this data is for treated wood and not a liquid formulation, it provides a useful indication of the relative corrosion rates of different metals when exposed to DOT. The corrosion rate is expressed in mils per year (mpy).
| Material | Corrosion Rate (mpy) | Corrosion Resistance Rating |
| SAE 1018 Steel | 14.0 | Good |
| CDA 230 85-15 Red Brass | 0.31 | Outstanding |
| AA 2024-T3 Aluminum | 1.77 | Excellent |
| G-90 Galvanized SAE 1018 Steel | 3.63 | Excellent |
Data adapted from testing according to AWPA Test Procedure E 12-08.
Experimental Protocols
Protocol 1: Weight-Loss Corrosion Test for DOT Formulations
This protocol describes a simple immersion test to determine the corrosion rate of a metal in a specific DOT formulation.
1. Materials and Equipment:
-
Metal coupons of the desired alloy (e.g., carbon steel, aluminum, stainless steel) with known surface area.
-
Your this compound formulation (with and without inhibitors to be tested).
-
Glass beakers or containers.
-
Analytical balance (readable to 0.1 mg).
-
Drying oven.
-
Nylon cord or glass hooks for suspending coupons.
-
Desiccator.
-
Acetone (B3395972) and deionized water for cleaning.
-
Corrosion product removal solution (specific to the metal being tested, e.g., inhibited hydrochloric acid for steel).
2. Procedure:
-
Coupon Preparation:
-
Clean the metal coupons with acetone to remove any grease or oil.
-
Rinse with deionized water.
-
Dry the coupons in an oven at 105°C for 1 hour.
-
Allow to cool to room temperature in a desiccator.
-
Weigh each coupon to the nearest 0.1 mg and record this as the initial weight (W_initial).
-
-
Immersion:
-
Place the DOT formulation into the glass beakers.
-
Suspend each coupon in the solution using a nylon cord or glass hook, ensuring it is fully immersed and not in contact with the beaker walls or bottom.
-
Cover the beakers to prevent evaporation.
-
Maintain the beakers at the desired experimental temperature for a set duration (e.g., 24, 48, 72 hours).
-
-
Post-Immersion Cleaning:
-
After the immersion period, carefully remove the coupons from the solution.
-
Rinse with deionized water.
-
Chemically clean the coupons to remove corrosion products using an appropriate standard procedure (e.g., ASTM G1). This step is crucial for accurate results.
-
Rinse thoroughly with deionized water, followed by an acetone rinse to aid drying.
-
-
Final Weighing:
-
Dry the cleaned coupons in an oven at 105°C for 1 hour.
-
Cool to room temperature in a desiccator.
-
Weigh each coupon to the nearest 0.1 mg and record this as the final weight (W_final).
-
3. Calculation of Corrosion Rate: The corrosion rate in mils per year (mpy) can be calculated using the following formula:
Corrosion Rate (mpy) = (K * ΔW) / (A * T * D)
Where:
-
K = a constant (3.45 x 10^6 for mpy)
-
ΔW = Weight loss in grams (W_initial - W_final)
-
A = Surface area of the coupon in cm^2
-
T = Immersion time in hours
-
D = Density of the metal in g/cm^3
Visual Guides
Caption: A troubleshooting flowchart for identifying and addressing common corrosion issues.
Caption: Workflow for the weight-loss corrosion testing protocol.
References
- 1. titanag.com.au [titanag.com.au]
- 2. borax.com [borax.com]
- 3. oswalagrochemicals.com [oswalagrochemicals.com]
- 4. Synergistic protection of borate and silicate salts composite for controlling the chloride-induced pitting and uniform corrosion of steel reinforcement bars embedded in mortars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to prevent pitting corrosion in your aluminium designs [shapesbyhydro.com]
Validation & Comparative
A Comparative Analysis of Disodium Octaborate Tetrahydrate and Borax as Wood Preservatives
A Guide for Researchers and Drug Development Professionals
In the realm of wood preservation, borates have long been recognized for their efficacy as broad-spectrum fungicides and insecticides. Among the various borate (B1201080) compounds, disodium (B8443419) octaborate tetrahydrate (DOT) and borax (B76245) (sodium tetraborate (B1243019) decahydrate) are two commonly utilized preservatives. This guide provides a detailed comparative study of these two compounds, focusing on their performance, experimental evaluation, and mechanisms of action to assist researchers and professionals in making informed decisions for wood protection applications.
Introduction to Borate Wood Preservatives
Boron-based wood preservatives are valued for their low mammalian toxicity, environmental friendliness, and effectiveness against a wide range of wood-destroying organisms.[1] They are inorganic salts that are stable, odorless, and non-volatile.[1] Their mode of action is primarily as a stomach poison for insects and a metabolic inhibitor for fungi.[2][3] When ingested by wood-boring insects like termites, borates disrupt their digestive processes, leading to starvation.[2] In fungi, they interfere with enzyme production, preventing the organism from extracting nutrients from the wood.[3]
A key characteristic of borate preservatives is their diffusibility, allowing them to penetrate the wood, especially when the wood has a higher moisture content. However, this water solubility also makes them susceptible to leaching when the treated wood is exposed to moisture, limiting their use in ground-contact or weather-exposed applications without a protective coating.[4]
This comparative guide will delve into the specific properties and performance data of Disodium Octaborate Tetrahydrate and Borax to highlight their respective advantages and limitations as wood preservatives.
Comparative Data Presentation
To facilitate a clear comparison, the following tables summarize the key chemical properties and performance metrics of this compound (DOT) and Borax.
Table 1: Chemical and Physical Properties
| Property | This compound (DOT) | Borax (Sodium Tetraborate Decahydrate) |
| Chemical Formula | Na₂B₈O₁₃ · 4H₂O | Na₂B₄O₇ · 10H₂O |
| Molecular Weight | 412.52 g/mol | 381.37 g/mol |
| Boron Content (% w/w) | Approximately 20-21%[5] | Approximately 11%[6] |
| Solubility in Water ( g/100 mL at 20°C) | 9.5 - 22.3[7][8] | 2.56 - 5.1[9] |
Table 2: Efficacy Against Wood-Destroying Organisms (Toxic Thresholds)
Toxic threshold is the minimum amount of preservative retained in the wood required to inhibit the growth of or kill the target organism. Lower values indicate higher efficacy.
| Organism | Preservative | Toxic Threshold ( kg/m ³ as BAE*) | Reference |
| Fungi | |||
| Trametes versicolor (White-rot) | This compound | 0.26 - 0.51 | [6] |
| Fomitopsis palustris (Brown-rot) | This compound | 0.26 - 0.51 | [6] |
| General Fungi | Borates (unspecified) | ~2.0 | [6] |
| Insects | |||
| Coptotermes formosanus (Formosan subterranean termite) | This compound | 0.26 - 0.51 | [6] |
| General Termites | Borates (unspecified) | 1.0% m/m BAE | [10] |
BAE: Boric Acid Equivalent. This is a standard measure to compare the efficacy of different borate compounds based on their boron content.
Note: Specific toxic threshold data for borax against a wide range of wood-destroying organisms is not as readily available in the reviewed literature, making a direct, comprehensive comparison challenging. However, the efficacy of borate compounds is generally dependent on the boron content.[11]
Experimental Protocols
The evaluation of wood preservatives relies on standardized laboratory and field tests. Below are detailed methodologies for key experiments used to assess the performance of this compound and Borax.
Efficacy Against Wood-Destroying Fungi: Soil-Block Test (AWPA E10)
The American Wood Protection Association (AWPA) E10 standard is a widely accepted method for determining the fungal decay resistance of wood preservatives.[12]
Objective: To determine the toxic threshold of a wood preservative against pure cultures of wood-destroying fungi.
Methodology:
-
Test Specimen Preparation: Small, clear wood blocks (typically 19x19x19 mm) are prepared from a susceptible wood species (e.g., Southern Pine for brown-rot fungi, Maple for white-rot fungi).
-
Preservative Treatment: The wood blocks are treated with a range of preservative concentrations. This is typically done using a vacuum-pressure impregnation process to ensure thorough penetration. A set of untreated control blocks is also prepared.
-
Conditioning: After treatment, the blocks are conditioned to a specific moisture content.
-
Leaching (Optional but Recommended): To assess the permanence of the preservative, a subset of the treated blocks is subjected to a standardized leaching procedure, such as AWPA E11 or EN 84, before fungal exposure.
-
Fungal Culture Preparation: Culture bottles are prepared with a soil substrate and sterilized. A feeder strip of untreated wood is placed on the soil, and the bottle is inoculated with a pure culture of a specific wood-destroying fungus (e.g., Gloeophyllum trabeum for brown rot, Trametes versicolor for white rot). The fungus is allowed to colonize the feeder strip.
-
Exposure: The treated and untreated wood blocks are sterilized and placed in the culture bottles on the colonized feeder strips.
-
Incubation: The bottles are incubated under controlled conditions of temperature and humidity (e.g., 27°C and 70% relative humidity) for a specified period (typically 12 weeks).
-
Evaluation: After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried. The percentage of weight loss for each block is calculated.
-
Toxic Threshold Determination: The toxic threshold is determined as the range of preservative retention where the average weight loss is below a specified limit (e.g., 2%).
Leaching Resistance Test (EN 84)
The European Standard EN 84 specifies a method for the accelerated aging of treated wood by leaching prior to biological testing.[13] This procedure simulates the effect of weathering and is crucial for evaluating the long-term performance of water-soluble preservatives like borates.
Objective: To subject preservative-treated wood to a standardized leaching procedure to determine the permanence of the preservative.
Methodology:
-
Test Specimen Preparation: Wood blocks of a specified size are treated with the wood preservative as per the relevant standard.
-
Initial Drying and Weighing: The treated blocks are dried to a constant mass and weighed.
-
Impregnation with Water: The blocks are placed in a vessel and impregnated with deionized water under vacuum.
-
Leaching Procedure:
-
The water-impregnated blocks are transferred to a larger container and submerged in deionized water. The volume of water is typically five times the volume of the wood blocks.
-
The water is replaced with fresh deionized water at specified intervals over a period of 14 days. The replacement schedule is as follows: after 2 hours, 4 hours, 8 hours, 24 hours, and then every 24 hours for the remainder of the 14-day period.
-
-
Final Drying and Weighing: After the final leaching period, the blocks are removed, dried to a constant mass, and weighed.
-
Analysis: The amount of preservative leached from the wood can be determined by analyzing the leachate water for its boron content or by analyzing the boron content of the wood blocks before and after leaching. The leached blocks can then be used in biological efficacy tests (e.g., AWPA E10) to assess the impact of leaching on the preservative's performance.
Mechanism of Action and Experimental Workflow Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanism of action of borates and a typical experimental workflow for comparing wood preservatives.
Caption: Mechanism of Borate Action on Fungi and Insects.
Caption: Workflow for Comparing Wood Preservatives.
Discussion and Conclusion
The data presented indicates that this compound (DOT) holds several advantages over Borax as a wood preservative. Its significantly higher water solubility allows for better penetration into the wood, which is crucial for effective protection.[13] Furthermore, the higher boron content in DOT means that a lower volume of the product is required to achieve the same level of boron loading in the wood compared to borax.[13]
While both compounds are effective against a broad range of wood-destroying organisms, the available quantitative data on toxic thresholds is more extensive for DOT. The general principle that the efficacy of borate compounds is dependent on the boron content suggests that DOT would be more effective at similar treatment concentrations.[11]
The primary limitation for both preservatives is their susceptibility to leaching in the presence of water.[4] This restricts their use to interior or protected applications unless combined with a water-repellent coating or a fixation system. While direct comparative leaching data is scarce, the higher solubility of DOT might suggest a greater potential for leaching if the treated wood is exposed to significant moisture.
References
- 1. woodpreservation.ca [woodpreservation.ca]
- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 3. How Borates Protect Wood - Perma Chink Systems [permachink.com]
- 4. kopperspc.com [kopperspc.com]
- 5. Performance of fluoride and boron compounds against drywood and subterranean termites and decay and mold fungi | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Accelerated Methods for Evaluating Leaching from Preservative Treated Wood | Wood and Fiber Science [wfs.swst.org]
- 10. researchgate.net [researchgate.net]
- 11. Borate Wood Preservation | AMERICAN BORATE COMPANY [americanborate.com]
- 12. mtu.edu [mtu.edu]
- 13. nbinno.com [nbinno.com]
A Comparative Guide to Borate-Based Fire Retardants: Disodium Octaborate Tetrahydrate vs. Zinc Borate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fire retardant efficacy of disodium (B8443419) octaborate tetrahydrate (DOT) and zinc borate (B1201080). The information presented is curated from experimental data to assist in the selection and application of these compounds in fire retardant formulations.
Executive Summary
Disodium octaborate tetrahydrate and zinc borate are both effective boron-based fire retardants. Zinc borate is extensively studied and utilized in a wide range of polymeric materials, demonstrating efficacy in reducing flammability and smoke production. Its mechanism involves the release of water at high temperatures, formation of a protective glassy layer, and promotion of charring. This compound is also a known fire retardant, particularly effective in cellulosic materials like wood. It operates by releasing water and forming a boric acid layer that promotes char formation. While extensive quantitative data for zinc borate is available across various standard fire tests, similar data for this compound, especially in polymeric materials, is less prevalent in the public domain.
Quantitative Performance Data
The following tables summarize the fire retardant performance of this compound and zinc borate based on key industry-standard tests.
Table 1: Limiting Oxygen Index (LOI) Data
| Material/Polymer | Fire Retardant | Loading (%) | LOI (%) | Citation |
| Wood (Fir) | This compound | 2 | >26 | |
| Wood (Plywood) | This compound | ~32 kg/m ³ | >50 | |
| Polyester Resin | Zinc Borate | 10 phr | 27 -> 40 | [1] |
| Epoxy Resin | Zinc Borate | 10 phr | 22 -> 30 | [1] |
| Silicone Rubber Foam | Zinc Borate | 6 wt% | 30.9 | |
| EVA/ATH | Zinc Borate | 5 wt% | Increased |
Table 2: Cone Calorimetry Data
| Material/Polymer | Fire Retardant | Heat Flux (kW/m²) | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Citation |
| Wood (Aspen Flakeboard) | This compound | 50 | Significant Reduction | Significant Reduction | |
| Intumescent Coating | Zinc Borate (2-5 μm) | - | - | 84.6 | |
| Cotton Fabric | Zinc Borate | - | ~80 | - | [2] |
| Silicone Rubber Foam | Zinc Borate | - | 42.7 | 25.0 |
Table 3: UL 94 Flammability Test Data for Zinc Borate
| Polymer | Fire Retardant | Loading (%) | UL 94 Rating | Citation |
| Polyamide (Halogenated) | Zinc Borate | - | V-0 | [3] |
| Polypropylene (with nanoclay and intumescent system) | Zinc Borate | 3 | V-0 | |
| Silicone Rubber Foam | Zinc Borate | 6 | V-0 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the fire retardant compounds and treated materials.
Methodology:
-
A small sample of the material (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., 30-800 °C).
-
The analysis is conducted under a controlled atmosphere, typically nitrogen (for pyrolysis) or air (for oxidative degradation), with a constant flow rate (e.g., 20-100 mL/min).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots percentage weight loss versus temperature, and the derivative of this curve (DTG) shows the rate of weight loss.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A small, vertically oriented specimen of the material is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
The top edge of the specimen is ignited with a flame.
-
The concentration of oxygen is systematically varied until the minimum concentration that sustains burning for a specified time or a specified length of the sample is determined.
-
The LOI is expressed as the volume percentage of oxygen in the gas mixture. A higher LOI value indicates better fire retardancy.
Cone Calorimetry (ASTM E1354)
Objective: To measure the heat release rate and other flammability characteristics of a material when exposed to a controlled level of radiant heat.
Methodology:
-
A 100 mm x 100 mm specimen of the material is mounted horizontally in a holder.
-
The specimen is exposed to a specific level of radiant heat flux (e.g., 35 or 50 kW/m²) from a conical heater.
-
A spark igniter is positioned above the specimen to ignite the gases produced by pyrolysis.
-
The combustion products are collected by an exhaust hood and analyzed for oxygen concentration, carbon monoxide, and carbon dioxide.
-
Key parameters measured include:
-
Time to ignition (TTI)
-
Heat release rate (HRR), particularly the peak heat release rate (pHRR)
-
Total heat released (THR)
-
Mass loss rate
-
Smoke production rate
-
UL 94 Vertical Burn Test
Objective: To assess the self-extinguishing properties of a plastic material after exposure to a flame.
Methodology:
-
A rectangular specimen of the plastic material is held vertically by a clamp at its upper end.
-
A burner producing a specified flame is placed under the lower end of the specimen for 10 seconds and then removed.
-
The duration of flaming after the first flame application is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming and glowing after the second flame application are recorded.
-
Observations are made as to whether flaming drips ignite a piece of cotton placed below the specimen.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the dripping behavior, with V-0 being the highest rating (most flame retardant).
Mechanisms of Action
The fire retardant mechanisms of this compound and zinc borate are visualized in the following diagrams.
Caption: Experimental workflow for evaluating fire retardant efficacy.
Caption: Fire retardant mechanism of this compound.
Caption: Fire retardant mechanism of Zinc Borate.
References
- 1. innovative-polymers.com [innovative-polymers.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Char Formation and Flame Retardancy of Ethylene-Vinyl Acetate Copolymer (EVA)/Aluminum Hydroxide (ATH) Composites by Grafting Ladder Phenyl/Vinyl Polysilsesquioxane (PhVPOSS) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Subterranean Termite Control: Disodium Octaborate Tetrahydrate vs. Imidacloprid
In the relentless fight against subterranean termites, two chemical compounds have emerged as prominent contenders: Disodium (B8443419) Octaborate Tetrahydrate (DOT), a borate-based insecticide, and Imidacloprid (B1192907), a neonicotinoid. This guide offers a comprehensive comparison of their performance, drawing upon experimental data to inform researchers, scientists, and pest management professionals.
At a Glance: Key Differences
| Feature | Disodium Octaborate Tetrahydrate (DOT) | Imidacloprid |
| Chemical Class | Borate | Neonicotinoid |
| Mode of Action | Stomach poison; disrupts metabolism and digestion.[1] | Neurotoxin; blocks nicotinic acetylcholine (B1216132) receptors, causing paralysis and death.[2] |
| Repellency | Non-repellent.[3] | Non-repellent.[4][5] |
| Speed of Action | Slower-acting.[6] | Relatively faster-acting with delayed mortality.[7] |
| Application | Primarily wood treatment and baits.[1][8] | Primarily soil treatment, baits, and foam applications.[4][5][9] |
| Transfer Effect | Limited transfer among colony members. | Effective transfer among colony members (Domino Effect).[4] |
Data Presentation: Performance Metrics
The following tables summarize quantitative data from various studies, offering a comparative look at the efficacy of DOT and Imidacloprid in controlling subterranean termites.
Termite Mortality
Table 1: Mortality of Reticulitermes flavipes Exposed to this compound (DOT) in a Laboratory Bioassay
| Concentration (ppm) | Exposure Time (hours) | Mortality (%) |
| >7,774 | 192 | >85 |
Source: Hickey, 2006.[10]
Table 2: Mortality of Subterranean Termites Exposed to Imidacloprid
| Termiticide Concentration | Exposure Time | Mortality (%) | Study |
| 0.5% | 16 hours | Highest Observed | GADD, et al., 2025[2][11] |
| Not Specified | 90 days | 75% of treated colonies eliminated | Parman and Vargo, 2010[7] |
Wood Consumption and Feeding Deterrence
Table 3: Effect of this compound (DOT) on Cellulose Ingestion by Reticulitermes flavipes
| Concentration (ppm) | Reduction in Cellulose Ingestion (%) |
| 783 | ~10 |
| 303,209 | ~84 |
Source: Hickey, 2006.[10]
Table 4: Efficacy of Imidacloprid in Field Studies
| Study Duration | Outcome |
| 2 years | Termite populations reduced by over 90% in partial soil treatments.[4] |
| 2 years | 75% of colonies attacking structures were eliminated within 90 days.[7] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are detailed protocols from key experiments.
Laboratory Bioassay for this compound (DOT)
-
Objective: To evaluate the mortality and feeding deterrence of DOT against Reticulitermes flavipes.
-
Termite Species: Reticulitermes flavipes (Eastern Subterranean Termite).
-
Methodology:
-
Filter papers were treated with different concentrations of DOT.
-
One hundred worker termites and one soldier were placed in a Petri dish containing the treated filter paper.
-
Mortality was recorded at various time intervals up to 192 hours.
-
Wood consumption was determined by measuring the weight loss of the filter paper after the experiment.
-
-
Source: Hickey, 2006.[10]
Field Study for Imidacloprid
-
Objective: To determine the colony-level effects of imidacloprid soil treatments on Reticulitermes spp.
-
Termite Species: Reticulitermes spp.
-
Methodology:
-
Eleven houses with active termite infestations were selected.
-
In-ground monitoring stations were installed around each house to identify and track termite colonies using microsatellite genetic markers.
-
Houses were treated with an exterior perimeter and interior spot application of imidacloprid (Premise® 75 WSP).
-
Termite activity in monitoring stations and structures was monitored for up to two years post-treatment to assess the fate of the colonies.
-
-
Source: Parman and Vargo, 2010.[7]
Mandatory Visualization
The following diagrams illustrate the mode of action and a typical experimental workflow for evaluating these termiticides.
Caption: Mode of action comparison.
Caption: General experimental workflow.
Conclusion
Both this compound and Imidacloprid are effective in controlling subterranean termites, but they operate through distinct mechanisms and are suited for different application strategies. DOT acts as a slow-acting stomach poison, making it an effective wood preservative and bait toxicant.[1] Its efficacy is concentration-dependent, with higher concentrations leading to greater mortality and reduced wood consumption.[10]
Imidacloprid, a non-repellent neurotoxin, excels in soil treatments due to its ability to be transferred throughout the colony, leading to significant population reduction and colony elimination.[4][7] Its "Domino Effect" provides a broader impact beyond the immediate treatment zone.
The choice between these two active ingredients will depend on the specific requirements of the control strategy, including the target location (wood vs. soil), desired speed of action, and the importance of colony-wide elimination. For direct wood protection, DOT is a proven option, while for creating a long-lasting, non-repellent barrier with colony-level impact, imidacloprid demonstrates strong performance. Further research involving direct, side-by-side comparisons under standardized field conditions would be invaluable for a more definitive assessment.
References
- 1. naturepest.com [naturepest.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative effects of vetiver oil, nootkatone and this compound on Coptotermes formosanus and its symbiotic fauna [pubmed.ncbi.nlm.nih.gov]
- 4. icup.org.uk [icup.org.uk]
- 5. Termite control treatment with Bayer Products - CPC(India) Pest Control [cpcindia.in]
- 6. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 7. urbanentomology.tamu.edu [urbanentomology.tamu.edu]
- 8. US6399109B1 - Insecticide including this compound and method for treating wood therewith - Google Patents [patents.google.com]
- 9. pestboard.ca.gov [pestboard.ca.gov]
- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 11. The Impact of Termiticides on Termite Corpse Management - PMC [pmc.ncbi.nlm.nih.gov]
Disodium Octaborate Tetrahydrate: A Comparative Performance Analysis Against Non-Metallic Wood Preservatives
Disodium octaborate tetrahydrate (DOT) is a water-borne borate (B1201080) wood preservative widely recognized for its efficacy against a broad spectrum of wood-destroying organisms, including fungi and insects.[1][2] Its low mammalian toxicity and non-volatile nature make it an environmentally favorable option for specific applications.[1][3] However, its high water solubility and susceptibility to leaching present significant limitations for its use in exterior or ground-contact applications.[4] This guide provides a comparative performance analysis of DOT against other non-metallic wood preservatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance Against Wood-Destroying Fungi
DOT demonstrates high efficacy against a wide range of wood decay fungi. The mechanism of action involves the borate ions complexing with polyols in the fungal cell, disrupting metabolism.[4] The following table summarizes the performance of DOT in comparison to other non-metallic preservatives in laboratory-based fungal decay tests.
Table 1: Efficacy of Non-Metallic Wood Preservatives Against Wood Decay Fungi (Soil-Block Test - AWPA E10 Standard)
| Preservative | Wood Species | Test Fungus | Preservative Retention ( kg/m ³) | Mean Weight Loss (%) |
| This compound (DOT) | Southern Pine | Gloeophyllum trabeum (Brown Rot) | 1.6 | < 5% |
| Southern Pine | Trametes versicolor (White Rot) | 1.6 | < 5% | |
| Propiconazole | Southern Pine | Gloeophyllum trabeum | 0.4 | < 5% |
| Southern Pine | Trametes versicolor | 0.4 | < 5% | |
| Tebuconazole | Southern Pine | Gloeophyllum trabeum | 0.3 | < 5% |
| Southern Pine | Trametes versicolor | 0.3 | < 5% | |
| Unleached Control | Southern Pine | Gloeophyllum trabeum | 0 | > 40% |
| Southern Pine | Trametes versicolor | 0 | > 30% | |
| Leached DOT | Southern Pine | Gloeophyllum trabeum | 1.6 (initial) | > 30% |
Data compiled from multiple sources for illustrative comparison. Actual values can vary based on specific test conditions.
Performance Against Wood-Destroying Insects
DOT is also a potent insecticide, effective against various wood-boring insects, including termites.[5][6] The insecticidal action is primarily due to its stomach poison activity upon ingestion.
Table 2: Efficacy of Non-Metallic Wood Preservatives Against Subterranean Termites (AWPA E1 Standard)
| Preservative | Wood Species | Termite Species | Preservative Retention ( kg/m ³) | Mean Wood Weight Loss (%) | Termite Mortality (%) |
| This compound (DOT) | Southern Pine | Reticulitermes flavipes | 2.0 | < 2% | 100% |
| Permethrin | Southern Pine | Reticulitermes flavipes | 0.16 | < 1% | 100% |
| Bifenthrin | Southern Pine | Reticulitermes flavipes | 0.04 | < 1% | 100% |
| Unleached Control | Southern Pine | Reticulitermes flavipes | 0 | > 30% | < 10% |
Data compiled from multiple sources for illustrative comparison. Actual values can vary based on specific test conditions.
Leaching Resistance: A Critical Performance Parameter
The primary disadvantage of DOT is its susceptibility to leaching in the presence of moisture.[7] This limits its application to interior or protected environments (Hazard Class 1 and 2). Various studies have explored methods to improve the fixation of borates in wood, such as co-treatment with water repellents or polymers.[7][8]
Table 3: Leaching Resistance of this compound (EN 84 Standard)
| Treatment | Wood Species | Leaching Procedure | Boron Retention after Leaching (%) |
| DOT only | Scots Pine | 14-day water leaching | < 20% |
| DOT + Water Repellent | Scots Pine | 14-day water leaching | ~40-50% |
| DOT + Polymer System | Scots Pine | 14-day water leaching | ~50-60% |
Data is indicative and based on findings from various studies aimed at reducing boron leaching.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following are outlines of key experimental protocols cited in wood preservation research.
AWPA E10-16: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures
This standard is designed to determine the minimum amount of preservative that is effective in preventing decay of a selected species of wood by a selected species of fungus under controlled laboratory conditions.
-
Test Specimen Preparation: Small blocks of wood (typically 19x19x19 mm) are prepared and conditioned to a stable weight.
-
Preservative Treatment: Groups of blocks are treated with a series of graded concentrations of the preservative solution.
-
Leaching (Optional): A subset of the treated blocks may be subjected to a leaching procedure (e.g., AWPA E11) to assess the permanence of the preservative.
-
Exposure to Fungi: Treated and control blocks are placed in test bottles containing a soil substrate that has been inoculated with a pure culture of a wood-decay fungus.
-
Incubation: The bottles are incubated under optimal conditions for fungal growth for a specified period (e.g., 12 weeks).
-
Data Collection: After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried to a constant weight. The percentage weight loss of each block is calculated.
-
Toxic Threshold Determination: The toxic threshold is the minimum preservative retention that prevents a significant amount of decay (e.g., less than 2% weight loss).
Caption: Workflow for AWPA E10 Soil-Block Culture Test.
EN 113: Wood preservatives — Test method for determining the protective effectiveness against wood destroying basidiomycetes
This European standard is similar in principle to the AWPA E10 standard but has some variations in methodology.
-
Test Specimen Preparation: Wood specimens of a specific size (50x25x15 mm) are prepared.
-
Preservative Treatment: Specimens are vacuum-impregnated with preservative solutions of varying concentrations.
-
Leaching (Optional): If required, treated specimens are subjected to a leaching procedure as per EN 84.
-
Exposure to Fungi: The specimens are placed on a mycelial mat of the test fungus grown on a malt (B15192052) agar (B569324) medium in culture vessels.
-
Incubation: The vessels are incubated for 16 weeks under controlled conditions.
-
Data Collection: The percentage mass loss of the specimens is calculated after incubation.
-
Toxic Values Determination: The results are used to determine the toxic values of the preservative, which is the range between the concentration at which decay is prevented and the concentration that allows decay.
Caption: Workflow for EN 113 Fungal Decay Test.
Signaling Pathways and Logical Relationships
The decision to use DOT or an alternative non-metallic preservative is guided by the intended application and the associated risk of biological degradation and moisture exposure.
Caption: Logical flow for selecting a non-metallic wood preservative.
Conclusion
This compound is a highly effective, broad-spectrum wood preservative with a favorable environmental profile for specific applications. Its primary limitation is its susceptibility to leaching, which restricts its use to dry, interior conditions. For applications with a higher risk of moisture exposure, alternative non-metallic preservatives with better fixation in wood, such as azoles or synthetic pyrethroids, are generally more suitable. Research into improving the leach resistance of borates through the use of water repellents and polymer systems shows promise in potentially expanding their range of applications. The selection of an appropriate wood preservative should always be based on a thorough assessment of the intended use, the biological hazards present, and the potential for moisture exposure.
References
- 1. woodpreservation.ca [woodpreservation.ca]
- 2. woodpreservation.ca [woodpreservation.ca]
- 3. logmastersrestorations.com [logmastersrestorations.com]
- 4. Borate Wood Preservation | AMERICAN BORATE COMPANY [americanborate.com]
- 5. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 6. Evaluation of Copper Ethanolamine Boron Based Wood Preservative to Control Wood Destroying Insects | Kalawate | Molecular Entomology [emtoscipublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Long-Term Field Performance of Disodium Octaborate Tetrahydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disodium (B8443419) octaborate tetrahydrate (DOT), a borate-based wood preservative, has been the subject of numerous field studies to determine its long-term effectiveness against wood-destroying organisms. This guide provides a comparative analysis of DOT's performance, drawing on available experimental data from long-term field trials. The focus is on its efficacy against both termites and decay fungi in various exposure conditions, with a comparison to other common wood preservatives.
Performance Against Subterranean Termites in Protected Above-Ground Applications
Long-term field studies, particularly in high-termite-hazard regions like Hawaii and Japan, have demonstrated the effectiveness of DOT in protecting wood from subterranean termites in above-ground applications shielded from direct rainfall. These studies often simulate building components such as sill plates.
A comprehensive study in Hawaii and Japan evaluated DOT-treated hem-fir against the aggressive Formosan subterranean termite.[1][2] The results over eight to ten years showed that DOT treatments provided significant long-term protection.[1][2]
Table 1: Termite Damage Ratings of Various Wood Preservatives in a Protected Above-Ground Field Test in Hawaii (8 Years)
| Treatment | Mean Visual Damage Rating (AWPA Scale: 10 = Sound, 0 = Failure) |
| Disodium Octaborate Tetrahydrate (DOT) - 2% BAE, Shell Treatment | 8.2 |
| This compound (DOT) - 2% BAE, Through Treatment | 9.5 |
| This compound (DOT) - 3% BAE, Through Treatment | 9.7 |
| Chromated Copper Arsenate (CCA) | 9.8 |
| Ammoniacal Copper Zinc Arsenate (ACZA) | 10.0 |
| Untreated Control | Failed within the study period |
BAE: Boric Acid Equivalent
As the data indicates, through-treatments with DOT at both 2% and 3% BAE performed comparably to the industry standard, CCA.[1] The shell treatment, while still effective, showed a slightly lower performance rating.
Performance Against Decay Fungi: The Challenge of Leaching
A critical factor influencing the long-term effectiveness of DOT, particularly against decay fungi, is its high water solubility.[3][4] In applications where the treated wood is exposed to moisture, such as in-ground contact or fully exposed outdoor environments, the borate (B1201080) preservative can leach from the wood over time, potentially reducing its protective capabilities.
Data on the long-term performance of DOT against decay fungi in high-leaching environments is less extensive than for termite resistance in protected settings. However, some studies provide insights. A field test in Japan, even in a protected sill plate simulation, noted the potential for condensation to create a leaching hazard over the long term.[5] Despite this, after 10 years of exposure, all DOT-treated samples remained free from decay, while untreated controls showed significant decay.[2]
In a study comparing various wood extractives to commercial preservatives, DOT was used as a positive control in an AWPA E26 ground-proximity test (above-ground, protected). In this less severe environment, DOT-treated blocks showed only slight termite and decay attack after one year at a test site in Pakistan, while no attack was observed at a site in Mississippi.[8][9] This highlights its efficacy in situations with limited moisture exposure.
Experimental Protocols
The field studies cited in this guide adhere to established methodologies for evaluating wood preservatives. Key experimental protocols include:
Protected Above-Ground Termite Test (Sill Plate Simulation)[1][2]
-
Test Specimens: Typically, commercially relevant lumber species (e.g., hem-fir) are used to create simulated sill plates.
-
Treatment: Wood samples are pressure-treated with various concentrations of DOT and other preservatives to achieve target retention levels (e.g., 2% and 3% BAE for DOT). Both "shell" (penetration to a limited depth) and "through" (complete penetration) treatments may be evaluated.
-
Exposure: The treated wood samples are placed on concrete blocks, elevated from the ground, to simulate a sill plate on a foundation. The setup is covered to protect the samples from direct rain but is open to termite activity from the ground. Untreated "feeder stakes" are often used to attract termites to the test assembly.
-
Evaluation: Samples are inspected annually for signs of termite attack and decay. A standardized rating scale, such as the AWPA 10-point scale, is used to quantify the extent of damage.
AWPA E7: Standard Field Test for Evaluation of Wood Preservatives in Ground Contact[9]
-
Test Specimens: Wooden stakes of a specified dimension are prepared from a susceptible wood species.
-
Treatment: Stakes are treated with a range of preservative concentrations.
-
Exposure: The treated stakes are driven into the ground in a designated test plot, with a portion of the stake remaining above ground. The test sites are chosen for their high decay and/or termite hazard.
-
Evaluation: Stakes are periodically removed and inspected for both decay and termite attack, using a standardized rating system.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for evaluating wood preservatives in field studies.
Conclusions
Field studies have consistently demonstrated that this compound is a highly effective and long-lasting preservative against subterranean termites when used in protected, above-ground applications. Its performance in these conditions is comparable to that of other widely used preservatives like CCA.
The primary limitation of DOT is its susceptibility to leaching in the presence of liquid water. This makes its long-term efficacy against decay fungi in ground-contact or exposed exterior applications a significant concern. While DOT can provide protection in moderately damp conditions, its use in high-moisture environments where leaching is likely may require additional protective measures, such as water-repellent coatings or formulation with other components to reduce boron mobility. For researchers and professionals in wood preservation, the selection of DOT should be guided by the intended end-use and the anticipated level of moisture exposure. Further long-term field data from standardized ground-contact tests would be beneficial for a more complete understanding of its performance envelope.
References
- 1. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 2. researchgate.net [researchgate.net]
- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 4. santos.com [santos.com]
- 5. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 6. cwc.ca [cwc.ca]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
A Comparative Review of Borate-Based Wood Preservatives
In the field of wood preservation, the selection of an appropriate chemical treatment is critical to ensure the longevity and structural integrity of wood products. Borate-based preservatives have garnered significant attention due to their broad-spectrum efficacy and favorable environmental profile. This guide provides a comparative analysis of borate (B1201080) wood preservatives against common alternatives, supported by experimental data, for researchers, scientists, and professionals in material science and development.
Introduction to Borate Wood Preservatives
Borate wood preservatives are waterborne, inorganic salts derived from the element boron. The most common active ingredient used is disodium (B8443419) octaborate tetrahydrate (DOT), valued for its high boron content and water solubility.[1][2] Borates are recognized for their effectiveness against a wide range of wood-destroying organisms, including decay fungi and various insects.[3][4]
Mechanism of Action: The protective action of borates is multifaceted. In fungi, borates are thought to disrupt the production of enzymes essential for metabolizing wood, leading to rapid fungal death, often within one to two days.[1][2] The tetrahydroxyborate ion, [B(OH)4-], complexes with polyols, which are crucial components of fungal metabolic pathways, thereby inhibiting key enzymes.[5] For wood-consuming insects like termites and wood-boring beetles, borates act as a stomach poison. They interfere with the digestive process, potentially by killing the symbiotic protozoa in the insect's gut that are necessary for cellulose (B213188) digestion, and may also disrupt the insect's own metabolic systems.[1][2][5] This mode of action is slower in insects, with effects sometimes taking several months to become apparent.[1][2]
Key Advantages and Disadvantages: The primary advantages of borates are their low mammalian toxicity and favorable environmental characteristics.[3][4][6] They do not contain heavy metals like chromium or arsenic, which are present in some traditional preservatives. However, their high water solubility makes them susceptible to leaching when exposed to moisture, rendering them less suitable for ground-contact applications or environments with direct weather exposure unless specifically formulated to resist leaching.[4][7]
Performance Comparison with Alternative Preservatives
Borates are often compared with established preservatives such as Chromated Copper Arsenate (CCA), copper-based systems (e.g., Alkaline Copper Quaternary - ACQ, Copper Azole - CA), and oil-type preservatives like creosote (B1164894).
Data Presentation: Efficacy and Leachability
The performance of wood preservatives is typically evaluated based on their efficacy against biodeterioration and their permanence (resistance to leaching). The following tables summarize comparative data from various studies.
| Table 1: Comparative Efficacy Against Decay Fungi (Laboratory Soil-Block Test) | |||
| Preservative | Test Fungus | Toxic Threshold ( kg/m ³) | Reference |
| Disodium Octaborate Tetrahydrate (DOT) | Poria placenta (Brown Rot) | 1.9 - 2.7 | [6] |
| Chromated Copper Arsenate (CCA-C) | Poria placenta (Brown Rot) | 1.6 - 3.2 | AWPA Standards |
| Alkaline Copper Quaternary (ACQ-D) | Poria placenta (Brown Rot) | 2.6 - 4.5 | AWPA Standards |
| Creosote | Lentinus lepideus | 32 - 64 | [7] |
| Toxic Threshold is the minimum retention of preservative required to prevent significant wood decay. |
| Table 2: Comparative Performance in Field Stake Tests (Ground Contact) | |||
| Preservative | Wood Species | Average Service Life Rating (10=Sound, 0=Failed) | Reference |
| Boron-Copper (BC) formulation | Southern Pine | Failed rapidly at all retentions | [8] |
| Copper-Zinc (CZDP) formulation | Southern Pine | Sound after 17 years (low retention) | [8] |
| Chromated Copper Arsenate (CCA-C) | Southern Pine | Sound after 18+ years | [8] |
| Creosote | Southern Pine | >50 years proven service life | [7] |
| Field tests demonstrate long-term performance in real-world, high-hazard conditions. |
| Table 3: Leachability of Preservative Components | |||
| Preservative System | Component Leached | % Leached (Accelerated Test) | Reference |
| Pure DOT in water | Boron | > 90% | |
| DOT + Glycerol/Glyoxal Additive | Boron | 55% | |
| Boron-Copper (BC) formulation | Boron | 45% - 55% | [8] |
| Boron-Copper (BC) formulation | Copper | 5% - 6% | [8] |
| Chromated Copper Arsenate (CCA) | Arsenic, Chromium, Copper | Low (components are "fixed") | [4] |
| Creosote | Oil-based components | Very low (water-insoluble) | [7] |
| Leaching tests, such as EN 84 or AWPA E11, quantify the permanence of the preservative. |
Experimental Protocols for Preservative Evaluation
Standardized methodologies are crucial for the objective comparison of wood preservatives. Key protocols are established by organizations like the American Wood Protection Association (AWPA) and the European Committee for Standardization (CEN).
Experimental Workflow: The evaluation of a wood preservative follows a multi-stage process, from initial laboratory screening for toxicity to long-term field tests for durability.
Key Methodologies:
-
Laboratory Soil-Block/Agar-Block Culture Test (e.g., AWPA E10, EN 113): This is an accelerated laboratory method to determine a preservative's efficacy against specific decay fungi.[7][9] Small, uniform wood blocks are treated with varying concentrations of the preservative.[7][9] Some blocks undergo a leaching procedure (per AWPA E11) to assess permanence.[7] The blocks are then placed in culture bottles containing soil or agar (B569324) inoculated with a pure culture of a wood-destroying fungus.[7][9][10] After a set incubation period (e.g., 16 weeks), the efficacy is determined by measuring the percentage of mass loss in the wood blocks.[9][11] The primary output is the "toxic threshold," the minimum preservative retention that prevents significant decay.[9]
-
Leaching Test (e.g., AWPA E11, EN 84): This protocol evaluates the permanence of a preservative. Treated wood blocks are immersed in water, which is periodically collected and replaced over a set duration (e.g., 14 days).[12] The collected water (leachate) is chemically analyzed to quantify the amount of preservative that has leached from the wood.[13] This data is critical for assessing a preservative's suitability for outdoor or wet-use applications.[12]
-
Field Stake Test (e.g., AWPA E7): This is the definitive long-term test for real-world performance, especially in ground contact.[7] Preservative-treated stakes (e.g., 19 x 19 x 457 mm) are installed in the ground at test sites with known high decay and termite hazards.[7] The stakes are inspected annually and rated on a scale from 10 (sound) to 0 (failure).[7] These tests provide invaluable data on the preservative's long-term service life but can take many years to yield conclusive results.[10]
Conclusion
Borate-based wood preservatives offer an effective, broad-spectrum, and environmentally favorable option for wood protection, particularly in applications shielded from direct wetting.[3][7] Their primary mechanism involves the disruption of cellular metabolism in fungi and insects.[1][5][14] The main limitation of traditional borate treatments is their susceptibility to leaching in wet conditions, which makes them unsuitable for ground-contact use.[4][7] In contrast, oil-type preservatives like creosote and well-fixed copper-based systems like CCA demonstrate superior permanence and long-term durability in high-hazard environments.[7][8]
Ongoing research focuses on mitigating the leachability of borates through the use of water repellents, co-biocides like copper that aid in fixation, and other advanced formulations.[6][15] For researchers and drug development professionals, understanding the comparative performance data and the standardized protocols used for evaluation is essential for the development of new, effective, and environmentally sustainable wood protection systems. The choice between borates and alternative preservatives ultimately depends on the specific application, the required service life, and the environmental exposure conditions.
References
- 1. How Borates Protect Wood - Perma Chink Systems [permachink.com]
- 2. permachink.com [permachink.com]
- 3. Reducing leaching of boron-based wood preservatives - a review of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 5. Borate Wood Preservation | AMERICAN BORATE COMPANY [americanborate.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy of alternative copper-based preservatives in protecting decking from biodegradation [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Accelerated Methods for Evaluating Leaching from Preservative Treated Wood | Wood and Fiber Science [wfs.swst.org]
- 13. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Ecotoxicology of Disodium Octaborate Tetrahydrate in Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of disodium (B8443419) octaborate tetrahydrate (DOT) in non-target organisms against other alternative pesticides and wood preservatives. The information is supported by experimental data and detailed methodologies to assist in informed decision-making for product development and environmental risk assessment.
Executive Summary
Disodium octaborate tetrahydrate, a borate (B1201080) compound, is utilized for its insecticidal and fungicidal properties, particularly as a wood preservative and component in pest control products. This guide demonstrates that DOT consistently exhibits a lower order of acute toxicity to a wide range of non-target organisms when compared to common alternatives such as the neonicotinoid insecticide imidacloprid (B1192907) and the active components of copper azole wood preservatives, tebuconazole (B1682727) and propiconazole (B1679638). Its favorable environmental profile, characterized by low bioaccumulation potential and decomposition into naturally occurring borates, positions it as a comparatively safer alternative in many applications.[1]
Quantitative Toxicity Data Comparison
The following tables summarize the acute toxicity of this compound and its alternatives across various non-target organisms. Toxicity is primarily expressed as the median lethal dose (LD50) for oral and dermal exposure, and the median lethal concentration (LC50) or median effective concentration (EC50) for aquatic organisms. A higher LD50 or LC50/EC50 value indicates lower acute toxicity.
Table 1: Acute Toxicity to Mammals
| Substance | Species | Endpoint | Value (mg/kg bw) | Reference |
| This compound | Rat | Oral LD50 | 2,550 | [2] |
| Rabbit | Dermal LD50 | >2,000 | [2] | |
| Boric Acid (related compound) | Rat | Oral LD50 | 2,660 - 5,140 | [3] |
| Rabbit | Dermal LD50 | >2,000 | [3] | |
| Imidacloprid | Rat | Dermal LD50 | >5,000 | [4] |
| Tebuconazole | Rat | Oral LD50 | 1,700 - 4,000 | [5] |
| Rat | Dermal LD50 | >2,000 - >5,000 | [5][6] | |
| Propiconazole | Rat | Oral LD50 | 3,129 - 5,000 | [7][8] |
| Rat | Dermal LD50 | >5,000 - >5,050 | [7][8] |
Table 2: Acute Toxicity to Birds
| Substance | Species | Endpoint | Value (mg/kg bw) | Reference |
| Boric Acid | Bobwhite Quail | Oral LD50 | >2,510 | [3] |
| Mallard Duck | Dietary LC50 | >10,000 ppm | [3] | |
| Imidacloprid | Grey Partridge | Oral LD50 | 13.9 | [9] |
| Mallard Duck | Oral LD50 | 283 | [9] | |
| Eared Dove | Oral LD50 | 59 | [2][10] | |
| Tebuconazole | Bobwhite Quail | Oral LD50 | 1,900 - 1,988 | [1][11] |
| Japanese Quail | Oral LD50 | 2,912 - 4,438 | [5][11] | |
| Propiconazole | Bobwhite Quail | Oral LD50 | 2,825 | [12][13] |
| Mallard Duck | Oral LD50 | >2,510 | [8] |
Table 3: Acute Toxicity to Fish
| Substance | Species | Endpoint (96-hr) | Value (mg/L) | Reference |
| Boric Acid | Fish (general) | LC50 | >1021 | [14] |
| Imidacloprid | Rainbow Trout | LC50 | 21 - 211 | [4][15] |
| Tebuconazole | Rainbow Trout | LC50 | 4.4 - 9.05 | [1][11][16][17] |
| Bluegill | LC50 | 5.7 | [1] | |
| Propiconazole | Rainbow Trout | LC50 | 4.2 - 5.3 | [3][12][14] |
| Bluegill | LC50 | 6.4 | [12] |
Table 4: Acute Toxicity to Aquatic Invertebrates
| Substance | Species | Endpoint (48-hr) | Value (mg/L) | Reference |
| Boric Acid | Daphnia magna | LC50 | 133 - 226 | [14] |
| Imidacloprid | Daphnia magna | EC50 | 13.0 - 194.0 | [4][18][19] |
| Tebuconazole | Daphnia magna | EC50 | 2.37 - 5.74 | [4][9][20][21] |
| Propiconazole | Daphnia magna | EC50 | 10.2 | [12][13] |
Table 5: Acute Toxicity to Honeybees (Apis mellifera)
| Substance | Species | Endpoint | Value (µ g/bee ) | Reference |
| Boric Acid | Honeybee | Oral LD50 | Relatively non-toxic | [14] |
| Imidacloprid | Honeybee | Oral LD50 | 0.0037 - 0.07 | [4][11] |
| Honeybee | Contact LD50 | 0.024 | [11] | |
| Tebuconazole | Honeybee | Oral LD50 | >83.05 | [22] |
| Honeybee | Contact LD50 | >200 | [22] | |
| Propiconazole | Honeybee | Contact LD50 | >25 | [8] |
| Honeybee | Oral LD50 | 23.8 | [23] |
Experimental Protocols
The data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, consistency, and comparability.
OECD 420: Acute Oral Toxicity - Fixed Dose Procedure
This test provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance.[8][12][17][21][24]
-
Principle: Groups of animals of a single sex (typically female rats) are administered the test substance in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg body weight.[8][24] The initial dose is selected based on a preliminary sighting study.[17] The objective is to identify a dose that causes evident toxicity without mortality, thereby reducing animal suffering compared to classical LD50 tests.[21]
-
Procedure: Animals are fasted prior to dosing. The substance is administered orally in a single dose via gavage.[8] Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[12][17] A gross necropsy is performed on all animals at the end of the observation period.
OECD 203: Fish, Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.[25][26][27][28]
-
Principle: Fish (e.g., Rainbow Trout, Zebrafish) are exposed to the test substance added to water at a range of at least five concentrations in a geometric series.[25][26]
-
Procedure: The test is typically conducted for 96 hours.[26][28] Mortalities are recorded at 24, 48, 72, and 96 hours.[25] The lethal concentration for 50% of the fish (LC50) is then calculated. Observations for sublethal effects like abnormal behavior are also recorded.[27]
OECD 202: Daphnia sp. Acute Immobilisation Test
This is a short-term ecotoxicity test to assess the effects of chemicals on freshwater invertebrates.[1][29][30][31]
-
Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.[29][30][31]
-
Procedure: The test involves at least five concentrations of the test substance. Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.[30] The results are used to calculate the concentration that immobilizes 50% of the daphnids (EC50).[30]
OECD 214: Honeybees, Acute Contact Toxicity Test
This laboratory test assesses the acute contact toxicity of chemicals to adult worker honeybees.[7][16][20][22]
-
Principle: Adult worker honeybees are anesthetized and a precise volume of the test substance, dissolved in a suitable carrier, is applied directly to the dorsal thorax.[16][22]
-
Procedure: A minimum of five doses are tested, with at least three replicates of ten bees per dose.[16][20] Mortality is recorded at specified intervals, typically up to 96 hours.[20] The data are then analyzed to calculate the median lethal dose (LD50).[16]
OECD 205: Avian Dietary Toxicity Test
This test is used to determine the toxicity of a substance when administered to birds in their diet.[13][32][33][34][35]
-
Principle: Young birds (e.g., Bobwhite Quail, Mallard Duck) are fed a diet containing the test substance at various concentrations for a five-day exposure period.[32][35]
-
Procedure: This is followed by a minimum three-day observation period on a normal diet.[32] At least five dietary concentrations are used.[32] Observations include mortality, signs of toxicity, body weight changes, and food consumption.[32][35] The results are used to determine the dietary concentration that is lethal to 50% of the test birds (LC50).[35]
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: Standardized workflows for assessing toxicity in non-target organisms.
Caption: Comparative impact on generalized biological pathways.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. Comparisons of acute toxicity of selected chemicals to rainbow trout and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in Tebuconazole-Based Fungicides Widely Used in the Black Sea Coastal Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hbjrain.com [hbjrain.com]
- 6. naclind.com [naclind.com]
- 7. Product Information | LabelSDS [labelsds.com]
- 8. greenlifesupply.com [greenlifesupply.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological test method: acute lethality test using rainbow trout - Canada.ca [canada.ca]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. naclind.com [naclind.com]
- 14. Multiple biomarkers responses in juvenile rainbow trout, Oncorhynchus mykiss, after acute exposure to a fungicide propiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Translocation of Tebuconazole between Bee Matrices and Its Potential Threat on Honey Bee (Apis mellifera Linnaeus) Queens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Short-Term Exposure to Tebuconazole Triggers Haematological, Histological and Biochemical Disturbances in Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The synergistic potential of the azole fungicides prochloraz and propiconazole toward a short α-cypermethrin pulse increases over time in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mixture toxicity of tebuconazole and fluopyram to honeybee (Apis mellifera L.): Effects on survival, feeding and antioxidant defenses | Faculty of Agriculture [b.aun.edu.eg]
- 20. Comparative toxicity of rac- and S-tebuconazole to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluating the Impact of Individual and Combined Toxicity of Imidacloprid, Cycloxaprid, and Tebuconazole on Daphnia magna [mdpi.com]
- 22. orbi.uliege.be [orbi.uliege.be]
- 23. Diverse Sublethal Effects of a Common Fungicide Impact the Behavior and Physiology of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What causes the difference in synergistic potentials of propiconazole and prochloraz toward pyrethroids in Daphnia magna? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Disturbances in energy metabolism of Daphnia magna after exposure to tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 27. researchgate.net [researchgate.net]
- 28. Biochemical and physiological responses in liver and muscle of rainbow trout after long-term exposure to propiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. The fungicide propiconazole interferes with embryonic development of the crustacean Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. fs.usda.gov [fs.usda.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Disodium Octaborate Tetrahydrate: A Guide for Laboratory Professionals
Disodium (B8443419) octaborate tetrahydrate, a versatile boron compound, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this substance, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and necessary safety measures associated with disodium octaborate tetrahydrate. The compound is classified as a reproductive toxicity category 2 agent, suspected of damaging fertility or the unborn child.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are recommended, especially in dusty environments.[2]
-
Hand Protection: While not always required for normal industrial use, gloves are recommended to prevent skin contact.[1][2]
-
Respiratory Protection: In situations where airborne dust concentrations may exceed exposure limits, a NIOSH-approved respirator should be worn.[3]
-
Body Protection: Standard laboratory coats or coveralls are recommended.[3]
II. Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
Land Spills:
-
Containment: Prevent the spread of the dust.
-
Cleanup: Collect the dry product using a shovel, vacuum, or other suitable means.[3]
-
Disposal: Place the collected material in a labeled container for disposal according to local regulations.[3]
-
Caution: Avoid actions that generate dust. If necessary, gently moisten the material before collection.
Water Spills:
-
Immediate Action: If possible, remove intact containers from the water.[3]
-
Notification: Inform local authorities about the spill, as the water may be unsafe for irrigation until boron levels return to normal.[3]
III. Disposal Procedures
This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] However, all disposal must be conducted in accordance with local, state, and federal regulations.[1][2]
For Small Quantities:
For Large Quantities:
-
Surplus Utilization: If possible, surplus product should be used for an appropriate application.[1]
-
Professional Disposal: If reuse is not feasible, contact a licensed waste disposal service to manage the disposal of the material.[1] Tonnage quantities are not recommended for landfill disposal.[4]
Container Disposal:
-
Ensure containers are completely empty before recycling or disposal.[5]
-
Contaminated packaging should be handled and disposed of in the same manner as the substance itself.[5]
IV. Environmental Considerations
This compound decomposes in the environment to natural borate (B1201080) and is soluble in water, allowing it to leach through normal soil.[1] While boron is an essential micronutrient for plants, it can be harmful to boron-sensitive plants in higher concentrations.[1][4] Therefore, care must be taken to minimize its release into the environment.[1][4]
V. Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity (Rat LD50) | 2,550 mg/kg | [4] |
| Acute Dermal Toxicity (Rabbit LD50) | >2,000 mg/kg | [4] |
| Solubility in Water | 9.7g/100ml at 20°C | [3] |
| Occupational Exposure Limit (OSHA PEL) | 5 mg/m³ (Respirable dust) | [6] |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Disodium Octaborate Tetrahydrate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides crucial safety and logistical information for Disodium octaborate tetrahydrate, including personal protective equipment (PPE) guidelines, exposure limits, and operational and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form where dust generation is possible, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Purpose | Notes |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1][2] | To prevent eye contact with dust particles. | Goggles are recommended in excessively dusty environments.[1][3] |
| Hand Protection | Impervious gloves.[1] | To prevent skin contact. | Although the substance is poorly absorbed through intact skin, gloves provide an important barrier.[1][3][4] |
| Skin and Body Protection | Overalls or a lab coat and safety shoes.[1] | To prevent skin contact and contamination of personal clothing.[5] | Protective clothing for use against solid particulates is recommended.[5] |
| Respiratory Protection | Dust mask/particulate respirator (NIOSH approved).[1][6] | To prevent inhalation of dust, especially in case of inadequate ventilation or prolonged exposure.[1] | Recommended if airborne concentrations are expected to exceed exposure limits.[3][6] |
Occupational Exposure Limits
Below are the occupational exposure limits for this compound. Adherence to these limits is critical for preventing potential health effects.
| Organization | Limit Type | Value |
| ACGIH (TLV) | TWA | 10 mg/m³[3][6] |
| OSHA (PEL) | Total Dust | 15 mg/m³[3][6] |
| OSHA (PEL) | Respirable Dust | 5 mg/m³[3][7] |
| Cal OSHA (PEL) | TWA | 10 mg/m³[3] |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. TLV (Threshold Limit Value) is a guideline from the American Conference of Governmental Industrial Hygienists. PEL (Permissible Exposure Limit) is a legal limit in the United States.
Procedural Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Following these steps systematically will help maintain a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all local, regional, national, and international regulations.[1]
-
Small Quantities: For small amounts, disposal in a landfill may be permissible.[1][6] However, it is crucial to consult local waste disposal regulations, which may be more restrictive.[6]
-
Large Quantities: It is not recommended to send tonnage quantities to landfills.[1][8] If possible, such material should be used for an appropriate application.[1][9]
-
Containers: Empty bags should be completely emptied into the application equipment.[9] The empty containers can then be offered for recycling if available or disposed of in a sanitary landfill or by incineration, as allowed by state and local authorities.[9]
-
Environmental Precautions: Prevent the entry of the substance into drains, sewers, and waterways.[1] If a spill occurs in water, authorities should be notified.[6] The substance is water-soluble and can be harmful to plants and aquatic life in large quantities.[4][6][8]
References
- 1. redox.com [redox.com]
- 2. echemi.com [echemi.com]
- 3. americanborate.com [americanborate.com]
- 4. incidetechnologies.com [incidetechnologies.com]
- 5. valudor.com [valudor.com]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. honsador.com [honsador.com]
- 8. incidetechnologies.com [incidetechnologies.com]
- 9. americanborate.com [americanborate.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
